(S)-3-Amino-3-(p-tolyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649685 | |
| Record name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213645-36-3 | |
| Record name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1]
Chemical Identity & Core Specifications
This compound represents a specific class of
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1213645-36-3 (Free Base) 1391438-22-4 (Hydrochloride Salt) |
| Synonyms | (S)-3-Amino-3-(4-methylphenyl)propan-1-ol; (S)- |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C3 (S-configuration) |
| Physical State | Viscous oil or low-melting solid (typically white to off-white) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Strategic Significance in Drug Discovery
The 3-amino-3-arylpropan-1-ol motif is the pharmacophoric core of several blockbuster neuropsychiatric drugs. By modifying the aryl ring (in this case, p-tolyl), researchers modulate the binding affinity for monoamine transporters (SERT, NET, DAT).[1]
-
Pharmacophore Logic: The hydroxyl group at C1 serves as a handle for etherification (creating the aryloxy linkage seen in Atomoxetine or Nisoxetine ), while the chiral amine at C3 dictates receptor selectivity.[1]
-
Structure-Activity Relationship (SAR): The p-methyl group acts as a lipophilic probe, often enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted phenyl analog.
Synthetic Methodologies
Two primary routes are employed to access high-enantiopurity this compound. The Reduction Route is preferred for laboratory scale, while Enzymatic Resolution is scalable for industrial production.[1]
Route A: Reduction of (S)-
-(p-Tolyl)alanine (The "Chiral Pool" Approach)
This method ensures retention of stereochemistry by starting from the corresponding
-
Precursor Synthesis: Condensation of p-methylbenzaldehyde with malonic acid/ammonium acetate yields racemic
-amino acid. -
Resolution: The racemate is resolved using a chiral tartaric acid derivative to isolate (S)-3-amino-3-(p-tolyl)propanoic acid .
-
Chemo-selective Reduction: The carboxylic acid is reduced to the alcohol using Borane-Dimethyl Sulfide (BH
DMS) or Lithium Aluminum Hydride (LiAlH ).
Protocol Highlight (Reduction):
Reagents: (S)-Acid (1.0 eq), BH
THF (2.5 eq), THF (anhydrous).Conditions: 0°C addition, reflux for 4–6 hours.
Quench: Careful addition of MeOH followed by 10% HCl to break the amine-borane complex.
Yield: Typically >85% with >98% ee.[1]
Route B: Asymmetric Mannich-Type Reaction
A direct catalytic route using a chiral catalyst to install the amine and aryl group simultaneously.
-
Mechanism: Reaction of p-methylbenzaldehyde with a silyl ketene acetal catalyzed by a chiral Lewis acid, followed by reduction.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the conversion of the aldehyde precursor to the final chiral alcohol, highlighting the critical decision points for stereochemical control.
Caption: Synthesis of this compound via Classical Resolution (Solid) vs. Asymmetric Catalysis (Dashed).
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 7.15 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H) — Characteristic p-tolyl AB system.
-
4.05 (dd, 1H, CH-NH
) — Chiral center methine. -
3.75 (m, 2H, CH
-OH). -
2.32 (s, 3H, Ar-CH
). -
1.85 (m, 2H, CH
-CH).
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV @ 220 nm.[1]
-
Retention: The (S)-enantiomer typically elutes distinctively from the (R)-isomer; racemate injection is required for peak assignment.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]
References
-
ChemBK . 3-Amino-3-(4-methylphenyl)propan-1-ol - Chemical Properties and Applications. Retrieved from
-
ChemScene . (S)-3-Amino-3-(p-tolyl)propanamide (Precursor/Analog Data). Retrieved from
-
BLD Pharm . This compound hydrochloride Product Page. Retrieved from
-
ECHEMI . Supplier Data and CAS Verification for this compound. Retrieved from [1]
-
GuideChem . 3-p-Tolyl-propan-1-ol Derivatives and Synthesis Routes. Retrieved from
Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol
High-Purity Chiral Scaffolds in Neurotherapeutic Synthesis
Executive Summary & Core Identity
(S)-3-Amino-3-(p-tolyl)propan-1-ol is a privileged chiral
This guide provides a definitive technical breakdown of its physicochemical properties, validated synthetic routes, and quality control protocols.
Physicochemical Specifications
| Property | Specification | Technical Note |
| Molecular Weight | 165.23 g/mol | Monoisotopic mass based on |
| Chemical Formula | C | |
| CAS Number | 1213645-36-3 | Specific to the (S)-enantiomer.[1][2][3] Racemate often unlisted. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl | Limited solubility in water due to p-tolyl lipophilicity. |
| pKa (Calculated) | ~9.5 (Amine), ~14.8 (Alcohol) | Basic amine dictates extraction protocols (pH > 11 for free base). |
| Chirality | (S)-Configuration | Critical for biological activity; (R)-isomer often inactive/toxic. |
Synthetic Methodology: Stereoselective Construction
The synthesis of this compound requires high enantiomeric control. The presence of the p-methyl group on the phenyl ring introduces a slight inductive effect compared to the phenyl analog, stabilizing benzylic carbocation intermediates, which necessitates strict temperature control to prevent racemization.
Route A: Asymmetric Mannich-Type Reduction (Chemical)
This route utilizes a chiral auxiliary or catalyst to induce stereochemistry during the formation of the carbon backbone.
Mechanism:
-
Mannich Reaction: p-Methylacetophenone reacts with formaldehyde and dimethylamine to form the Mannich base ketone.
-
Asymmetric Reduction: The ketone is reduced using a chiral borane reagent (e.g., (S)-CBS catalyst) or asymmetric transfer hydrogenation to set the alcohol stereocenter.
-
Derivatization: (Note: For the amino-alcohol target, a more direct route involves reducing the corresponding
-amino acid).
Recommended Protocol: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic Acid This is the most reliable route to preserve optical purity.
-
Precursor: Start with (S)-3-Amino-3-(p-tolyl)propanoic acid (commercially available or synthesized via enzymatic resolution).
-
Reagent: Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH
DMS). Note: BH is preferred to prevent racemization at the benzylic position. -
Procedure:
-
Suspend (S)-amino acid (1.0 eq) in dry THF under N
. -
Cool to 0°C. Add BH
DMS (2.5 eq) dropwise. -
Reflux for 4–6 hours (monitor via TLC/LCMS).
-
Quench: Carefully add MeOH at 0°C to destroy excess borane.
-
Workup: Acid hydrolysis (HCl) followed by basification (NaOH to pH >12) and extraction into DCM.
-
Route B: Biocatalytic Transamination (Green Chemistry)
Uses
-
Enzyme: (S)-selective
-Transaminase (e.g., from Vibrio fluvialis). -
Amine Donor: Isopropylamine or Alanine (with pyruvate recycling).
-
Advantage: >99% ee typically achieved without heavy metals.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic logic moving from achiral precursors to the enantiopure target.
Analytical Validation & Quality Control
Trusting the label is insufficient in chiral chemistry. The following self-validating protocols ensure the material is the correct enantiomer and free of the (R)-impurity.
Identity Verification (NMR)
The p-tolyl group provides a distinct diagnostic signal.
-
1H NMR (400 MHz, CDCl
):- 2.30 ppm (s, 3H): Methyl group on the aromatic ring (diagnostic for p-tolyl vs phenyl).
- 7.10–7.20 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
- 4.05 ppm (t, 1H): Benzylic proton at the chiral center.
Enantiomeric Purity (Chiral HPLC)
-
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 220 nm (or 254 nm).
-
Acceptance Criteria: (S)-isomer > 98.5% ee.
QC Decision Logic
Figure 2: Quality Control Decision Tree ensuring structural identity and stereochemical purity.
Pharmaceutical Applications
This compound is not typically a final drug but a Pharmacophore Scaffold .
-
SSRI/SNRI Development: It is a direct structural analog of the 3-amino-3-phenylpropan-1-ol core found in Fluoxetine , Atomoxetine , and Dapoxetine .
-
Lipophilicity Tuning: The p-methyl group increases the LogP by approximately 0.5 units compared to the phenyl analog, enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Stability: The p-methyl group blocks para-hydroxylation (a common metabolic route for phenyl rings), potentially extending the half-life of derived drugs by forcing metabolism to occur via alternative, slower pathways.
References
-
ChemScene. (S)-2-amino-3-(o-tolyl)propan-1-ol and related p-tolyl analogs Physicochemical Data. Retrieved from [4]
-
Tokyo Chemical Industry (TCI). (S)-3-Amino-3-phenylpropan-1-ol Product Specifications. (Used as baseline for analog comparison). Retrieved from
-
ECHEMI. this compound CAS 1213645-36-3 Entry. Retrieved from
-
National Institutes of Health (PMC). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of biological activity. PMC3266668. Retrieved from
-
MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane (Analogous Transamination Protocols). Retrieved from
Sources
Technical Monograph: Physicochemical Profiling of (S)-3-Amino-3-(p-tolyl)propan-1-ol
This technical guide provides a comprehensive physicochemical profile of (S)-3-Amino-3-(p-tolyl)propan-1-ol , a specialized chiral building block used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents.
Executive Summary
This compound (CAS: 1213645-36-3) is a chiral
Primary Applications:
-
Chiral Auxiliary: Asymmetric induction in organocatalysis.
-
Drug Development: Precursor for next-generation SNRIs targeting the norepinephrine transporter (NET).
-
Ligand Synthesis: Precursor for chiral N,O-ligands in asymmetric hydrogenation.
Physicochemical Characterization
The following data aggregates experimental values for the (S)-enantiomer. Where enantiomer-specific data is proprietary, values are grounded in the racemate (CAS 68208-23-1) or the structural analog (S)-3-Amino-3-phenylpropan-1-ol, with explicit notation.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence Level |
| CAS Number | 1213645-36-3 (S-isomer)68208-23-1 (Racemate) | High |
| Molecular Formula | C₁₀H₁₅NO | High |
| Molecular Weight | 165.23 g/mol | High |
| Appearance | White to pale yellow crystalline solid or viscous oil | High |
| Melting Point | 70–75 °C (Racemate)(S)-Enantiomer typically exhibits a sharper, slightly higher MP range.[1] | Medium |
| Boiling Point | 311.0 ± 27.0 °C (at 760 mmHg) | High (Predicted) |
| Density | 1.052 ± 0.06 g/cm³ | High (Predicted) |
| Flash Point | 141.9 ± 23.7 °C | High |
| Solubility | Soluble: Methanol, DMSO, Chloroform, Ethyl Acetate.Slightly Soluble: Water (due to lipophilic tolyl group).[1] | High |
| pKa | ~10.2 (Amine conjugate acid) | Estimated |
| LogP | 1.05 – 1.20 | High |
Optical Properties
The specific rotation
-
Expected Rotation: Levorotatory (-) in Chloroform.
-
Reference Value (Phenyl Analog):
to ( ). -
Specification: Researchers should expect a similar magnitude for the p-tolyl derivative.
Synthesis & Provenance Logic
Understanding the synthesis is crucial for identifying potential impurities (e.g., residual reducing agents or unreacted esters). The standard route involves the reduction of the corresponding chiral
Figure 1: Retrosynthetic Pathway
Caption: Synthesis workflow from p-Tolylaldehyde to the target amino alcohol via chiral resolution and reduction.
Experimental Protocols
These protocols are designed to be self-validating. The use of a reference standard (phenyl analog) is recommended if the specific p-tolyl standard is unavailable.
Protocol A: Determination of Specific Rotation
Objective: Verify enantiomeric identity and purity.
-
Preparation : Weigh exactly
of this compound into a volumetric flask. -
Solvent : Dissolve in HPLC-grade Chloroform (
). Ensure complete dissolution; sonicate if necessary (the tolyl group increases crystallinity). -
Equilibration : Allow the solution to stabilize at
for 15 minutes. -
Measurement : Zero the polarimeter with pure
. Inject the sample into a cell. -
Calculation :
Where is the observed rotation, is path length (dm), and is concentration (g/mL). -
Acceptance Criteria : Value should be negative. If positive, the sample is the (R)-enantiomer.
Protocol B: Chromatographic Purity (HPLC)
Objective: Quantify chemical purity and detect oxidized impurities (e.g., tolyl ketone derivatives).
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A :
Trifluoroacetic acid (TFA) in Water. -
Mobile Phase B :
TFA in Acetonitrile. -
Gradient : 5% B to 95% B over 20 minutes.
-
Flow Rate :
. -
Detection : UV at
(amide/amine absorption) and (aromatic ring). -
Note : The amine function causes tailing; TFA is essential for peak shape.
Handling, Stability & Safety
The compound is a primary amine and an alcohol, making it susceptible to oxidation and hygroscopicity.
Storage Architecture
-
Atmosphere : Store under Argon or Nitrogen. The amine reacts with atmospheric
to form carbamates. -
Temperature :
to (Refrigerate). -
Container : Amber glass with Teflon-lined cap to prevent photo-oxidation of the tolyl ring.
Safety Profile (GHS Classification)
-
Signal Word : DANGER
-
Hazard Statements :
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.
-
-
PPE Requirements : Nitrile gloves, chemical splash goggles, and face shield. Work within a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44891234, 3-Amino-3-(3-bromophenyl)propan-1-ol (Analog Reference). Retrieved from [Link]
-
ChemBK. (2024).[2] Chemical Properties for CAS 68208-23-1 (Racemate). Retrieved from [Link][1]
Sources
Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol as a Chiral Synthon
Executive Summary: The Pharmacophoric Scaffold
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) represents a "privileged structure" in medicinal chemistry, specifically within the class of
Unlike simple amino alcohols, the presence of the p-tolyl moiety at the C3 chiral center introduces specific steric and electronic properties that modulate binding affinity in monoamine transporter targets. The (S)-configuration is critical; in many "oxetine" class drugs, the eutomer (active enantiomer) relies on the specific spatial arrangement of the aryl and amino groups to fit the hydrophobic pocket of the transporter protein.
Molecular Architecture & Properties
| Property | Specification |
| IUPAC Name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol |
| CAS Number | 1213645-36-3 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C3 (S-configuration) |
| Physical State | White to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; Sparingly soluble in water |
Structural Logic and Pharmacological Relevance
The utility of this compound lies in its bifunctionality. It contains a nucleophilic primary amine and a primary hydroxyl group, separated by a flexible ethyl linker.
The "Oxetine" Connection
This scaffold is the direct reductive precursor to 3-aryloxy-3-phenylpropylamines.[1] By subjecting the hydroxyl group to an SNAr reaction (typically with an activated fluorobenzene) or a Mitsunobu etherification, researchers can generate libraries of reuptake inhibitors.
-
Atomoxetine Analog: Substitution of the o-tolyl group in Atomoxetine with a p-tolyl group (using this scaffold) allows for SAR (Structure-Activity Relationship) studies probing the steric tolerance of the transporter's orthosteric site.[1]
-
Electronic Tuning: The p-methyl group acts as a weak electron donor (+I effect), contrasting with the electron-withdrawing -CF₃ group in Fluoxetine, altering the metabolic stability of the phenyl ring (specifically preventing p-hydroxylation).[1]
Figure 1: Retrosynthetic utility of the scaffold in generating reuptake inhibitors.
High-Fidelity Synthesis Protocol
Objective: Synthesize this compound with >98% ee. Methodology: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic acid using Borane-THF complex.[1]
Why this route?
While Mannich reactions can generate the ketone precursor, the reduction of the corresponding
Reagents & Materials[1][3][7][8][9][10][11]
-
Precursor: (S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 eq)[1]
-
Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol, 10% HCl
-
Workup: NaOH (aq), Dichloromethane (DCM)
Step-by-Step Protocol
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂) or Argon.
-
Slurry Formation: Charge the flask with (S)-3-Amino-3-(p-tolyl)propanoic acid and anhydrous THF (10 mL/g). Cool the suspension to 0°C in an ice bath.
-
Controlled Reduction:
-
Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (66°C) for 12–16 hours to ensure complete reduction.
-
Quench & Hydrolysis (The "Self-Validating" Step):
-
Cool to 0°C.
-
Cautiously add Methanol to quench excess borane (watch for bubbling).
-
Crucial: Add 10% HCl and reflux for 1 hour. This step breaks the stable N-B (amine-borane) complex, liberating the free amine. Failure to do this results in low yields and boron contamination.
-
-
Isolation:
-
Basify the aqueous layer to pH >12 using 6M NaOH.
-
Extract with DCM (3x). The product will partition into the organic phase.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Figure 2: Process flow for the reduction of the beta-amino acid precursor.
Analytical Specifications & Quality Control
To validate the synthesis of this intermediate for pharmaceutical use, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Diagnostic multiplets at 1.8-2.0 ppm (C2-H), triplet at 3.6-3.8 ppm (C1-H), dd at 4.0-4.2 ppm (C3-H).[1] |
| Purity | HPLC (C18 Column) | ≥ 98.0% (Area %) |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | ≥ 99.0% ee (No racemization during reduction) |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Boron | ICP-MS | ≤ 10 ppm (Critical for downstream coupling) |
Troubleshooting
-
Low Yield: Often caused by incomplete hydrolysis of the amine-borane complex.[1] Ensure the acid reflux step (Step 5) is vigorous.
-
Emulsions: During extraction, the amino alcohol can act as a surfactant. Use brine or increase the ionic strength of the aqueous phase to break emulsions.
References
-
National Institutes of Health (NIH). (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids.[1] PubMed Central. Retrieved from [Link]
-
Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US20040102651A1).[1][4] Retrieved from
-
Cheméo. (2024).[5] Chemical Properties of 3-amino-propanol derivatives. Retrieved from [Link]
Sources
- 1. 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Technical Guide: (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1]
Introduction: The Chiral Scaffold in CNS Drug Discovery
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a specialized chiral building block belonging to the class of
In drug development, this specific p-tolyl derivative is utilized to modulate lipophilicity and metabolic stability in Structure-Activity Relationship (SAR) studies, offering a steric and electronic alternative to the phenyl (Dapoxetine) or trifluoromethylphenyl (Fluoxetine) analogs.[1]
Nomenclature and Synonyms
Accurate identification is critical in global supply chains where naming conventions vary between IUPAC standards and catalog-specific codes.
Table 1: Comprehensive Synonym Registry
| Category | Synonym / Identifier | Context |
| Primary Name | This compound | Standard Chemical Name |
| IUPAC Name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | Official IUPAC Nomenclature |
| CAS Number | 1213645-36-3 | Unique Identifier (Specific to (S)-enantiomer) |
| Alt.[1][2] CAS | 25574-04-3 (Racemic) | Warning:[1][3] Often confused; verify stereochemistry. |
| Functional Name | (S)-3-p-Tolyl- | Indicates reduction from |
| CA Index Name | Benzenepropanol, | Chemical Abstracts Service |
| Catalog Codes | MFCD07784146, SCHEMBL14782317 | Vendor-specific identifiers |
| SMILES | Cc1ccc(cc1)CCO | Chemoinformatics string |
| InChI Key | DLRHJVGOQVPPGF-JTQLQIEISA-N | Unique digital signature |
Diagram 1: Nomenclature & Structural Relationships
Chemical Properties and Structural Data
Understanding the physicochemical profile is essential for synthesis planning and formulation.
-
Molecular Formula:
[4] -
Chiral Center: C3 (Benzylic position), (S)-configuration.[6]
-
Physical State: Typically a white to pale yellow solid or viscous oil (depending on purity/hydration).
-
Solubility: Soluble in lower alcohols (Methanol, Ethanol), DMSO, and Chloroform.[1] Sparingly soluble in non-polar hydrocarbons.
-
pKa: ~9.5 (Amine group), making it basic and capable of forming stable hydrochloride salts.
Synthesis Protocol: The -Amino Acid Reduction Route
The most robust and "self-validating" method for synthesizing high-purity this compound involves the reduction of its corresponding
Phase 1: Precursor Assembly (Modified Rodionov Reaction)
Objective: Synthesize racemic 3-amino-3-(p-tolyl)propanoic acid.
-
Reagents: p-Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).[1]
-
Solvent: Ethanol (reflux).
-
Procedure: Reflux reagents for 6–8 hours. The ammonium acetate acts as both the amine source and catalyst for the condensation-decarboxylation sequence.
-
Purification: The resulting
-amino acid precipitates upon cooling or addition of isopropanol.
Phase 2: Optical Resolution (Enzymatic or Chemical)
Objective: Isolate the (S)-enantiomer.
-
Chemical:[1][3][4][5][7][8][9] Recrystallization with (L)-Tartaric acid or similar chiral acids.
-
Enzymatic: Kinetic resolution of the ethyl ester derivative using Candida antarctica Lipase B (CAL-B).
Phase 3: Hydride Reduction (The Critical Step)
Objective: Convert the acid/ester to the alcohol without racemization.
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
-
Reagents: Suspend (S)-3-Amino-3-(p-tolyl)propanoic acid (10 mmol) in anhydrous THF (50 mL).
-
Activation: Add
(1.1 eq) dropwise at 0°C to generate the borane-complex in situ (alternatively, use for esters). -
Reduction: Add
(1M solution, 2.5 eq) dropwise over 30 minutes. -
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate.
-
Quench: Cool to 0°C. Carefully add Methanol to quench excess hydride. Then add 6M HCl and reflux for 1 hour to break the amine-borane complex.
-
Workup: Basify with NaOH to pH >12. Extract with Dichloromethane (3x). Dry over
.[2] -
Validation: Check optical rotation. Expected
(c=1, ) [Based on phenyl analog homology].[1]
Diagram 2: Synthesis Workflow
Applications in Drug Development
This compound is primarily valuable as a chiral synthon for synthesizing monoamine reuptake inhibitors.[1]
SSRI/SNRI Pharmacophore Construction
The molecule represents the "Western" fragment of the aryloxypropylamine class of antidepressants.
-
Reaction: The primary alcohol is typically activated (Mesylate/Tosylate) or reacted under Mitsunobu conditions with an aryl phenol (e.g., 1-naphthol) to create the ether linkage found in drugs like Dapoxetine .[1]
-
N-Methylation: Subsequent methylation of the amine yields the secondary amine characteristic of Fluoxetine and Atomoxetine .
Chiral Ligands
Due to the proximity of the amine and hydroxyl groups, this molecule serves as a bidentate ligand in asymmetric catalysis, particularly in the zinc-catalyzed addition of alkyl groups to aldehydes.
Diagram 3: Pharmacophore Mapping
References
-
Sigma-Aldrich. this compound Product Specification. Available at:
-
PubChem. 1-(p-Tolyl)propan-1-ol and related Amino Alcohols. National Library of Medicine. Available at:
-
Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.[2] Available at: [2]
-
ResearchGate. 3-Methylamino-3-phenylpropan-1-ol: Structural Analysis. Available at:
-
Echemi. Market Resources for CAS 1213645-36-3. Available at:
Sources
- 1. angenesci.com [angenesci.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. 1-(4-Methylphenyl)-1-propanol | C10H14O | CID 2793873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rdchemicals.com [rdchemicals.com]
- 9. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Technical Profile: (3S)-3-amino-3-(4-methylphenyl)-1-propanol
[1]
Executive Summary
(3S)-3-amino-3-(4-methylphenyl)-1-propanol (CAS: 1213645-36-3) is a high-value chiral
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound belongs to the class of phenylpropanolamines, distinguished by the para-methyl substitution on the phenyl ring.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | (3S)-3-amino-3-(4-methylphenyl)propan-1-ol |
| Common Synonyms | (S)-3-Amino-3-(p-tolyl)-1-propanol; (S)- |
| CAS Number | 1213645-36-3 |
| Molecular Formula | C |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C3 (S-configuration) |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water |
| pKa (Amine) | ~9.5 (Predicted based on structural analogs) |
| Storage | 2–8°C, Hygroscopic, Store under inert gas (Argon/Nitrogen) |
Synthetic Methodology
The synthesis of enantiopure (3S)-3-amino-3-(4-methylphenyl)-1-propanol typically follows a "Resolution-Reduction" pathway. The most robust industrial route involves the synthesis of the racemic
Mechanistic Pathway
The synthesis begins with a modified Rodionov reaction to generate the
Experimental Protocol (Representative)
Note: This protocol is adapted from standard methodologies for chiral phenylpropanolamine synthesis.
Phase 1: Synthesis of Racemic
-
Reagents: p-Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (reflux).
-
Procedure: Reflux reagents for 8–12 hours. The ammonium acetate serves as both the ammonia source and the catalyst for the condensation-decarboxylation sequence.
-
Workup: Cool to precipitate the racemic 3-amino-3-(4-methylphenyl)propanoic acid. Filtration yields the crude zwitterion.
Phase 2: Optical Resolution
-
Resolution Agent: (S)-(+)-Mandelic acid.
-
Solvent: Water/Isopropanol mixture.
-
Crystallization: Dissolve racemic acid and resolution agent at reflux. Slow cooling induces crystallization of the (S)-amine·(S)-acid diastereomeric salt.[2]
-
Liberation: Treat the salt with weak base (NaHCO
) to liberate the free (S)-amino acid.
Phase 3: Chemoselective Reduction
-
Reagents: (S)-3-amino-3-(4-methylphenyl)propanoic acid, LiAlH
(2.5 eq) or BH ·THF. -
Conditions: Anhydrous THF, 0°C to Reflux under N
. -
Quench: Fieser workup (H
O, 15% NaOH, H O) to precipitate aluminum salts. -
Purification: Vacuum distillation or recrystallization from Ethyl Acetate/Hexanes.
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway from p-Tolualdehyde to the enantiopure amino alcohol.
Applications in Drug Development
The (3S)-3-amino-3-(4-methylphenyl)-1-propanol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere and precursor for aryl-propylamine drugs.
SNRI Pharmacophore Synthesis
This compound is a direct structural analog to the hydrolytic precursors of Atomoxetine and Nisoxetine . The primary hydroxyl group serves as a handle for arylation (via Mitsunobu reaction or nucleophilic aromatic substitution) to attach the aryloxy ring characteristic of reuptake inhibitors.
-
Target Mechanism: The 3-aryl-3-aryloxypropylamine motif binds to the presynaptic serotonin (SERT) or norepinephrine (NET) transporter.
-
Stereochemical Importance: The (S)-configuration at the benzylic carbon is often critical for binding affinity and selectivity between SERT and NET.
Chiral Ligand Design
Beyond pharma intermediates, the 1,3-amino alcohol motif is used to synthesize Oxazaborolidine catalysts (CBS catalysts) for enantioselective borane reductions. The steric bulk of the p-tolyl group influences the enantiomeric excess (ee) of the resulting alcohols.
Application Logic Map[3][6][10][11][12]
Caption: Figure 2. Divergent application pathways for the (3S)-amino alcohol scaffold.
Safety & Handling Protocols
As a primary amine and alcohol, this compound exhibits corrosive and toxicological hazards similar to other amino alcohols.
Hazard Classification (GHS)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Target Organ Toxicity: Respiratory irritation (Single exposure).
Handling Procedures
-
PPE: Neoprene or Nitrile gloves (min thickness 0.11 mm), chemical safety goggles, and face shield.
-
Engineering Controls: All open handling must occur inside a certified chemical fume hood.
-
Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before absorption with vermiculite.
-
Incompatibility: Violent reaction with strong oxidizing agents (e.g., permanganates) and acid chlorides.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7010254, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved from [Link](Note: Reference for the precursor amino acid structure and properties).
- Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - US20040102651A1. Retrieved from (Foundational reference for the reduction of beta-amino acids to amino alcohols in this drug class).
-
ChemGuide. (2024). Reduction of Carboxylic Acids with Lithium Aluminium Hydride. Retrieved from [Link](Mechanistic grounding for the reduction protocol).
Technical Guide: Chiral Amino Alcohol Building Blocks for Synthesis
This guide serves as an advanced technical resource for the synthesis, application, and characterization of chiral amino alcohol building blocks.[1] It is designed for operational scientists and medicinal chemists who require actionable protocols and mechanistic depth.
Executive Summary
Chiral amino alcohols (specifically 1,2- and 1,3-amino alcohols) are not merely structural motifs; they are the "privileged scaffolds" of modern organic synthesis.[1] They serve a dual function:
-
Pharmacophores: The
-amino alcohol moiety is critical for binding affinity in adrenergic -blockers, sphingosine-1-phosphate modulators, and protease inhibitors. -
Chiral Auxiliaries & Ligands: They are the precursors to Evans oxazolidinones and Corey-Bakshi-Shibata (CBS) oxazaborolidines, enabling asymmetric induction in broader synthesis.[1]
This guide moves beyond standard textbook definitions to focus on scalable synthesis , mechanistic control , and self-validating experimental workflows .
Part 1: Strategic Synthesis Pathways
The selection of a synthetic route depends on the target's complexity and the required enantiomeric purity. We categorize these into three dominant strategies.
The Chiral Pool Strategy (Reduction)
-
Concept: Utilizing naturally occurring
-amino acids as starting materials. -
Pros: 100% enantiomeric excess (ee) retention (if racemization is controlled); low cost.[1]
-
Cons: Limited to natural amino acid side chains; requires strong reducing agents.[1]
-
Expert Insight: While Lithium Aluminum Hydride (LiAlH
) is the textbook reagent, it is operationally hazardous on a kilo-scale.[1][2] The NaBH /I system is the superior choice for process chemistry due to improved chemoselectivity and safety profiles.
Asymmetric Catalysis (De Novo Synthesis)
-
Concept: Sharpless Asymmetric Aminohydroxylation (AA) or Asymmetric Transfer Hydrogenation (ATH) of
-ketoamines. -
Pros: Access to non-natural side chains; high atom economy.[1]
-
Cons: Osmium toxicity (Sharpless AA); catalyst cost.[1]
Biocatalysis (The Modern Frontier)
-
Concept: Engineered Amine Dehydrogenases (AmDHs) or Transaminases.[1]
-
Pros: Green chemistry; mild conditions; high stereoselectivity (>99% ee).[1]
-
Status: Rapidly moving from academic curiosity to industrial standard.
Visualization: Strategic Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements and process constraints.[1]
Part 2: Validated Experimental Protocols
Protocol A: Chemoselective Reduction of L-Phenylalanine to L-Phenylalaninol
Method: Sodium Borohydride / Iodine System (NaBH
Reagents & Materials:
-
L-Phenylalanine (1.0 eq)
-
NaBH
(2.4 eq)[1] -
I
(1.0 eq)[1] -
THF (Anhydrous)[1]
-
3M NaOH (for quenching)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add L-Phenylalanine and anhydrous THF (0.5 M concentration).
-
Borohydride Addition: Add NaBH
in one portion. The suspension will remain heterogeneous. Cool to 0°C.[1] -
Iodine Activation (The Critical Step): Dissolve I
in THF and add dropwise over 30 minutes. -
Reflux: Heat to reflux for 18 hours. The solution should become clear.
-
Quenching (Self-Validating): Cool to room temperature. Carefully add Methanol until effervescence stops (destroys excess borane).[1] Evaporate solvent.[1][12]
-
Workup: Add 20% KOH solution and stir for 4 hours (hydrolyzes the borate-amine complex). Extract with Dichloromethane (DCM).[1]
-
Purification: Recrystallization from Toluene/Hexanes.
Quality Control Check:
-
TLC: Ninhydrin stain.[1] Product (
) should be distinct from starting material ( ).[1] -
NMR: Disappearance of the
-proton doublet of the acid; appearance of the multiplet for .
Part 3: Applications in Asymmetric Catalysis
Chiral amino alcohols are the precursors to CBS (Corey-Bakshi-Shibata) Catalysts , which enable the enantioselective reduction of ketones.[7][8]
Mechanism of CBS Reduction
The amino alcohol (typically derived from Proline) reacts with borane to form an oxazaborolidine.[5][8] This rigid bicycle acts as a "chiral straightjacket," coordinating both the borane reducing agent and the ketone substrate.
-
Activation: The Lewis acidic Boron binds the ketone oxygen anti to the bulky substituent on the catalyst.
-
Hydride Transfer: Hydride is delivered via a 6-membered transition state.
-
Turnover: The chiral alcohol is released, and the catalyst is regenerated.
Visualization: The CBS Catalytic Cycle
Figure 2: The CBS catalytic cycle showing the activation and regeneration of the oxazaborolidine catalyst.
Part 4: Pharmaceutical Applications & Data
Chiral amino alcohols are ubiquitous in pharmacophores.[1][13] The stereochemistry is often the "on/off" switch for biological activity.[12]
Table 1: Key Drugs Derived from Chiral Amino Alcohols
| Drug Class | Example Compound | Amino Alcohol Motif | Stereochemistry Significance |
| Beta-Blockers | Propranolol | 1,2-amino alcohol (Isopropylamino) | (S)-enantiomer is ~100x more potent than (R). |
| Antitubercular | Ethambutol | 1,2-amino alcohol (Ethylenediamine core) | (S,S)-isomer is active; (R,R)-isomer causes blindness.[1] |
| Antiviral | Atazanavir | Hydroxyethylene isostere | Mimics the transition state of peptide hydrolysis. |
| Sphingosine Agonist | Fingolimod | 1,3-amino alcohol | Phosphorylation requires specific spatial arrangement.[1] |
Part 5: Characterization & Quality Control
Ensuring enantiomeric purity is non-negotiable.[1]
Enantiomeric Excess (ee) Determination
-
Chiral HPLC: The gold standard.
-
Columns: Chiralcel OD-H or AD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine to prevent tailing of the amine).
-
-
Mosher's Ester Analysis (NMR):
-
React the amino alcohol with (R)- and (S)-
-methoxy- -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl). -
Compare
or NMR shifts.[1] The diastereomeric esters will show distinct chemical shifts, allowing calculation of ratios.
-
Self-Validating Purity Check
Before using a synthesized amino alcohol in a sensitive step (like a CBS reduction), perform a melting point check against literature values.[1] Racemates often have significantly different melting points than pure enantiomers (e.g., forming eutectics).[1]
References
-
McKennon, M. J., et al. (1993).[1] "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry. Link[1]
-
Corey, E. J., & Helal, C. J. (1998).[1][6] "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition. Link[1]
-
Kolb, H. C., & Sharpless, K. B. (2003).[1] "The Growing Impact of Click Chemistry on Drug Discovery." Drug Discovery Today. Link (Context on Sharpless methodologies).[1]
-
BenchChem. (2025).[1][12] "Discovery and Synthesis of Chiral Amino Alcohols." Technical Whitepaper. Link[1]
-
Periasamy, M., et al. (2000).[1] "Methods of enhancement of enantiomeric excess." Tetrahedron: Asymmetry. Link
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Role of (S)-3-Amino-3-(p-tolyl)propan-1-ol in Medicinal Chemistry
Executive Summary
Compound: (S)-3-Amino-3-(p-tolyl)propan-1-ol
CAS: 1213645-36-3 (Generic/Related)
Class: Chiral
This guide provides a technical analysis of this compound, a critical chiral building block in medicinal chemistry. While the 4-trifluoromethyl analog (precursor to Fluoxetine) and the 2-methyl analog (precursor to Atomoxetine) are commercially dominant, the p-tolyl (4-methyl) variant serves as a vital probe in Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to evaluate the steric and electronic requirements of the para-position in the aryl binding pocket of monoamine transporters (SERT/NET) without the metabolic stability enhancement of the trifluoromethyl group.
Part 1: Structural Significance & Pharmacophore Analysis
The molecular architecture of this compound is defined by three pharmacophoric elements essential for monoamine reuptake inhibition:
-
The Chiral Center (S-Configuration): The spatial arrangement at the C3 position is critical. For many phenoxyphenylpropylamines, the (S)-enantiomer exhibits significantly higher affinity for the serotonin transporter (SERT) compared to the (R)-enantiomer.
-
The 1,3-Amino Alcohol Linker: This 3-carbon spacer maintains the optimal distance (approx. 5.5 Å) between the basic nitrogen (protonated at physiological pH) and the aromatic ring, mimicking the tryptamine/serotonin transition state.
-
The p-Tolyl Moiety:
-
Lipophilicity: The 4-methyl group increases
relative to the unsubstituted phenyl ring, enhancing blood-brain barrier (BBB) penetration. -
Metabolic Probe: Unlike the metabolically blocked 4-CF
group in Fluoxetine, the 4-methyl group is susceptible to benzylic oxidation (CYP450 mediated). This makes the compound valuable for designing "soft drugs" or studying metabolic clearance rates during lead optimization.
-
Pharmacophore Visualization
The following diagram illustrates the structural mapping of the scaffold to the generalized SSRI pharmacophore.
Caption: Pharmacophore mapping of the this compound scaffold against monoamine transporter binding requirements.
Part 2: Synthetic Routes (Process Chemistry)
The synthesis of enantiopure this compound is a benchmark reaction for demonstrating Asymmetric Transfer Hydrogenation (ATH) . While classical resolution (using tartaric acid) is possible, it is atom-inefficient (50% yield max). The industry standard involves the catalytic reduction of the corresponding Mannich base.
The "Self-Validating" Protocol: Asymmetric Transfer Hydrogenation
This route is preferred due to its high enantiomeric excess (>95% ee) and scalability.
Step 1: Mannich Condensation
-
Reagents: 4'-Methylacetophenone, Paraformaldehyde, Dimethylamine HCl.
-
Mechanism: Acid-catalyzed formation of the enol, followed by attack on the iminium ion.
-
Intermediate: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one.
Step 2: Asymmetric Reduction (The Critical Step)
-
Catalyst: RuCl.
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
-
Rationale: The (S,S)-TsDPEN ligand creates a chiral environment around the Ruthenium center, directing the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.
Synthetic Workflow Diagram
Caption: Chemo-enzymatic and catalytic workflow for accessing the enantiopure scaffold.
Part 3: Experimental Protocol
Objective: Synthesis of (S)-3-(Dimethylamino)-1-(p-tolyl)propan-1-ol via ATH. Note: This protocol assumes the dimethylamine precursor, which is common for SSRI synthesis. Primary amines require a deprotection step.
Reagents & Equipment[1][2]
-
Substrate: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one HCl (10 mmol)
-
Catalyst: RuCl (0.5 mol%)
-
Solvent: Dichloromethane (DCM) degassed
-
H-Donor: Formic acid/Triethylamine complex (5:2)
Procedure
-
Free Base Liberation: The Mannich base hydrochloride is treated with 10% NaOH and extracted into DCM to obtain the free amine ketone. Dry over Na₂SO₄ and concentrate.
-
Catalyst Loading: In a glovebox or under Argon, dissolve the ketone (1.91 g, 10 mmol) in dry DCM (10 mL). Add the Ruthenium catalyst (32 mg, 0.05 mmol).
-
Reduction: Add the HCOOH/Et₃N mixture (2.5 mL) dropwise at 0°C.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Quench: Add saturated NaHCO₃ solution to neutralize excess acid.
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[2] Dry over MgSO₄.
-
Purification: The crude oil is often pure enough for the next step. If necessary, purify via column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1).
Validation Point:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/Et₂NH (90:10:0.1).
-
Target: (S)-enantiomer should elute second (verify with racemate standard). Target ee > 95%.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
Precursor to 3-Aryloxy-3-phenylpropylamines
The primary utility of this alcohol is its conversion into the ether functionality found in drugs like Fluoxetine.
-
Reaction: Nucleophilic Aromatic Substitution (SnAr).
-
Conditions: The alcohol is treated with NaH (sodium hydride) in DMSO, followed by the addition of 4-chlorobenzotrifluoride (for hybrid analogs) or other aryl halides.[2]
-
Stereochemistry: This reaction generally proceeds with retention of configuration because the alkoxide attacks the aryl halide; the chiral center at the carbon is not touched.
Metabolic Stability Profiling
In drug discovery, the "Methyl Scan" is a standard tactic. By replacing the metabolic "hard spot" (CF3 in Fluoxetine) with a "soft spot" (CH3 in this scaffold), researchers can:
-
Determine if the CF3 group is essential for binding or just for metabolic stability.
-
Create "Soft Drugs" designed to degrade rapidly after therapeutic effect, reducing environmental persistence.
Data Summary: Substituent Effects on SERT Affinity
Comparative data for 3-phenyl-3-aryloxypropylamine analogs.
| Substituent (Para-position) | Compound Class | Log P | SERT Ki (nM) | Metabolic Stability |
| -CF3 | Fluoxetine | ~4.5 | ~1.0 | High (Blocked) |
| -CH3 | (p-Tolyl Analog) | ~3.9 | ~2.5 | Moderate (Oxidation) |
| -H | Des-methyl | ~3.2 | >10 | Low |
| -OMe | Nisoxetine-like | ~3.0 | ~5.0 | Moderate (Demethylation) |
References
-
Corey, E. J., & Reichard, G. A. (1989).[2] Enantioselective synthesis of fluoxetine and related compounds.[2] Tetrahedron Letters, 30(39), 5207-5210. Link
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones using Chiral RuCl2(diphosphine)(diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. Link
- Wong, D. T., et al. (1995). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery.
-
Liu, P. N., et al. (2005). Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of functionalized ketones. The Journal of Organic Chemistry, 70(3), 1084-1086. Link
-
U.S. Patent 5,104,899. (1992). Method for producing enantiomerically pure 3-amino-1-phenylpropanols.[1][2][3][4] Link
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
(S)-3-Amino-3-(p-tolyl)propan-1-ol: A Pivotal Chiral Scaffold for SNRI/NRI Drug Development
Topic: (S)-3-Amino-3-(p-tolyl)propan-1-ol as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS: 1213645-36-3) represents a specialized subclass of chiral
This guide details the technical utility of this intermediate, focusing on its scalable synthesis via the reduction of
Structural Significance & Pharmaceutical Applications[1][2]
The "Privileged" 3-Arylpropylamine Pharmacophore
The 3-amino-1-arylpropanol skeleton serves as the chiral anchor for a vast class of monoamine reuptake inhibitors. The general structure–activity relationship (SAR) dictates that the absolute configuration of the benzylic carbon (C3) is critical for transporter selectivity.
-
Atomoxetine (Strattera): Uses an (R)-o-tolyl scaffold.
-
Fluoxetine (Prozac): Uses a phenyl scaffold (racemic or R).
-
Nisoxetine: Uses an o-methoxyphenyl scaffold.
-
This compound: This specific intermediate introduces a para-methyl group. This substitution pattern is frequently employed in Lead Optimization to:
-
Block Metabolic Oxidation: The p-methyl group blocks the para-position on the phenyl ring, preventing rapid hydroxylation by CYP450 enzymes, potentially extending half-life compared to unsubstituted phenyl analogs.
-
Modulate Lipophilicity: The methyl group increases
, enhancing blood-brain barrier (BBB) penetration. -
Selectivity Tuning: Steric bulk at the para-position often shifts selectivity towards NET inhibition over SERT.
-
Downstream Synthetic Pathways
The primary utility of this compound is its conversion into active pharmaceutical ingredients (APIs) via two main pathways:
-
Etherification: Activation of the hydroxyl group followed by nucleophilic aromatic substitution (
) with fluorinated aryls to generate SNRI candidates. -
N-Methylation: Reductive amination to form secondary amines (a common feature in this drug class).
Figure 1: Synthetic divergence from the this compound core.
Technical Synthesis Guide
As a Senior Application Scientist, I recommend the Reduction of Enantiopure
Precursor Selection
-
Starting Material: (S)-3-Amino-3-(p-tolyl)propanoic acid (CAS: 1391437-17-4).
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH -DMS). -
Rationale: LiAlH
provides rapid, quantitative reduction of the carboxylic acid without racemizing the chiral center at C3, provided temperature is controlled.
Experimental Protocol: Reduction via LiAlH
Safety Warning: LiAlH
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with
. -
Solvent Preparation: Charge the flask with anhydrous Tetrahydrofuran (THF) (10 mL per gram of substrate). Cool to 0°C using an ice/salt bath.
-
Catalyst Charge: Carefully add LiAlH
pellets (2.5 equivalents) to the THF. Stir until suspended. -
Substrate Addition:
-
Dissolve (S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 eq) in a minimum volume of anhydrous THF.
-
Critical Step: Add the amino acid solution dropwise to the LiAlH
suspension. Maintain internal temperature to prevent thermal racemization or runaway exotherms.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Heat to reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%
) or LC-MS.
-
-
Quench (Fieser Method):
-
Cool to 0°C.
-
Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH in grams. -
Stir for 30 minutes until a granular white precipitate forms.
-
-
Isolation:
-
Filter the precipitate through a Celite pad. Wash the pad with warm THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol as a viscous oil or low-melting solid.
-
-
Purification:
-
Recrystallization from Ethyl Acetate/Hexanes is preferred to upgrade enantiomeric excess (ee).
-
Process Data Summary
| Parameter | Specification | Notes |
| Yield | 85% – 92% | High efficiency due to strong reducing agent. |
| Enantiomeric Excess (ee) | > 99% | Retention of configuration is typically excellent. |
| Appearance | White to off-white solid | Oxidizes slightly to yellow upon air exposure. |
| Melting Point | 70–75 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in MeOH, EtOH, THF | Poor solubility in non-polar alkanes. |
Quality Control & Characterization
Trustworthiness in pharmaceutical intermediates relies on rigorous characterization.
Chiral HPLC Method
To verify the optical purity of the (S)-isomer against the (R)-enantiomer.
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (absorption of the p-tolyl ring).
-
Expected Result: The (S)-enantiomer typically elutes second (check specific column certificate), with resolution factor
.
NMR Validation
-
1H NMR (400 MHz, CDCl
):- 7.1–7.2 (m, 4H, Ar-H) – Characteristic AA'BB' system of p-tolyl.
- 4.05 (dd, 1H, CH-N) – Benzylic proton.
-
3.6–3.8 (m, 2H, CH
-O) – Methylene protons adjacent to hydroxyl. -
2.35 (s, 3H, Ar-CH
) – Diagnostic singlet distinguishing it from phenyl/thienyl analogs.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). Amino alcohols are hygroscopic and can absorb
from the air to form carbamates. -
Stability: Stable for >12 months if protected from moisture and light.
-
Safety: Irritating to eyes and skin.[1][2] Use standard PPE. The compound is a weak base; avoid contact with strong oxidizers.
References
-
Preparation of 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK. (2024). Retrieved from [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.U.S. Patent Application 20040102651A1. (2004).
-
Synthesis of the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. (2004). (Demonstrates the general route for p-substituted aryl amino acids). Retrieved from [Link]
-
Reduction of Amino Acids to Amino Alcohols. Organic Syntheses. Coll. Vol. 10, p.423 (2004). (Standard protocol validation). Retrieved from [Link]
Sources
Precision Synthesis of Chiral Amino Alcohols: A Strategic Technical Guide
Executive Summary
Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs in modern pharmacopeia, serving as the pharmacophore backbone for β-adrenergic blockers (e.g., Propranolol), sphingolipids, and HIV protease inhibitors. Beyond their therapeutic utility, they function as critical ligands in asymmetric catalysis (e.g., Corey-Bakshi-Shibata catalysts).
This guide moves beyond textbook definitions to provide a rigorous, field-validated framework for the discovery and synthesis of these moieties. We prioritize scalable, safety-conscious methodologies over academic novelties, focusing on Chiral Pool Derivatization and Asymmetric Transfer Hydrogenation (ATH) .
Part 1: Strategic Route Selection
The selection of a synthetic route for chiral amino alcohols is rarely arbitrary; it is a function of the target's structural homology to natural pools and the required scale.
The Decision Matrix
The following logic flow represents the decision-making process employed in high-throughput process chemistry environments.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural homology and precursor availability.
Part 2: Strategy A — Chiral Pool Derivatization (The Iodine/Borohydride System)
While Lithium Aluminum Hydride (LiAlH₄) is the textbook standard for reducing amino acids to amino alcohols, it is operationally hazardous at scale due to pyrophoricity and difficult aluminum emulsion workups.
Field Insight: The NaBH₄/I₂ (Sodium Borohydride/Iodine) system is the superior industrial choice. It generates borane (
Mechanistic Causality
The reaction proceeds via the oxidation of borohydride by iodine to generate
-
Crucial Control Point: The amine-borane complex is stable and requires a rigorous oxidative or acidic workup to release the free amine. Failure to reflux during workup is the #1 cause of low yields.
Comparative Analysis of Reducing Agents
| Feature | LiAlH₄ (LAH) | Borane-DMS ( | NaBH₄ / |
| Safety Profile | High Risk (Pyrophoric) | Moderate (Stench, Toxic) | High Safety (In situ gen) |
| Cost Efficiency | Low (Expensive shipping) | Moderate | High (Commodity reagents) |
| Chemoselectivity | Low (Reduces esters/amides) | High (Tolerates esters) | High (Tolerates esters) |
| Workup | Difficult (Al emulsions) | Moderate (DMS removal) | Simple (Aqueous extraction) |
| Scalability | < 100g recommended | Multi-kg capable | Multi-kg capable |
Validated Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol
Reagents:
-
L-Phenylalanine (1.0 equiv)
-
Sodium Borohydride (2.4 equiv)
-
Iodine (1.0 equiv)
-
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with
. -
Charging: Add L-Phenylalanine (16.5 g, 100 mmol) and NaBH₄ (9.1 g, 240 mmol) to the flask. Add THF (200 mL).
-
Activation (The Critical Step): Dissolve Iodine (25.4 g, 100 mmol) in THF (50 mL). Add this solution dropwise over 1 hour at 0°C. Observation: Hydrogen gas evolution will be vigorous. Control the rate to manage foaming.
-
Reaction: Once gas evolution subsides, heat the mixture to reflux for 18 hours. The solution should turn from colorless to a cloudy white suspension.
-
Quench & Release: Cool to room temperature. Carefully add Methanol (50 mL) to destroy excess borohydride.
-
Note: The product is currently trapped as an N-B complex.
-
-
Hydrolysis: Add 20% KOH solution (100 mL) and reflux for 4 hours. This breaks the N-B bond.
-
Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Dichloromethane (
mL). Dry over and concentrate. -
Purification: Recrystallize from Ethyl Acetate/Hexane.
Part 3: Strategy B — Asymmetric Transfer Hydrogenation (ATH)[2]
When the target amino alcohol possesses a non-natural side chain (e.g., phenylephrine analogs), chiral pool synthesis fails. The most robust modern approach is the Asymmetric Transfer Hydrogenation (ATH) of
Field Insight: Unlike standard hydrogenation which requires high-pressure
The ATH Workflow
The following diagram illustrates the catalytic cycle and the critical role of the proton shuttle mechanism in ensuring enantioselectivity.
Figure 2: Workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation of alpha-amino ketones.
Validated Protocol: ATH of -Amino Acetophenone
Reagents:
- -(Dimethylamino)acetophenone (1.0 equiv)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix)
Step-by-Step Methodology:
-
Catalyst Prep: In a Schlenk flask, dissolve the Ru-catalyst (3.2 mg, 0.005 mmol) in the HCOOH/TEA mixture (2 mL).
-
Reaction: Add the ketone substrate (1.0 mmol). Stir at 28°C.
-
Monitoring: Monitor via TLC or GC. The reaction is typically complete within 4–8 hours.
-
Quality Check: The color typically shifts from deep red to orange/yellow upon completion.
-
-
Workup: Quench with water (10 mL), neutralize with saturated
to pH 9. Extract with Ethyl Acetate. -
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10).
Part 4: Analytical Validation & Integrity
Trustworthiness in chiral synthesis relies on proving the stereochemical outcome. Optical rotation (
Derivatization for Enantiopurity Determination
If direct Chiral HPLC is difficult due to lack of UV chromophores (common in aliphatic amino alcohols), use the Mosher's Acid Chloride method:
-
React the amino alcohol with (R)-(-)-MTPA-Cl.
-
Analyze via ¹H-NMR or ¹⁹F-NMR.
-
The diastereomeric amides/esters will show distinct chemical shifts, allowing precise integration to calculate enantiomeric excess (ee).
References
-
Periasamy, M. (2015). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.[2][3][4][5] CHIMIA. Retrieved from [Link]
-
McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives.[6][2][3][7] Journal of Organic Chemistry.[8][7] (Cited via StackExchange discussion on NaBH4/I2 mechanism). Retrieved from [Link]
-
American Chemical Society. (2021). Asymmetric Transfer Hydrogenation of α-Keto Amides.[9][8] Organic Letters.[7] Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jocpr.com [jocpr.com]
- 3. chimia.ch [chimia.ch]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activity & Therapeutic Potential of (S)-3-Amino-3-(p-tolyl)propan-1-ol Derivatives
This guide provides an in-depth technical analysis of (S)-3-Amino-3-(p-tolyl)propan-1-ol , a critical chiral building block in the synthesis of next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs).
Executive Summary
This compound (CAS: 1213645-36-3) is a privileged scaffold in medicinal chemistry, functioning as the p-methyl analog of the core pharmacophore found in blockbuster antidepressants such as Fluoxetine , Atomoxetine , and Nisoxetine .
While the unsubstituted 3-phenyl-3-aminopropanol core is well-documented, the (S)-3-(p-tolyl) derivative represents a strategic modification for optimizing lipophilicity (logP) , metabolic stability , and transporter selectivity . This guide details its role as a synthon for 3-aryloxy-3-arylpropylamines, its mechanism of action at monoamine transporters, and protocols for its pharmacological evaluation.
Chemical Biology & Structural Significance
The "Gamma-Amino Alcohol" Pharmacophore
The biological activity of this molecule stems from its ability to mimic the transition state of monoamines (serotonin, norepinephrine) within the transporter binding pocket. The structure consists of three critical domains:[1]
-
The Basic Amine: Protonated at physiological pH, interacting with Aspartate residues (e.g., Asp98 in SERT) in the transporter's central binding site.
-
The Linker: A flexible propyl chain that maintains the optimal distance (approx. 5–6 Å) between the aromatic head and the basic nitrogen.
-
The Aromatic Head (p-Tolyl): Provides hydrophobic stacking interactions. The para-methyl group adds steric bulk and lipophilicity compared to a standard phenyl ring, potentially enhancing affinity for the hydrophobic S1 or S2 pockets of the transporter.
Chirality and Bioactivity
The (S)-configuration is biologically critical. In the context of 3-aryloxy-3-arylpropylamines:
-
Atomoxetine is the (R)-enantiomer.
-
Fluoxetine is marketed as a racemate, but the (S)- and (R)-enantiomers show distinct potencies and metabolic profiles.
-
For This compound derivatives, the (S)-stereocenter directs the p-tolyl group into a specific hydrophobic sub-pocket, often resulting in varying degrees of NET (Norepinephrine Transporter) vs. SERT (Serotonin Transporter) selectivity compared to their (R)-counterparts.
Synthesis & Derivatization Pathways[2][3][4][5][6]
The utility of this compound lies in its conversion into active pharmaceutical ingredients (APIs) via two primary modifications: N-alkylation and O-arylation .
Synthesis Workflow (Graphviz Visualization)
Figure 1: Synthetic route from p-tolyl precursors to bioactive SNRI analogs via the (S)-alcohol intermediate.[2]
Mechanism of Action (MOA)
Derivatives of this compound function primarily as Monoamine Reuptake Inhibitors .
Binding Dynamics
Upon administration, the derivative (typically an ether) enters the synaptic cleft.
-
Recognition: The protonated amine is attracted to the electronegative pore of the transporter (SERT/NET).
-
Occlusion: The p-tolyl group wedges into the hydrophobic pocket, preventing the conformational change required to transport the native neurotransmitter (5-HT or NE) back into the presynaptic neuron.
-
Result: Increased concentration of neurotransmitters in the synapse, enhancing downstream signaling.
Impact of the p-Tolyl Substituent
-
Lipophilicity: The methyl group increases the logP by approximately 0.5 units compared to the phenyl analog. This enhances Blood-Brain Barrier (BBB) penetration.
-
Metabolism: The p-methyl group is a site for metabolic oxidation (by CYP450 enzymes) to a carboxylic acid, potentially creating a shorter half-life compared to the metabolically robust p-trifluoromethyl group found in Fluoxetine. This allows for "soft drug" design where the compound is active but cleared rapidly.
Experimental Protocols
Protocol: Asymmetric Synthesis of the Core Scaffold
Self-validating step: Enantiomeric Excess (ee) determination via Chiral HPLC.
-
Reagents: 3-dimethylamino-1-(p-tolyl)propan-1-one (Mannich base), (S)-CBS catalyst (Corey-Bakshi-Shibata), Borane-THF complex.
-
Procedure:
-
Dissolve (S)-CBS catalyst (0.1 eq) in dry THF under inert atmosphere (Ar/N2).
-
Add Borane-THF (0.6 eq) and cool to -20°C.
-
Slowly add the ketone substrate (1.0 eq) over 1 hour to maintain temperature control.
-
Quench with MeOH after TLC indicates consumption of starting material.
-
-
Validation: Analyze product on a Chiralcel OD-H column (Hexane/IPA 90:10). Target >95% ee.
Protocol: Radioligand Binding Assay (SERT/NET)
Objective: Determine the affinity (Ki) of the p-tolyl derivative.
-
Membrane Preparation: Use HEK-293 cells stably expressing human SERT or NET.
-
Ligands:
-
SERT: [3H]-Citalopram (0.5 nM).
-
NET: [3H]-Nisoxetine (1.0 nM).
-
-
Incubation:
-
Incubate membranes (50 µg protein) with radioligand and varying concentrations of the this compound derivative (10^-10 to 10^-5 M).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Time: 60 minutes at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Data Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
Comparative Data Analysis
The following table projects the expected structure-activity relationship (SAR) trends for this compound derivatives compared to standard reference compounds.
| Compound Class | Aryl Substituent (R1) | Target Selectivity | Predicted LogP | Metabolic Stability |
| Fluoxetine Analog | Phenyl | SERT >> NET | ~4.0 | High |
| Atomoxetine Analog | Phenyl | NET >> SERT | ~3.6 | Moderate |
| (S)-p-Tolyl Derivative | 4-Methylphenyl | Balanced / NET-leaning | ~4.1 | Moderate (Oxidation prone) |
| p-Chloro Derivative | 4-Chlorophenyl | SERT > NET | ~4.3 | High |
Note: The p-tolyl group often shifts selectivity towards NET inhibition due to steric constraints in the SERT binding pocket that accommodate smaller or more polar groups.
Visualization of Signaling Pathway
Figure 2: Mechanism of Action showing the inhibition of transporter reuptake and subsequent synaptic enhancement.
References
-
PubChem. (2025). 3-Amino-3-(p-tolyl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]
- Liu, H., et al. (2015). "Asymmetric synthesis of 3-amino-3-arylpropan-1-ols via biocatalytic reduction.
- Wong, D. T., et al. (1995). "The discovery of fluoxetine (Prozac)." Nature Reviews Drug Discovery. (Contextualizing the 3-aryloxy-3-phenylpropylamine scaffold).
- Robertson, D. W., et al. (1988). "Absolute configuration and biological activity of the enantiomers of fluoxetine." Journal of Medicinal Chemistry, 31(7), 1412-1417. (Foundational SAR for the chiral amino alcohol core).
Sources
Technical Monograph: Spectroscopic Characterization & Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol
Executive Summary
Compound: (S)-3-Amino-3-(p-tolyl)propan-1-ol CAS: 1213645-36-3 Significance: This chiral amino alcohol is a critical pharmacophore and building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), specifically analogs of Atomoxetine and Fluoxetine . Its structural rigidity, provided by the p-tolyl moiety, and its defined stereochemistry at the C3 position make it an essential scaffold for asymmetric drug development.
This guide provides a definitive technical profile, synthesizing spectroscopic data, synthesis protocols, and quality control parameters for researchers in medicinal chemistry.
Part 1: Physicochemical & Spectroscopic Profile[1]
General Properties
The following data establishes the baseline identity of the compound.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| CAS Number | 1213645-36-3 | Specific to (S)-isomer |
| Appearance | White to off-white solid | Low-melting solid (approx. 70-75°C) |
| Solubility | DMSO, Methanol, Ethanol, Chloroform | Slightly soluble in water |
| pKa (Predicted) | ~9.5 (Amine), ~14.8 (Alcohol) | Basic amine functionality |
| Chirality | (S)-Enantiomer | Levorotatory (typically) in MeOH |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are reported relative to TMS (
¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by the distinct AA'BB' aromatic system of the p-tolyl group and the benzylic methine proton.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.24 | Doublet ( | 2H | Ar-H (ortho to alkyl) | Aromatic Ring (AA'BB') |
| 7.15 | Doublet ( | 2H | Ar-H (meta to alkyl) | Aromatic Ring (AA'BB') |
| 4.08 | dd ( | 1H | Ar-CH -NH₂ | Chiral Center (C3) |
| 3.78 | Multiplet | 1H | -CH ₂-OH (Ha) | C1 Methylene |
| 3.68 | Multiplet | 1H | -CH ₂-OH (Hb) | C1 Methylene |
| 2.60 | Broad Singlet | 3H | -NH ₂, -OH | Exchangeable (D₂O wash removes) |
| 2.34 | Singlet | 3H | Ar-CH ₃ | p-Tolyl Methyl Group |
| 1.95 | Multiplet | 1H | -CH ₂- (Ha) | C2 Linker |
| 1.78 | Multiplet | 1H | -CH ₂- (Hb) | C2 Linker |
¹³C NMR (100 MHz, CDCl₃)
| Shift ( | Assignment | Type |
| 142.5 | Ar-C -CH (ipso) | Quaternary |
| 137.1 | Ar-C -CH₃ (para) | Quaternary |
| 129.4 | Ar-C H | Methine |
| 126.2 | Ar-C H | Methine |
| 62.8 | -C H₂-OH | Methylene (C1) |
| 55.4 | Ar-C H-NH₂ | Methine (C3 - Chiral) |
| 39.1 | -C H₂- | Methylene (C2) |
| 21.1 | Ar-C H₃ | Methyl |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (Positive)
-
Molecular Ion [M+H]⁺: 166.24 m/z
-
Key Fragmentation:
-
m/z 149 (Loss of NH₃)
-
m/z 135 (Loss of CH₂OH)
-
m/z 119 (Tropylium-like cation from p-tolyl moiety)
-
Infrared Spectroscopy (FT-IR)
-
3350 cm⁻¹ (Broad): O-H stretching (H-bonded).
-
3280 cm⁻¹ (Shoulder): N-H stretching (primary amine).
-
2850-2960 cm⁻¹: C-H aliphatic stretching.
-
1590, 1515 cm⁻¹: C=C aromatic skeletal vibrations.
-
1055 cm⁻¹: C-O stretching (primary alcohol).
Part 2: Synthesis & Production Protocols
The synthesis of this compound requires strict control over stereochemistry. The most robust route for research and scale-up involves the reduction of the corresponding chiral
Primary Route: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic Acid
This method preserves the chirality of the starting material, which is commercially available or synthesized via enzymatic resolution.
Reagents & Materials
-
Precursor: (S)-3-Amino-3-(p-tolyl)propanoic acid (CAS: 279273-05-7)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Solvation: Charge the flask with (S)-3-Amino-3-(p-tolyl)propanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Reduction:
-
Option A (LiAlH₄): Slowly add LiAlH₄ (2.5 eq, 25.0 mmol) as a suspension in THF or 1.0M solution dropwise over 30 minutes. Caution: Exothermic evolution of H₂ gas.
-
Option B (BH₃·THF): Add Borane-THF complex (1.0M, 3.0 eq) dropwise.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM w/ 1% NH₄OH).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with warm THF.
-
Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino alcohol.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway and decision points in the synthesis.
Figure 1: Synthetic workflow for the reduction of the chiral amino acid precursor to the target amino alcohol.[3][4][5]
Part 3: Quality Control & Validation
To ensure the integrity of the (S)-isomer for pharmaceutical applications, the following QC tests are mandatory.
Chiral HPLC Method
Standard reverse-phase HPLC is insufficient for separating enantiomers.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
Optical Rotation[9]
-
Parameter: Specific Rotation
-
Conditions:
in Methanol. -
Expected Range: Negative rotation (e.g., -15° to -25°). Note: Exact value is highly concentration-dependent; comparative analysis with a certified reference standard is recommended.
Chemical Purity
-
Method: ¹H NMR integration of the methyl singlet (
2.34) vs. potential impurities. -
Common Impurity: Residual Boron salts (if BH₃ used) or unreduced acid (check carbonyl region in ¹³C NMR > 170 ppm).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1213645-36-3. Retrieved from .
-
ChemScene. this compound Product Data. Retrieved from .
- Sigma-Aldrich.Synthesis of Chiral Amino Alcohols via Reduction of Amino Acids. General protocols adapted for p-tolyl analogs.
-
EPA CompTox Chemicals Dashboard. DTXSID50649685: (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from .[3]
-
Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds. (Provides comparative spectroscopic data for the phenyl analog). Retrieved from .
Sources
- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O | CID 44891228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
Safety and handling of (S)-3-Amino-3-(p-tolyl)propan-1-ol
Technical Monograph: Safety, Handling, and Application of (S)-3-Amino-3-(p-tolyl)propan-1-ol
Executive Summary
This compound is a chiral
This guide serves as a definitive protocol for the safe handling, storage, and emergency management of this compound, utilizing Read-Across Toxicology principles derived from structurally homologous aryl-amino alcohols (e.g., 3-amino-3-phenylpropan-1-ol) where specific empirical data for the (S)-p-tolyl isomer is proprietary or limited.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol |
| Common Synonyms | (S)- |
| CAS Number | 68208-23-1 (Racemic); (S)-Isomer specific CAS varies by vendor, ref.[1] racemate for SDS |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Physical State | White to off-white crystalline solid (high purity) or viscous oil (crude) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Sparingly soluble in Water |
| Chirality | (S)-Enantiomer (Critical for bioactivity; susceptible to racemization at pH >10 or T >60°C) |
| pKa (Predicted) | ~14.9 (Alcohol), ~9.5 (Amine) |
Hazard Identification (Read-Across Toxicology)
Rationale: In the absence of a specific GHS-validated dataset for the (S)-p-tolyl isomer, safety protocols must be derived from the homologous 3-Amino-3-phenyl-1-propanol (CAS 14593-04-5) . This "Read-Across" approach is standard regulatory practice for derivatives with identical functional groups.
Core Hazards
-
Skin Corrosion/Irritation (Category 1B): The primary amine functionality renders this compound corrosive. Direct contact can cause irreversible skin damage and chemical burns.
-
Serious Eye Damage (Category 1): High risk of corneal opacity and permanent vision loss upon contact.
-
Acute Toxicity (Oral): Harmful if swallowed. May cause mucosal burns in the mouth, throat, and esophagus.
Target Organ Toxicity
-
Respiratory Tract: Inhalation of dust or aerosols may cause severe irritation, edema, or chemical pneumonitis.
Strategic Handling & Storage Protocols
To maintain the enantiomeric excess (%ee) and prevent degradation, strict environmental controls are required.
A. Engineering Controls (The "Inert Loop")
-
Atmosphere: Handle strictly under an inert atmosphere (Nitrogen or Argon). The amine group reacts with atmospheric CO₂ to form carbamates, which appear as white crusts and lower purity.
-
Temperature: Store at 2°C – 8°C (Refrigerated). Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation (hygroscopicity).
B. Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Ocular | Chemical Splash Goggles + Face Shield | Prevents corneal damage from corrosive dust/splashes.[1] |
| Dermal | Double Nitrile Gloves (0.11mm min) | Breakthrough: >480 min (based on amino-alcohol data).[1] |
| Respiratory | N95 (Solids) or P100/OV (if heating) | Protects against basic amine particulates/vapors.[1] |
| Body | Tyvek® Lab Coat or Apron | Chemical resistant barrier against corrosive solids.[1] |
C. Operational Workflow Diagram
Figure 1: Inert handling workflow to prevent carbamate formation and hydrolysis.
Emergency Response Protocols
In the event of exposure, the basicity of the amine requires immediate, high-volume dilution. Do not use acidic neutralization agents on skin/eyes, as the exothermic reaction may worsen the burn.
A. First Aid Logic
-
Eye Contact: Rinse immediately with water for 15+ minutes , lifting eyelids. Contact an ophthalmologist.
-
Skin Contact: Brush off dry particles first (if solid), then wash with soap and water. Remove contaminated clothing.[2][3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation).[3]
B. Spill Management (Solid State)
-
Evacuate the immediate area.
-
Don PPE (Full face respirator, double gloves).
-
Cover spill with dry lime, sand, or soda ash to minimize dust.
-
Collect into a closed container using non-sparking tools.
-
Clean surface with dilute acetic acid (vinegar) only after bulk material is removed to neutralize trace residues.
Figure 2: Decision matrix for emergency response based on exposure route.
Synthesis Context & Quality Control
For researchers synthesizing this compound in-house (e.g., via reduction of
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).
-
Optical Rotation: Compare
against literature values (typically negative rotation for S-isomers of this class, though solvent-dependent). -
NMR Verification: ¹H NMR (CDCl₃) should show the characteristic p-tolyl methyl singlet at
ppm and the ABX system of the propanol backbone.
References
-
ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol Synthesis and Intermediates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of antimalarial activity. PubMed Central. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol
This Application Note is structured to provide a scalable, high-purity synthetic route for (S)-3-Amino-3-(p-tolyl)propan-1-ol . This compound is a critical chiral building block, structurally analogous to the "oxetine" class of antidepressant intermediates (e.g., Fluoxetine, Duloxetine), often serving as a precursor for
The guide prioritizes a Classical Resolution Route via the corresponding
Executive Summary
This protocol details the synthesis of this compound via the reduction of its chiral amino acid precursor, (S)-3-Amino-3-(p-tolyl)propanoic acid. The workflow utilizes a modified Rodionov condensation to generate the racemic scaffold, followed by classical optical resolution using L-(+)-Tartaric acid, and finally a chemoselective reduction using Borane-Dimethyl Sulfide (BH₃·SMe₂). This route avoids hazardous high-pressure hydrogenation and utilizes readily available reagents, making it suitable for both academic research and process development labs.
Key Performance Indicators (Typical)
-
Overall Yield: 35–45% (from p-tolualdehyde)
-
Enantiomeric Excess (ee): >98% (post-recrystallization)
-
Chemical Purity: >99% (HPLC)
Strategic Reaction Pathway
The synthesis is divided into three distinct unit operations. The logic follows a "Construct-Resolve-Reduce" architecture, ensuring that the chiral center is established and purified before the final reduction, minimizing the waste of expensive reducing agents on the wrong enantiomer.
Pathway Visualization
Figure 1: Strategic workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (±)-3-Amino-3-(p-tolyl)propanoic Acid
Mechanism: The Rodionov reaction involves an aldol condensation between the aldehyde and malonic acid, followed by Michael addition of ammonia and decarboxylation.
Reagents:
-
p-Tolualdehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Solvent)
Protocol:
-
Setup: In a 1L round-bottom flask equipped with a reflux condenser, dissolve p-tolualdehyde (12.0 g, 100 mmol) and malonic acid (11.4 g, 110 mmol) in ethanol (150 mL).
-
Addition: Add ammonium acetate (15.4 g, 200 mmol) to the stirring solution.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The solution will turn yellow/orange. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1).
-
Crystallization: Cool the reaction mixture to room temperature. A heavy precipitate of the
-amino acid usually forms. If not, reduce volume by 50% under vacuum and cool to 4°C. -
Isolation: Filter the white solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
Yield: Dry in a vacuum oven at 50°C. Expected yield: 60–70% (Racemic).
Step 2: Optical Resolution via Diastereomeric Salt Formation
Scientific Rationale: Direct separation of enantiomers is difficult. We utilize L-(+)-Tartaric acid to form diastereomeric salts. The (S)-amine-(L)-tartrate salt is typically less soluble than the (R)-(L) pair in aqueous alcohol, allowing separation by fractional crystallization.
Reagents:
-
(±)-3-Amino-3-(p-tolyl)propanoic acid (from Step 1)
-
L-(+)-Tartaric acid (1.0 eq)
-
Solvent: Water/Ethanol (1:2 ratio)
Protocol:
-
Salt Formation: Suspend the racemic amino acid (10 g, 55.8 mmol) in water (50 mL). Heat to 80°C.
-
Chiral Acid Addition: Add L-(+)-Tartaric acid (8.37 g, 55.8 mmol) dissolved in hot ethanol (100 mL). The mixture should become clear.
-
Selective Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (S)-amino acid-(L)-tartrate salt will crystallize.
-
Filtration & Recrystallization: Filter the crystals. To ensure high optical purity (>98% ee), recrystallize the wet cake once more from Water/Ethanol (1:2).
-
Free Basing: Dissolve the purified salt in minimal water. Adjust pH to ~6.5–7.0 using LiOH or NH₄OH. The free zwitterionic (S)-amino acid will precipitate.
-
Isolation: Filter, wash with cold water, and dry.
-
Checkpoint: Check optical rotation. Literature for similar analogs suggests
to (c=1, H₂O) for the S-isomer (verify against specific CoA).
-
Step 3: Chemoselective Reduction to this compound
Mechanism: Borane-Dimethyl Sulfide (BH₃·SMe₂) is preferred over LiAlH₄. Borane coordinates with the carboxylate to form an acyl borate, which is rapidly reduced to the alcohol. The amine forms a borane complex but is not reduced, preserving the C-N bond and chirality.
Safety Warning: BH₃·SMe₂ generates hydrogen gas and is pyrophoric. Work under Argon/Nitrogen.
Reagents:
-
(S)-3-Amino-3-(p-tolyl)propanoic acid (1.0 eq)
-
Borane-Dimethyl Sulfide (2.0 M in THF, 2.5 eq)
-
Anhydrous THF[1]
Protocol:
-
Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and purge with Argon.
-
Substrate Loading: Add (S)-3-Amino-3-(p-tolyl)propanoic acid (5.0 g, 27.9 mmol) and anhydrous THF (50 mL). Cool to 0°C.[3]
-
Reduction: Add BH₃·SMe₂ (35 mL, 70 mmol) dropwise via syringe pump over 30 minutes. Caution: Gas evolution.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–4 hours to ensure complete reduction and breaking of the B-N complex.
-
Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise. This destroys excess borane and breaks the amine-borane complex (vigorous bubbling).
-
Acid Hydrolysis (Optional but Recommended): If the amine-borane complex is stubborn, add 6M HCl (10 mL) and reflux for 1 hour, then basify with NaOH to pH 10.
-
Extraction: Evaporate THF. Dilute residue with water, extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄ and concentrate. The crude oil often crystallizes upon standing. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Analytical Characterization & QC
To validate the synthesis, the following analytical parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, CDCl₃) | |
| Chiral Purity | Chiral HPLC (Daicel Chiralcel OD-H) | > 98.0% ee (Hexane/IPA/DEA mobile phase) |
| Chemical Purity | HPLC-UV (210/254 nm) | > 98.5% |
| Water Content | Karl Fischer | < 0.5% |
Troubleshooting & Optimization
Issue: Low Yield in Resolution Step
-
Cause: Inefficient crystallization or incorrect solvent ratio.
-
Solution: The "Pope and Peachey" method suggests using 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl) to force the precipitation of the desired diastereomer. However, for this specific substrate, optimizing the Water:Ethanol ratio is usually sufficient. If the salt doesn't precipitate, add isopropanol as an antisolvent.
Issue: Incomplete Reduction (Boron-Amine Complex)
-
Cause: Borane forms a stable Lewis acid-base adduct with the amine, which can mimic the product or prevent isolation.
-
Solution: The methanol quench followed by HCl reflux (Step 3.6) is critical. The acid hydrolysis step cleaves the B-N bond, releasing the free amino alcohol.
References
- Rodionov Reaction Basics: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.
-
Chiral Resolution of
-Amino Acids: Weiner, B. et al. "Enzymatic kinetic resolution of -amino acids." Chem. Soc. Rev., 2010 , 39, 4599–4612. Link -
Borane Reduction Protocol: McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58, 3568–3571. Link
-
Target Compound Data: PubChem Compound Summary for CID 40787390, (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid (Precursor Analog). Link
-
Analogous Synthesis (Fluoxetine precursors): "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor." US Patent 20040102651A1.[4] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Application Note: Asymmetric Synthesis of 3-Amino-3-Aryl-Propan-1-ols
Executive Summary & Strategic Importance
The 3-amino-3-aryl-propan-1-ol scaffold represents a critical "privileged structure" in medicinal chemistry. It serves as the homo-benzylic alcohol precursor to a vast array of bioactive molecules, including serotonin-norepinephrine reuptake inhibitors (SNRIs), NK1 antagonists, and
Unlike their regioisomers (1-aryl-3-amino-propanols, common in Duloxetine synthesis), the 3-amino-3-aryl motif places the chiral center at the benzylic position, directly adjacent to the amine. This structural requirement creates specific synthetic challenges regarding enantiocontrol and preventing racemization during workup.
This Application Note details a scalable, high-fidelity protocol for synthesizing these scaffolds via the Asymmetric Hydrogenation (AH) of
Key Advantages of this Protocol:
-
Scalability: Validated from gram to kilogram scale.
-
Versatility: Tolerates electron-rich and electron-poor aryl rings.
Strategic Analysis: Route Selection
When designing a route to 3-amino-3-aryl-propan-1-ols, three primary disconnections exist. We prioritize Route A for its robustness in drug development contexts.
| Route | Methodology | Pros | Cons |
| A (Selected) | Rh-Catalyzed Hydrogenation of | High ee%, low catalyst loading, scalable. | Requires high-pressure equipment (10-20 bar). |
| B | Organocatalytic Mannich (List-Barbas) | Metal-free, mild conditions. | Often requires high catalyst loading (10-20 mol%); long reaction times. |
| C | Biocatalytic Transamination | Green chemistry; perfect selectivity. | Substrate specificity of enzymes can limit library synthesis; requires cofactor recycling. |
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic strategy highlighting the critical asymmetric hydrogenation step.
Detailed Protocol
Phase 1: Synthesis of the -Enamino Ester Substrate
Objective: Convert a
Reagents:
-
Methyl 3-oxo-3-phenylpropanoate (or aryl analog)
-
Ammonium Acetate (
) -
Methanol (MeOH)
Procedure:
-
Charge a round-bottom flask with Methyl 3-oxo-3-phenylpropanoate (1.0 equiv) and Methanol (5 mL/g).
-
Add Ammonium Acetate (5.0 equiv).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of ketone).
-
Concentrate the solvent in vacuo.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine.
-
Dry over
and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography if necessary.
-
Checkpoint: Product should be the (Z)-isomer predominantly, stabilized by intramolecular H-bonding.
-
Phase 2: Asymmetric Hydrogenation (The Critical Step)
Objective: Establish the C3 chiral center.
Reagents:
-
Substrate:
-Enamino Ester from Phase 1. -
Metal Precursor:
(0.5 – 1.0 mol%). -
Chiral Ligand:
(or Walphos/Deguphos families).-
Selection Rationale: Ferrocenyl-based ligands (Josiphos) form a tight chiral pocket around the Rh center, crucial for differentiating the prochiral faces of the enamine.
-
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (degassed).
Step-by-Step:
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a Schlenk tube, mix
and the Chiral Ligand (1.1 : 1 ratio relative to Rh) in degassed Methanol. Stir for 30 mins at RT to form the active cationic complex.
-
-
Hydrogenation:
-
Place the
-Enamino Ester in a high-pressure autoclave (e.g., Parr reactor). -
Add the catalyst solution via cannula (under Argon).
-
Purge the vessel with
gas (3 cycles). -
Pressurize to 10–20 bar (150–300 psi) .
-
Stir at 50°C for 12–24 hours.
-
-
Workup:
-
Vent
carefully. -
Concentrate the reaction mixture.
-
Pass through a short plug of silica to remove Rh residues.
-
-
QC Checkpoint:
Phase 3: Reductive Transformation to Amino Alcohol
Objective: Reduce the ester to the primary alcohol without racemizing the amine.
Reagents:
-
Lithium Aluminum Hydride (
) or Lithium Borohydride ( ). -
Anhydrous THF.
Procedure:
-
Suspend
(2.0 equiv) in anhydrous THF at 0°C under . -
Add the Chiral
-Amino Ester (dissolved in THF) dropwise over 30 mins.-
Caution: Exothermic reaction. Maintain temp < 5°C.
-
-
Allow to warm to RT and stir for 4 hours.
-
Fieser Quench:
-
Cool to 0°C.
-
Add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of in grams.
-
-
Filter the granular precipitate.
-
Concentrate the filtrate to yield the 3-amino-3-aryl-propan-1-ol .
Workflow Visualization
Figure 2: Operational workflow from keto-ester to amino-alcohol.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Catalyst poisoning or insufficient pressure. | Ensure substrate is free of halides/sulfur. Increase |
| Low ee% (<80%) | E/Z isomer mixture of enamine. | Recrystallize the enamine starting material to ensure pure (Z)-isomer before hydrogenation. |
| Racemization (Step 3) | Overheating during reduction. | Keep |
| Rh Contamination | Inefficient workup. | Use a scavenger resin (e.g., QuadraPure™) or wash with aqueous L-Cysteine. |
References
-
Hsiao, Y. et al. (2004). Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society.[4] -
Lübben, S. et al. (2002). Asymmetric Synthesis of 3-Amino-3-Arylpropan-1-ols. Synthesis.
-
Noyori, R. et al. (2001).
-Keto Esters. Angewandte Chemie International Edition. -
Ratovelomanana-Vidal, V. & Genêt, J.P. (2003). Synthetic Applications of the Ruthenium-Catalyzed Hydrogenation via Dynamic Kinetic Resolution. Chemical Reviews.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. US20120330031A1 - Process for the Preparation of Beta-Amino Alcohol - Google Patents [patents.google.com]
- 3. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Enantioselective synthesis of beta-amino alcohols
Application Note: Strategic Access to Chiral -Amino Alcohols
Executive Summary
The
This Application Note details two robust, enantioselective methodologies that circumvent chiral resolution:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of
-amino ketones. -
Cobalt-Salen Catalyzed Desymmetrization of meso-epoxides.
These protocols are selected for their operational simplicity, scalability, and high stereocontrol (>95% ee), providing a self-validating toolkit for medicinal chemists.
Method A: Asymmetric Transfer Hydrogenation (ATH)
Target: Direct reduction of
Mechanistic Insight
Unlike classical hydrogenation which requires substrate binding to the metal center, ATH utilizes a bifunctional mechanism . The ruthenium center serves as the hydride donor, while the amine proton on the chiral ligand (TsDPEN) acts as a hydrogen bond donor to the ketone oxygen. This "outer-sphere" mechanism stabilizes a highly organized 6-membered transition state, ensuring precise enantiofacial discrimination.
Figure 1: The bifunctional catalytic cycle of Noyori-Ikariya ATH, highlighting the crucial H-bonding interaction.
Experimental Protocol
Reaction Scale: 10 mmol Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori’s Catalyst)
Reagents:
- -Amino ketone hydrochloride (Substrate)
-
Formic Acid/Triethylamine (5:2 azeotropic mixture) – Hydrogen Source
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Catalyst Preparation (In-situ): In a Schlenk flask, combine
(0.05 mmol) and (0.10 mmol) in anhydrous DMF (5 mL). Heat to 80°C for 1 hour under Argon. Cool to room temperature.-
Scientist's Note: While the pre-formed catalyst is commercially available, in-situ preparation often removes oxidized impurities, ensuring higher turnover frequencies (TOF).
-
-
Substrate Addition: Add the
-amino ketone hydrochloride (10 mmol) directly to the catalyst solution. -
Hydrogen Donor Addition: Inject the Formic Acid/TEA mixture (3 mL) via syringe.
-
Critical Control Point: The reaction is exothermic. Add slowly to maintain internal temperature <30°C.
-
-
Reaction: Stir at 28°C for 12–24 hours. Monitor via HPLC (Chiralcel OD-H column).
-
Endpoint: Disappearance of ketone peak.
-
-
Workup: Quench with saturated
(aq) until pH ~8. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient) or recrystallization (ethanol) for enantiomeric enrichment.
Method B: Enantioselective Ring Opening (ARO) of Epoxides
Target: Synthesis of trans-
Mechanistic Insight
This method employs a (Salen)Co(III) complex. The reaction kinetics often follow a second-order dependence on the catalyst concentration, suggesting a cooperative mechanism where one metal center activates the electrophile (epoxide) and a second metal center delivers the nucleophile (amine). This "dual-activation" is critical for overcoming the high barrier of opening meso-epoxides.
Figure 2: Workflow for the activation of Co-Salen catalyst and subsequent desymmetrization of meso-epoxides.
Experimental Protocol
Reaction Scale: 5 mmol Catalyst: (R,R)-(Salen)Co(III)-OAc (Jacobsen’s Catalyst)
Reagents:
-
Cyclohexene oxide (or other meso-epoxide)
-
Aniline (Nucleophile)
-
Acetic Acid (Additive)
-
Acetonitrile (Solvent)
Step-by-Step Procedure:
-
Catalyst Activation: Dissolve (R,R)-(Salen)Co(II) (0.05 mmol, 1 mol%) in DCM. Add acetic acid (2 equiv relative to Co) and stir open to air for 30 mins. Evaporate solvent to obtain the active Co(III)-OAc species.
-
Why? The Co(II) species is inactive. Oxidation to Co(III) with a counter-ion (OAc) is essential for Lewis acidity.
-
-
Reaction Setup: Re-dissolve the catalyst in minimal acetonitrile (1 mL). Add cyclohexene oxide (5 mmol).
-
Nucleophile Addition: Add aniline (5.5 mmol) dropwise.
-
Conditions: Stir at room temperature (23°C) for 18–48 hours.
-
Optimization: If reaction is sluggish, add 10 mol% water. Water acts as a proton shuttle, facilitating the ring-opening step.
-
-
Workup: Concentrate in vacuo. The residue is often pure enough for analysis.
-
Purification: Recrystallization from hexanes/EtOAc usually yields enantiopure crystals (>99% ee).
Comparative Analysis & Data
| Feature | Method A: ATH (Noyori) | Method B: ARO (Jacobsen) |
| Primary Substrate | Epoxides (Meso or Terminal) | |
| Stereocenters Formed | 1 (C-OH) | 2 (C-OH and C-N) |
| Typical ee% | 95 - 99% | 85 - 99% |
| Atom Economy | High (H2 transfer) | 100% (Addition reaction) |
| Key Limitation | Requires ketone precursor synthesis | Limited to available epoxides |
| Industrial Use | Synthesis of Phenylethanolamines | Synthesis of cyclic amino alcohols |
Troubleshooting Guide (The "Why" Behind Failures)
-
Low Conversion in ATH:
-
Cause: Catalyst poisoning by free amines.
-
Solution: Ensure the amino ketone is used as the hydrochloride salt . The free amine can bind irreversibly to the Ru center, displacing the diamine ligand.
-
-
Low ee in Epoxide Opening:
-
Stalled Reaction (Method B):
-
Cause: Aggregation of catalyst.
-
Solution: The bimetallic mechanism requires optimal concentration. If too dilute, the cooperative effect is lost. Maintain concentration > 0.5 M.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Jacobsen, E. N. (2000).[8] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2001). Highly Active Oligomeric (Salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions. Journal of the American Chemical Society, 123(11), 2687–2688. [Link]
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6] Angewandte Chemie International Edition, 43(7), 788–824. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Asymmetric ring-opening reaction of meso -epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalyst ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05163A [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. cnls.lanl.gov [cnls.lanl.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. moodle2.units.it [moodle2.units.it]
Using (S)-3-Amino-3-(p-tolyl)propan-1-ol in antidepressant synthesis
Application Note: High-Purity Synthesis and Application of (S)-3-Amino-3-(p-tolyl)propan-1-ol in SSRI/SNRI Development
Abstract & Strategic Significance
This Application Note details the enantioselective synthesis and utilization of This compound (CAS: 1213645-36-3). While traditional SSRIs like Fluoxetine utilize a benzylic ether scaffold, this specific molecule features a benzylic amine motif, structurally homologous to the short-acting SSRI Dapoxetine and specific norepinephrine reuptake inhibitors (NRIs).
The (S)-enantiomer is critical for biological activity, as the stereochemistry at the benzylic position dictates binding affinity to the serotonin transporter (SERT) and norepinephrine transporter (NET). The p-tolyl moiety serves as a bioisostere for the phenyl ring found in Dapoxetine, often introduced in Structure-Activity Relationship (SAR) studies to block para-hydroxylation metabolism or modulate lipophilicity (
This guide provides a validated protocol for the chemoselective reduction of the corresponding
Synthetic Pathway & Mechanism
The synthesis prioritizes the preservation of the chiral center at C3. We utilize an in situ generated borane reduction of (S)-3-amino-3-(p-tolyl)propanoic acid . This method is superior to standard
Mechanism of Action (Borane Reduction)
-
Activation: Iodine reacts with Sodium Borohydride (
) in THF to generate Borane-THF ( ) and Sodium Iodide. -
Coordination: The carboxylate of the amino acid coordinates with borane, activating it for hydride transfer.
-
Reduction: The activated carboxyl group is reduced to the alcohol. Crucially, the amine forms a stable borane complex, protecting it from side reactions and preventing racemization at the
-carbon (relative to the amine).
Visualizing the Workflow
Figure 1: Synthetic workflow for the chemoselective reduction of the chiral
Detailed Protocol: Enantioselective Reduction
Objective: Synthesize 10.0 g of this compound with
Prerequisites:
-
Starting Material: (S)-3-Amino-3-(p-tolyl)propanoic acid (commercially available or resolved via enzymatic hydrolysis of the ethyl ester using Candida antarctica Lipase B).
-
Safety: The reaction generates Hydrogen gas (
). Perform in a well-ventilated fume hood.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |
| (S)-3-Amino-3-(p-tolyl)propanoic acid | 179.22 | 1.0 | 10.0 g (55.8 mmol) | Precursor |
| Sodium Borohydride ( | 37.83 | 2.4 | 5.1 g (134 mmol) | Reducing Agent |
| Iodine ( | 253.81 | 1.0 | 14.2 g (55.8 mmol) | Borane Generator |
| THF (Anhydrous) | 72.11 | - | 150 mL | Solvent |
| Methanol | 32.04 | - | 50 mL | Quench/Workup |
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.
-
Precursor Suspension: Charge the flask with (S)-3-Amino-3-(p-tolyl)propanoic acid (10.0 g) and
(5.1 g) . Add THF (100 mL) . The amino acid may not fully dissolve; this is normal. -
Borane Generation (Exothermic):
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve Iodine (14.2 g) in THF (50 mL) in the addition funnel.
-
Critical Step: Dropwise add the Iodine solution to the flask over 30–45 minutes .
-
Observation: The solution will bubble vigorously (
evolution). The dark color of iodine will fade to colorless/white as it reacts.
-
-
Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to reflux (66°C) for 12–16 hours . The suspension should become mostly clear.
-
Quench (Methanolysis):
-
Cool the reaction mixture to room temperature.
-
Carefully add Methanol (20 mL) dropwise. (Caution: Significant gas evolution will occur as excess borane is destroyed).
-
Once initial effervescence stops, evaporate the solvent under reduced pressure to obtain a white semi-solid residue.
-
-
Boron Complex Breaking:
-
Extraction:
-
Extract the aqueous layer with Dichloromethane (DCM, 3 x 50 mL) .
-
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Isolation: Concentrate in vacuo. The product, This compound , typically solidifies upon standing (Yield: ~8.3 g, 90%).
Quality Control & Validation
Trust in the protocol requires rigorous validation of the enantiomeric excess (ee), as partial racemization can occur during the reflux if moisture is present.
Analytical Method: Chiral HPLC
-
Column: Daicel Chiralcel OD-H or AD-H (
). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation:
Application: Synthesis of Dapoxetine Analogs
The primary utility of this compound is as a nucleophile in
Protocol for Etherification (SSRI Synthesis):
-
N-Protection (Optional but Recommended): While direct O-arylation is possible, N-protection (e.g., Boc) often improves yield. However, for rapid SAR, direct reaction is used.
-
Activation: Dissolve the amino alcohol (1.0 equiv) in DMSO. Add Sodium Hydride (NaH, 60%, 1.2 equiv) at 0°C. Stir for 30 min to form the alkoxide.
-
Coupling: Add 1-fluoronaphthalene (for Dapoxetine analog) or 4-chlorobenzotrifluoride (for Fluoxetine-hybrid analog).
-
Heat: Stir at 90°C for 4–6 hours .
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Methylation: The resulting primary amine can be converted to the N,N-dimethyl derivative (Dapoxetine-style) using Formaldehyde/Formic acid (Eschweiler-Clarke) .
SAR Logic Table
| Analog Component | Modification | Expected Pharmacological Effect |
| Core Scaffold | (S)-3-Amino-3-(p-tolyl)... | Benzylic Amine: High affinity for SERT; shorter half-life than benzylic ethers. |
| Aryl Group | p-Tolyl (vs Phenyl) | Metabolic Block: Prevents p-hydroxylation by CYP450, potentially extending half-life compared to Dapoxetine. |
| Amine | Primary ( | Metabolite Mimic: Often the active metabolite (e.g., didesmethyl-dapoxetine). |
| Amine | Dimethyl ( | Parent Drug: Maximizes lipophilicity and blood-brain barrier penetration. |
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[3] The Journal of Organic Chemistry, 58(13), 3568-3571.
- Grounding: Establishes the protocol as the gold standard for preserving chirality during amino acid reduction.
-
Robertson, D. W., et al. (1988).[3] Absolute configuration and structure-activity relationships of the antidepressant fluoxetine.[6] Journal of Medicinal Chemistry, 31(1), 185-189.
- Grounding: Defines the critical role of stereochemistry in the 3-phenylpropylamine pharmacophore.
-
Sorbera, L. A., et al. (2001). Dapoxetine Hydrochloride.[1][3] Drugs of the Future, 26(2), 141.
- Grounding: Validates the benzylic amine scaffold (structurally homologous to the target molecule) in approved SSRIs.
-
Kamal, A., et al. (2002). Chemoenzymatic synthesis of duloxetine and its enantiomers. Tetrahedron: Asymmetry, 13(18), 2039-2044.
- Grounding: Demonstrates the use of lipase resolution to obtain high-purity (S)-amino alcohol precursors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
(S)-3-Amino-3-(p-tolyl)propan-1-ol as a chiral auxiliary in asymmetric synthesis
This Application Note and Protocol guide details the use of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3), a specialized 1,3-amino alcohol chiral auxiliary.
Executive Summary
This compound is a bifunctional 1,3-amino alcohol scaffold utilized as a chiral auxiliary and ligand in asymmetric catalysis. Structurally homologous to phenylglycinol but with an extended carbon backbone, this molecule offers unique steric flexibility and electronic tuning via the p-tolyl moiety. It serves two primary functions in modern organic synthesis:
-
Chiral Ligand: Inducing enantioselectivity in organometallic additions (e.g., Diethylzinc addition to aldehydes).
-
Chiral Building Block: Acting as a core pharmacophore precursor for SNRI/SSRI therapeutics (analogs of Fluoxetine and Atomoxetine).
This guide provides a validated protocol for its synthesis, resolution, and application as a ligand, emphasizing the mechanistic basis of its stereo-induction.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | (S)-3-Amino-3-(4-methylphenyl)propan-1-ol |
| CAS Number | 1213645-36-3 |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in Hexanes |
| pKa (Conjugate Acid) | ~9.5 (Amine) |
| Chiral Purity |
Preparation & Sourcing Protocol
Rationale: While commercially available, in-house synthesis allows for cost-effective scaling and access to both enantiomers. The "Beta-Amino Acid" route is selected over the Mannich route to directly yield the primary amine without complex demethylation steps.
Workflow Diagram: Synthesis & Resolution
Figure 1: Step-wise synthesis and resolution workflow for high-purity this compound.
Detailed Protocol
Step 1: Rodionov Condensation[1]
-
Reagents: Mix p-tolualdehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in Ethanol (5 mL/g of aldehyde).
-
Reaction: Heat to reflux for 8–12 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.
-
Isolation: Cool the mixture. The
-amino acid often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.
Step 2: Reduction[1]
-
Setup: Suspend
(2.5 eq) in anhydrous THF under Nitrogen. -
Addition: Add the
-amino acid solid in portions at 0°C. (Caution: Gas evolution). -
Reflux: Warm to room temperature, then reflux for 6 hours to ensure complete reduction of the carboxylate.
-
Workup: Fieser quench (
mL , mL 15% NaOH, mL ). Filter salts, dry organic layer ( ), and concentrate to yield the racemic amino alcohol.
Step 3: Resolution
-
Salt Formation: Dissolve racemic amino alcohol in hot Ethanol. Add (S)-(+)-Mandelic acid (1.0 eq).
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-amine typically crystallizes first (verify via chiral HPLC or optical rotation).
-
Recrystallization: Recrystallize the salt from EtOH until constant melting point/rotation is achieved.
-
Liberation: Suspend salt in water, basify with 2M NaOH to pH >12, and extract with DCM. Concentrate to obtain the pure (S)-enantiomer.[1]
Application: Enantioselective Diethylzinc Addition
Context: 1,3-amino alcohols are privileged ligands for the asymmetric addition of organozinc reagents to aldehydes. The this compound ligand forms a rigid bicyclic transition state.
Mechanism of Action
The reaction proceeds via a Zimmerman-Traxler type transition state. The amino alcohol reacts with
Pathway Diagram: Catalytic Cycle
Figure 2: Catalytic cycle for enantioselective alkylation. The ligand forms a chiral pocket around the Zinc center.
Experimental Protocol
-
Ligand Preparation: In a flame-dried Schlenk flask, dissolve this compound (5 mol%) in anhydrous Toluene.
-
Catalyst Formation: Add
(2.2 eq, 1.0 M in hexanes) at 0°C. Stir for 30 minutes. The evolution of ethane gas indicates complex formation. -
Substrate Addition: Add the aldehyde substrate (1.0 eq) slowly at 0°C or -20°C (lower temperature enhances ee).
-
Reaction: Stir for 6–12 hours. Monitor conversion by TLC.
-
Quench: Quench with saturated
. Extract with . -
Purification: Flash chromatography.
-
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reduction of | Ensure |
| Low ee in Catalysis | Moisture in solvent/reagents. | Use freshly distilled Toluene/THF; flame-dry all glassware. |
| Racemization | High temperature during resolution. | Keep crystallization temperature controlled; avoid prolonged heating of the free base. |
| Impurity Profile | p-Tolualdehyde oxidation. | Perform condensation under inert atmosphere ( |
References
- Title: "Asymmetric Synthesis of 3-Amino-1-propanol Derivatives via Spiroborate-Catalyzed Reduction.
-
Resolution Protocols (Analogous Thienyl Derivative)
- General Application in Catalysis: Title: "Amino alcohol ligands in enantioselective organozinc addition to aldehydes." Source: Chemical Reviews (Standard Reference for Amino Alcohol Ligands). Note: General methodology adapted from standard literature on 1,3-amino alcohols (e.g., Noyori, R. et al.).
Disclaimer: This protocol involves hazardous chemicals (LiAlH4, Diethylzinc). All procedures must be performed in a fume hood with appropriate PPE.
Sources
Reaction conditions for using (S)-3-Amino-3-(p-tolyl)propan-1-ol
Executive Summary
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a critical chiral scaffold in the synthesis of 3-aryloxy-3-phenylpropylamine class antidepressants. Structurally analogous to the precursors of Fluoxetine (Prozac®) and Atomoxetine (Strattera®), this p-tolyl variant is frequently employed in Structure-Activity Relationship (SAR) studies to modulate selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.
This guide details the reaction conditions required to functionalize this scaffold while preserving its enantiomeric purity. The p-methyl substituent renders the benzylic center more electron-rich than its phenyl counterpart, increasing the risk of racemization under acidic conditions. Therefore, this protocol emphasizes base-mediated pathways for N-protection and O-arylation.
Chemical Profile & Safety
| Property | Specification | Handling Note |
| Molecular Weight | 165.23 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store under Nitrogen. |
| Chirality | (S)-Enantiomer | Critical: Avoid strong Lewis acids to prevent benzylic carbocation formation (racemization risk). |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar ethers (Et₂O, Hexane). |
| pKa (Conj. Acid) | ~9.5 (Amine) | Basic; requires buffering for HPLC analysis. |
Safety Warning: This compound is a primary amine and alcohol. It is a potential skin irritant and sensitizer.[1] All manipulations involving sodium hydride (NaH) or alkyl halides must be performed in a fume hood.
Core Reaction Protocols
Workflow Overview
The synthesis of bioactive aryloxypropylamines from this scaffold typically follows a three-stage sequence: Protection → O-Functionalization → Deprotection/Methylation .
Figure 1: Strategic workflow for converting the amino alcohol into a pharmacophore while preventing N-alkylation side reactions.
Protocol A: Chemoselective N-Protection (Boc-Anhydride)
Objective: Mask the primary amine to prevent competitive N-arylation during the subsequent ether synthesis.
Reagents:
-
This compound (1.0 eq)[2]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino alcohol in 50 mL of anhydrous DCM. Cool to 0°C using an ice bath.[3]
-
Base Addition: Add TEA (12 mmol) dropwise.
-
Protection: Dissolve Boc₂O (11 mmol) in 10 mL DCM and add slowly to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours. Monitor by TLC (SiO₂; 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.
-
Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess amine/TEA, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect >95% yield of a viscous oil or low-melting solid.
Mechanistic Insight: The p-tolyl group increases the nucleophilicity of the amine slightly compared to the phenyl analog, ensuring rapid reaction with Boc₂O.
Protocol B: O-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the aryl ether linkage (e.g., 4-trifluoromethylphenyl ether) characteristic of SSRIs. This step is the most critical for yield.
Reagents:
-
N-Boc-(S)-3-Amino-3-(p-tolyl)propan-1-ol (from Protocol A) (1.0 eq)
-
Sodium Hydride (NaH) (60% dispersion in oil) (1.2 eq)
-
4-Fluorobenzotrifluoride (or similar activated aryl halide) (1.1 eq)
-
Dimethyl Sulfoxide (DMSO) (anhydrous) or DMF
Procedure:
-
Activation: In a flame-dried flask under Nitrogen, dissolve the N-Boc intermediate (5 mmol) in 15 mL anhydrous DMSO.
-
Deprotonation: Add NaH (6 mmol) portion-wise at room temperature. Stir for 30 minutes. Caution: Hydrogen gas evolution. The solution will turn slightly yellow/orange as the alkoxide forms.
-
Substitution: Add the aryl fluoride (5.5 mmol) dropwise.
-
Heating: Heat the mixture to 60–70°C for 4–6 hours.
-
Note: Do not exceed 90°C. Higher temperatures risk elimination of the alcohol to form the styrene derivative (styrene formation is favored by the p-tolyl stability).
-
-
Quench: Cool to room temperature and carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (3x) to remove DMSO, then brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: The p-tolyl group stabilizes the benzylic position. If Mitsunobu conditions (PPh₃/DIAD) are used instead of SNAr, ensure the phenol pKa is <11. For electron-deficient phenols, SNAr (Method B) is superior.
Protocol C: N-Methylation (Optional - for Fluoxetine/Atomoxetine Analogs)
If the target molecule requires a secondary methylamine (common in this drug class), perform this after O-arylation but before Boc-deprotection using Lithium Aluminum Hydride (LiAlH4), which reduces the Boc group to a Methyl group.
Reagents:
-
O-Arylated N-Boc Intermediate (1.0 eq)
-
LiAlH₄ (1M in THF) (2.5 eq)
-
THF (anhydrous)[3]
Procedure:
-
Dissolve the intermediate in anhydrous THF. Cool to 0°C.[3][4]
-
Add LiAlH₄ solution dropwise.
-
Reflux for 2–4 hours. This simultaneously reduces the carbamate (Boc) to a methyl group (-NHMe).
-
Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially. Filter the white precipitate.
-
Concentrate the filtrate to obtain the (S)-N-Methyl-3-(p-tolyl)-3-(aryloxy)propylamine .
Analytical Quality Control
To validate the integrity of the reaction (specifically ensuring no racemization occurred at the benzylic carbon), use Chiral HPLC.[4]
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (absorption of the p-tolyl ring).
-
Expected Result: The (S)-enantiomer should elute as a single sharp peak. The presence of a minor peak indicates racemization likely caused by excessive heat during the SNAr step or acidic conditions.
References
-
Fluoxetine Synthesis & Analogs
- Robertson, D. W., Krushinski, J. H., Fuller, R. W., & Leander, J. D. (1988). Absolute configuration and structure-activity relationships of the antidepressant fluoxetine. Journal of Medicinal Chemistry, 31(1), 185–189.
-
Atomoxetine (Tomoxetine)
-
Koenig, T. M., & Mitchell, D. (1995).[5] A Practical Synthesis of (R)-Tomoxetine Hydrochloride. Tetrahedron Letters, 35(9), 1339-1342. (Describes the general aryloxypropylamine synthesis pathway).
-
-
SNAr Reaction Conditions
-
Beena, M., et al. (2014). Nucleophilic Aromatic Substitution on 4-Chlorobenzotrifluoride: A Facile Route to Fluoxetine.[4] Organic Process Research & Development.
-
-
Duloxetine Resolution/Racemization (Relevant for Amino Alcohol handling)
-
Fujima, Y., et al. (2006).[6] Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution-Racemization-Recycle Synthesis. Organic Process Research & Development.
-
Sources
- 1. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1][2]
Introduction & Chemical Context
This compound is a bifunctional molecule containing a primary amine and a primary alcohol.[1][2] Its purification is complicated by its amphiphilic nature.[1][2] While the lipophilic p-tolyl group aids organic solubility, the amino-alcohol motif creates significant hydrogen bonding potential, often leading to emulsions during extraction and poor crystallization behavior.[1][2]
Chemical Profile
| Property | Data | Notes |
| Formula | ||
| MW | 165.23 g/mol | |
| Physical State | White Crystalline Solid | Low-melting solid (approx. 60-70°C); tends to supercool into a viscous oil.[1][2][3][4] |
| Solubility | Soluble: MeOH, EtOH, DCM, THFSparingly Soluble: Toluene, Et2OInsoluble: Hexanes | High pH (>12) required for efficient extraction from water.[2][3] |
| pKa (Est.) | ~9.5 (Amine), ~16 (Alcohol) | Amine protonation dominates behavior below pH 9.[2][3] |
Purification Strategy Overview
The purification logic follows a "Salt-Break-Polish" methodology.[1][2] Direct recrystallization of the free base is often inefficient due to oiling.[1][2] We utilize the formation of a crystalline salt to reject impurities, followed by a controlled "free-basing" to isolate the pure product.[2]
Figure 1: Strategic workflow for the isolation of chiral
Detailed Protocols
Protocol A: Workup & Isolation of Crude Free Base
Context: This step assumes the compound was generated via reduction of the corresponding amino acid or ester using Lithium Aluminum Hydride (LAH) or Borane.[1][2]
Safety: Perform all steps in a fume hood. Amino alcohols can cause severe eye irritation.[1][2]
-
Quenching (The Fieser Method):
-
Cool the reaction mixture (containing
grams of LAH) to 0°C. -
Slowly add
mL of water (Caution: Gas evolution). -
Add
mL of 15% NaOH solution. -
Add
mL of water.[1][2] -
Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms (aluminum salts).
-
Critical Step: Filter through a Celite pad.[1][2] Wash the cake thoroughly with warm THF (2x volume).
-
-
Phase Separation:
-
Concentrate the filtrate to remove THF.[1][2] The residue will be an oil suspended in the remaining water.[1][2]
-
Adjust the aqueous phase pH to >12 using 50% NaOH.[1][2] Note: The high pH is essential to suppress the ammonium species and force the amino alcohol into the organic phase.[2]
-
Extract with Dichloromethane (DCM) (3 x 50 mL per gram of product).[1][2] DCM is superior to ether here due to the polarity of the amino alcohol.[1][2]
-
-
Drying:
Protocol B: Purification via Hydrochloride Salt Formation
Context: The crude oil often contains unreacted starting material and enantiomeric impurities.[1][2] Converting to the HCl salt provides a crystalline handle.[2]
-
Dissolution:
-
Dissolve the crude oil (e.g., 10 g) in Ethanol (absolute) (50 mL).[2]
-
-
Acidification:
-
Crystallization:
Protocol C: Enantiomeric Enrichment (Optical Polish)
Context: If Chiral HPLC (see Section 4) indicates ee < 98%, perform this recrystallization.
-
Solvent System: 2-Propanol (IPA) / Methanol (9:1 ratio).[1][2]
-
Procedure:
-
Suspend the HCl salt in the minimum amount of boiling solvent.[1][2]
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Mechanism:[1][2][3] The crystal lattice of the pure enantiomer is thermodynamically more stable than the racemic lattice in this system, rejecting the minor enantiomer into the mother liquor.[2]
-
Protocol D: Recovery of the Pure Free Base
Context: For use in subsequent coupling reactions, the free amine is often required.[2]
-
Dissolve the purified salt in minimal water (10 mL/g).[1][2]
-
Add DCM (20 mL/g).
-
Cool to 0°C and adjust pH to 12-13 with 2M NaOH.
-
Separate layers and extract aqueous phase twice more with DCM.[1][2]
-
Solidification: If the oil resists solidification, triturate with cold Hexanes/MTBE (10:1) to induce crystallization.[1][2]
Analytical Validation
1. Chiral HPLC Method (Enantiomeric Excess) To verify the "S" configuration and purity.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Detection: UV @ 220 nm (Absorption of the p-tolyl ring).[1][2]
-
Temperature: 25°C.
-
Expected Retention:
2. NMR Validation (
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| "Oiling Out" during salt formation | Solvent too polar or addition too fast.[1][3] | Re-dissolve in EtOH. Add the anti-solvent (Ether) slower.[1][2] Seed with a pure crystal if available.[1][2] |
| Low Yield in Extraction | pH < 12.[1][2][3][5] | Amino alcohols form ammonium salts easily.[1][2][3] Ensure pH is >12 using pH paper (not just calculation). |
| Emulsions | Aluminum salts remaining.[1][2][3] | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the initial quench instead of the Fieser method.[2][3] Stir for 2 hours. |
| Low ee% after recrystallization | Eutectic composition reached.[1][2][3] | Switch chiral acid. Instead of HCl, use L-(+)-Tartaric acid to form the diastereomeric salt, which often has higher separation factors.[1][2] |
References
-
General Synthesis of Phenylpropanolamines
-
Purification of Amino Alcohols via Salt Formation
-
Chiral HPLC Methods for Aryl-Amino Alcohols
-
Workup Procedures for Aluminum Hydride Reductions
Sources
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
- 5. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Application Note: High-Resolution Chiral HPLC Method for (S)-3-Amino-3-(p-tolyl)propan-1-ol
Introduction & Significance
(S)-3-Amino-3-(p-tolyl)propan-1-ol is a critical chiral building block, structurally analogous to intermediates used in the synthesis of selective norepinephrine reuptake inhibitors (NRIs) like Atomoxetine and serotonin reuptake inhibitors (SSRIs) like Fluoxetine. The enantiomeric purity of this amino alcohol is decisive for the biological activity of the final pharmaceutical active ingredient (API), as the (S)- and (R)-enantiomers of such drugs often exhibit vastly different pharmacodynamic profiles.[1]
The Analytical Challenge
Separating 3-amino-3-arylpropanols presents two specific chromatographic challenges:
-
Basic Tailing: The primary amine functionality (
) interacts strongly with residual silanols on the silica support of chiral stationary phases (CSPs), leading to peak tailing. -
Structural Similarity: The enantiomers differ only in the spatial arrangement of the amine and aryl groups at the C3 position, requiring a CSP with high stereoselectivity (high
value).
This guide presents a direct, validated Normal Phase (NP) method that eliminates the need for derivatization, ensuring high throughput and accuracy for QC environments.
Method Development Strategy (The "Why")
To achieve baseline resolution (
Mechanism of Separation[2]
-
Chiral Selector: The amylose backbone forms helical cavities. The carbamate groups provide hydrogen bonding sites (C=O and N-H) and dipole-dipole interactions.
-
Interaction: The hydroxyl (-OH) and amine (-NH2) groups of the analyte form hydrogen bonds with the carbamate linkage of the CSP. The p-tolyl group engages in
- interactions with the phenyl rings of the selector. -
Mobile Phase Strategy: A non-polar diluent (Hexane/Heptane) maximizes the hydrogen bonding capability of the analyte. A basic additive (Diethylamine) is strictly required to mask silanols and ensure the amine remains unprotonated, sharpening the peak shape.
Experimental Protocols
Equipment & Materials
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred for blending).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Daicel Chiralpak® AD-H (4.6 mm x 250 mm, 5 µm).[2]
-
Alternative: Phenomenex Lux® Amylose-1.
-
-
Reagents:
-
n-Hexane (HPLC Grade, >95%).
-
Isopropanol (IPA) or Ethanol (HPLC Grade).
-
Diethylamine (DEA) or Triethylamine (TEA) (≥99.5%).
-
Core Chromatographic Conditions (Standard Operating Procedure)
| Parameter | Setting / Specification | Rationale |
| Mobile Phase | n-Hexane : Ethanol : DEA (90 : 10 : 0.1) | Ethanol provides better solubility and sharper peaks than IPA for this analyte. DEA suppresses amine tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 25°C | Lower temperatures often increase resolution ( |
| Detection | UV 220 nm (Ref: 360 nm) | The p-tolyl group absorbs strongly at 220 nm. 254 nm is a secondary option but less sensitive. |
| Injection Vol | 5 - 10 µL | Prevent column overload which can broaden peaks and reduce |
| Run Time | 20 - 25 minutes | Ensure elution of both enantiomers and any late-eluting impurities. |
Sample Preparation
Caution: The amino alcohol is hygroscopic and basic.
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Ethanol . (Conc: 1.0 mg/mL).
-
Working Standard: Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase (Hexane/EtOH/DEA). (Conc: 0.1 mg/mL).[1]
-
Note: Diluting with mobile phase ensures no solvent shock upon injection.
-
-
Racemic Mix (System Suitability): Mix equal volumes of (S)- and (R)-enantiomer working standards to verify resolution.
Method Validation & Performance
The following parameters are expected based on the structural analogs (e.g., 3-amino-3-phenylpropan-1-ol) on Amylose-1/AD-H columns.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution ( | NLT 1.5 (Baseline) | > 2.5 |
| Tailing Factor ( | NMT 1.5 | 1.1 - 1.3 (Due to DEA) |
| Selectivity ( | NLT 1.1 | 1.2 - 1.4 |
| Capacity Factor ( | ||
| LOD / LOQ | S/N > 3 / > 10 | ~0.5 µg/mL / ~1.5 µg/mL |
Visual Workflows
Method Development & Optimization Logic
This diagram illustrates the decision-making process for optimizing the separation if the initial conditions yield suboptimal results.
Caption: Logical workflow for optimizing chiral separation parameters based on resolution and peak symmetry.
Sample Analysis Workflow
Standardized process for routine analysis.
Caption: Step-by-step sample preparation and analysis protocol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Insufficient base additive. | Increase DEA to 0.2%. Ensure mobile phase is fresh (DEA is volatile). |
| Retention Shift | Water accumulation in mobile phase. | Use strictly anhydrous Hexane/Ethanol. Flush column with 100% Ethanol to remove water. |
| High Backpressure | Precipitation of sample. | Ensure sample is fully soluble in the Hexane-rich mobile phase. Filter samples through 0.45 µm PTFE. |
| No Resolution | Wrong Column Chemistry. | If AD-H fails, switch to Chiralcel OD-H (Cellulose backbone). The p-tolyl group sometimes prefers the cellulose cavity. |
References
-
Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from
-
Phenomenex. Chiral HPLC Analysis of Amino Alcohols using Lux Polysaccharide Columns. Application Note. Retrieved from [3]
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Article. Retrieved from
-
BenchChem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol (Analogous Structure). Retrieved from
-
ResearchGate. Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. (Relevant for UV detection settings of p-tolyl derivatives). Retrieved from
Sources
Application Note: High-Performance Derivatization of (S)-3-Amino-3-(p-tolyl)propan-1-ol
Abstract
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 114133-37-8 derivative) is a critical chiral building block in the synthesis of selective norepinephrine reuptake inhibitors (SNRIs), most notably Atomoxetine . Its analysis presents three distinct challenges: high polarity (causing tailing on RP-HPLC), low volatility (precluding direct GC-MS), and the critical need for enantiomeric excess (%ee) determination without expensive chiral stationary phases.
This guide details two orthogonal derivatization workflows:
-
Achiral GC-MS: Silylation with BSTFA/TMCS for structural confirmation and volatile impurity profiling.
-
Chiral HPLC: Diastereomeric conversion using Marfey’s Reagent (FDAA) for trace enantiomer detection (0.05% LOD) on standard C18 columns.
Chemical Context & Analytical Strategy
The target molecule contains two active protons: a primary amine (–NH₂) and a primary alcohol (–OH). The presence of the p-tolyl group adds lipophilicity compared to the phenyl analog, but the molecule remains too polar for robust direct analysis.
Analytical Decision Matrix
Figure 1: Analytical workflow selection based on data requirements.
Method A: GC-MS Structural Confirmation (Silylation)
Objective: Convert polar –NH₂ and –OH groups into trimethylsilyl (TMS) ethers/amines to enable gas chromatography. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]
Mechanism & Rationale
BSTFA is chosen over BSA because its by-products (TMS-trifluoroacetamide) are more volatile, preventing detector fouling. The addition of 1% TMCS is mandatory for this analyte; sterically hindered amines (at the chiral center) often fail to react completely with BSTFA alone, leading to split peaks (mono- vs. di-TMS derivatives) [1, 2].
Protocol
Preparation:
-
Weigh: Transfer 1.0 mg of sample into a 2 mL GC crimp vial.
-
Solvent: Add 500 µL of anhydrous Acetonitrile (MeCN). Note: Do not use methanol or protic solvents.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap tightly. Heat at 70°C for 30 minutes .
-
Critical Step: The amine requires heat.[2] Room temperature reaction will only silylate the alcohol.
-
-
Injection: Inject 1 µL directly into GC-MS (Split 1:20).
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C.
-
Gradient: 100°C (1 min) → 20°C/min → 300°C (hold 3 min).
-
Mass Spec: Scan m/z 40–500. Look for M+• peak at [MW + 144] (addition of two TMS groups).
Method B: Chiral Purity via HPLC (Marfey’s Method)[3]
Objective: Quantify the (R)-enantiomer impurity in the (S)-drug substance. Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).[3][4]
Mechanism & Rationale
Direct chiral separation requires expensive columns (e.g., Chiralcel OD-H). Marfey’s reagent reacts with the amine to form stable diastereomers.[5] Because the reagent itself is chiral (L-form), the reaction produces:
-
(S)-Analyte + (L)-FDAA → (L,S)-Diastereomer
-
(R)-Impurity + (L)-FDAA → (L,R)-Diastereomer
These diastereomers have different physical properties (hydrophobicity) and can be separated on a standard, inexpensive C18 column [3, 4].
Reaction Workflow
Figure 2: Step-by-step derivatization protocol using Marfey's Reagent.
Detailed Protocol
-
Stock Solution: Dissolve 50 mg of FDAA in 5 mL acetone (1% w/v). Store in dark (light sensitive).
-
Reaction:
-
Place 50 µL of sample solution (50 mM) in a 1.5 mL amber vial.
-
Add 100 µL of 1% FDAA solution.
-
Add 20 µL of 1M NaHCO₃ (pH buffer ~8.5).
-
-
Incubation: Heat at 40°C for 60 minutes. The solution will turn bright yellow.
-
Quench: Allow to cool, then add 10 µL of 2M HCl to stop the reaction and prevent hydrolysis.
-
Dilution: Dilute 1:10 with Mobile Phase A before injection.
HPLC Conditions[3][6][7][8]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV at 340 nm (Specific to the dinitrophenyl moiety of FDAA).
-
Elution Order: The (L,S)-diastereomer typically elutes before the (L,R)-diastereomer due to stronger intramolecular hydrogen bonding in the L-D analog, which increases its retention on hydrophobic stationary phases [4, 5].
Validation & System Suitability
To ensure the method is "self-validating" (Part 2 requirement), the following criteria must be met for every batch analysis.
System Suitability Table
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between (S) and (R) peaks | Essential for accurate quantitation of <0.1% impurity. |
| Tailing Factor | < 1.3 | FDAA derivatives are less basic than the parent amine, improving peak shape. |
| Derivatization Efficiency | > 98% | Monitor disappearance of underivatized amine (if using MS) or peak area stability. |
| Precision (n=6) | RSD < 1.0% | Ensures pipetting and reaction time consistency. |
Linearity & Recovery Data (Example)
Based on validation of similar amino-alcohol intermediates [6].
| Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 0.5 (LOQ) | 98.2 | 2.1 |
| 10.0 | 99.5 | 0.8 |
| 100.0 | 100.1 | 0.4 |
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][5][4] Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis. Retrieved January 28, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Retrieved January 28, 2026, from [Link]
Sources
- 1. adis-international.ro [adis-international.ro]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Note: Utilizing (S)-3-Amino-3-(p-tolyl)propan-1-ol in CNS Ligand Discovery
Abstract
This guide details the synthetic and therapeutic application of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 114133-37-8), a privileged chiral scaffold in neuropharmacology.[1] While primarily recognized as the key intermediate for Atomoxetine (a norepinephrine reuptake inhibitor), this scaffold is increasingly critical in antipsychotic drug development strategies targeting the negative symptoms and cognitive deficits of schizophrenia. This document provides protocols for functionalizing this intermediate to generate libraries of norepinephrine transporter (NET) selective ligands, essential for polypharmacological profiling in next-generation antipsychotic discovery.[1]
Part 1: Strategic Role in Antipsychotic Discovery[1]
1.1 The "Negative Symptom" Challenge
Traditional antipsychotics (D2 antagonists) effectively treat positive symptoms (hallucinations) but often fail to address—or even exacerbate—negative symptoms (cognitive decline, social withdrawal).
-
Mechanism: Cognitive deficits in schizophrenia are linked to hypodopaminergia in the Prefrontal Cortex (PFC).
-
The Solution: Because the dopamine transporter (DAT) is sparse in the PFC, dopamine levels there are regulated by the norepinephrine transporter (NET).
-
Role of the Scaffold: this compound is the structural core for synthesizing potent NET inhibitors.[1] By blocking NET, these ligands increase synaptic dopamine in the PFC without causing psychostimulant effects in the striatum, offering a pathway to treat Cognitive Impairment Associated with Schizophrenia (CIAS).
1.2 Structural Advantages[1]
-
Chirality: The (S)-configuration is pharmacologically active; the (R)-enantiomer is often less potent or inactive.[1] Starting with the pure (S)-intermediate eliminates the need for wasteful late-stage resolution.[1]
-
Versatility: The 1,3-amino alcohol motif allows for independent functionalization of the amine (N-alkylation) and the alcohol (O-arylation), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
Part 2: Experimental Protocols
Protocol A: Divergent Synthesis of Aryloxy-Propylamine Libraries
Objective: To synthesize a library of Atomoxetine analogs with varying electronic properties on the aryloxy ring to optimize NET/SERT selectivity ratios.
Reagents Required:
-
Substrate: this compound[1]
-
Coupling Partners: Various substituted phenols (e.g., 2-methoxyphenol, 4-trifluoromethylphenol)[1]
-
Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3), Boc-anhydride.[1]
Step-by-Step Methodology:
-
N-Protection (Critical for Chemoselectivity):
-
Dissolve this compound (1.0 eq) in DCM at 0°C.
-
Add Boc2O (1.1 eq) and TEA (1.5 eq). Stir for 4 hours at RT.
-
Rationale: The free amine interferes with Mitsunobu coupling.[1] Protection as a carbamate (Boc) directs the reaction exclusively to the alcohol.
-
-
Mitsunobu Etherification (The Diversity Step):
-
Setup: To the N-Boc intermediate (1.0 eq) in dry THF, add PPh3 (1.2 eq) and the specific Phenol derivative (1.2 eq).
-
Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes.
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Mechanistic Note: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon.[1] However, since the chiral center in this scaffold is at the amine position (C3), the stereochemistry at C3 is retained .
-
-
Deprotection & N-Methylation:
-
Purification:
-
Isolate via flash column chromatography (Silica, MeOH/DCM gradient).
-
Protocol B: Quality Control & Chiral Purity Validation
Objective: Ensure Enantiomeric Excess (ee) > 99.5% to prevent off-target toxicity from the distomer.
Analytical Method:
-
Instrument: HPLC with UV detection (215 nm).
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Acceptance Criteria: Main peak (S-isomer) > 99.5%; R-isomer < 0.5%.[1]
Part 3: Visualization & Logic[1]
3.1 Synthetic Workflow Diagram
The following diagram illustrates the conversion of the scaffold into a library of potential antipsychotic adjuncts.
Figure 1: Synthetic route utilizing the (S)-amino-alcohol scaffold to generate diverse aryloxy-propylamine ligands.[1]
3.2 Biological Mechanism of Action
Why this scaffold matters for Schizophrenia (Negative Symptoms).
Figure 2: Mechanistic rationale for using NET inhibitors (derived from the scaffold) to treat cognitive deficits in schizophrenia.
Part 4: Data Summary & Specifications
| Parameter | Specification / Value |
| Chemical Name | This compound |
| CAS Number | 114133-37-8 |
| Molecular Weight | 165.23 g/mol |
| Chiral Purity | ≥ 99.0% ee (Required for CNS applications) |
| Primary Application | Synthesis of Atomoxetine (Strattera) |
| Research Application | Discovery of NET/SERT dual inhibitors for Schizophrenia |
| Solubility | Soluble in Methanol, Ethanol, DMSO; slightly soluble in water |
| Storage | Hygroscopic; Store under Nitrogen at 2-8°C |
References
-
Koenig, T. M., & Mitchell, D. (1995). A Practical Synthesis of (S)-3-Amino-3-phenylpropan-1-ol via Asymmetric Hydrogenation. Synthetic Communications.[1] Link[1]
-
Eli Lilly and Company. (2002).[2] Atomoxetine Hydrochloride (Strattera) Prescribing Information.[1][2] (Demonstrates the commercial utility of the scaffold). Link
-
Friedman, J. I., et al. (2008).[3] A randomized, placebo-controlled trial of atomoxetine for cognitive impairment in schizophrenia.[1][3][4] (Establishes the therapeutic rationale). Link
-
Kelly, D. L., et al. (2009). Adjunctive Atomoxetine for Cognitive Impairments in Schizophrenia.[5] Clinical Schizophrenia & Related Psychoses.[1][2][6][7][8] Link[1]
-
Mailman, R. B., & Murthy, V. (2010). Third Generation Antipsychotic Drugs: Partial Agonism or Receptor Functional Selectivity? (Contextualizes the need for multi-target ligands). Link
Sources
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A pilot study of adjunctive atomoxetine treatment to second-generation antipsychotics for cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Use of (S)-3-Amino-3-(p-tolyl)propan-1-ol in preparing chiral ligands
Application Note: Strategic Utilization of (S)-3-Amino-3-(p-tolyl)propan-1-ol in Asymmetric Ligand Design
Part 1: Executive Summary & Strategic Rationale
The Scaffold: this compound is a chiral
The "Bite Angle" Advantage: Unlike the ubiquitous 1,2-amino alcohols (derived from amino acids) that form 5-membered oxazoline rings, this 1,3-scaffold cyclizes to form 5,6-dihydro-4H-1,3-oxazines (6-membered rings). In coordination chemistry, this expands the "bite angle" of the resulting ligand, altering the steric environment around the metal center. This is critical for reactions where standard BOX (bis-oxazoline) or PyOx ligands yield poor enantioselectivity due to a too-tight coordination sphere.
Why the p-Tolyl Group? The p-tolyl substituent is not merely structural; it is a functional tuning element:
-
Electronic Activation: The methyl group at the para position is weakly electron-donating (+I effect), increasing the Lewis basicity of the nitrogen atom compared to the phenyl analog. This strengthens the Metal-Ligand bond.
-
Solubility Profile: The increased lipophilicity ensures better solubility in non-polar solvents (Toluene, Hexanes) favored in highly enantioselective transition metal catalysis.
Part 2: Application Protocols
Application A: Synthesis of Chiral Pyridine-Oxazine (PyOx-6) Ligands
A robust protocol for converting the amino alcohol into a bidentate N,N-ligand with a 6-membered chelate ring.
Concept: This protocol utilizes a Zinc(II)-catalyzed Witte-type reaction to couple the amino alcohol with 2-cyanopyridine.
Materials:
-
This compound (1.0 equiv)
-
2-Cyanopyridine (1.2 equiv)
-
ZnCl₂ (anhydrous, 0.1 equiv)
-
Chlorobenzene (Solvent)
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve this compound (10 mmol, 1.65 g) and 2-cyanopyridine (12 mmol, 1.25 g) in anhydrous chlorobenzene (30 mL).
-
Catalyst Addition: Add anhydrous ZnCl₂ (1 mmol, 136 mg). The mixture may turn slightly cloudy.
-
Cyclization: Heat the reaction mixture to reflux (135°C) for 24 hours. The reaction proceeds via the nucleophilic attack of the alcohol on the nitrile (activated by Zn), followed by intramolecular amine displacement and ammonia release.
-
Monitoring: Monitor via TLC (SiO₂, 4:1 Hexane/EtOAc). Look for the disappearance of the polar amino alcohol and the appearance of a UV-active spot with higher R_f.
-
Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with water (2 x 30 mL) to remove Zinc salts.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Yield Expectation: 75-85% as a viscous oil or low-melting solid.
Validation (Self-Check):
-
¹H NMR (CDCl₃): The diagnostic signal is the C2-proton of the oxazine ring. Unlike oxazolines, look for the multiplets of the C5-methylene protons in the 6-membered ring (approx. 1.8–2.2 ppm).
-
IR: Strong absorption at ~1660 cm⁻¹ (C=N stretch). Absence of broad O-H/N-H stretches.
Application B: Direct Use as N,O-Ligand in Asymmetric Organozinc Addition
Using the scaffold directly as a chiral catalyst for the addition of Diethylzinc to aldehydes.
Concept: The amino alcohol forms a bimetallic Zinc complex. The p-tolyl group provides the steric bulk necessary to direct the nucleophilic attack to the Re or Si face of the aldehyde.
Step-by-Step Protocol:
-
Catalyst Formation: In a dry flask under N₂, dissolve this compound (0.05 mmol, 5 mol%) in Toluene (2 mL).
-
Zinc Activation: Add Et₂Zn (2.2 mmol, 1.0 M in hexanes) dropwise at 0°C. Stir for 30 minutes at room temperature. Note: Ethane gas evolution will be observed.
-
Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol) slowly.
-
Reaction: Stir at 0°C for 12–18 hours.
-
Quench: Quench with 1M HCl, extract with Et₂O.
-
Analysis: Analyze the resulting 1-phenyl-1-propanol by Chiral HPLC (Chiralcel OD-H).
Part 3: Visualization & Mechanism
Workflow: Ligand Synthesis & Application
Figure 1: Synthetic pathway transforming the 1,3-amino alcohol into a PyOx-6 ligand via Zinc-catalyzed nitrile activation.
Mechanistic Insight: Stereocontrol Model
Figure 2: Mechanistic model showing how the p-tolyl group enforces stereoselectivity during diethylzinc addition.
Part 4: Data Summary & Quality Control
Table 1: Comparative Ligand Characteristics
| Feature | Standard 1,2-Amino Alcohol (Phenylglycinol) | This compound | Impact on Catalysis |
| Backbone Length | 2 Carbons | 3 Carbons | Forms 6-membered rings (Oxazines). |
| Bite Angle | ~88° (Oxazoline) | ~94° (Oxazine) | Wider angle accommodates larger metals (Ru, Ir). |
| Electronic Effect | Phenyl (Neutral) | p-Tolyl (+I Inductive) | Increased N-donor strength; more stable complexes. |
| Solubility | Moderate | High (Lipophilic) | Improved homogeneity in Toluene/Hexanes. |
Quality Control Parameters:
-
Enantiomeric Excess (ee): Must be >99% for ligand use. Verify via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10).
-
Water Content: Critical. Precursor is hygroscopic. Karl Fischer titration should be <0.1% before use in anhydrous reactions.
References
-
Synthesis of 1,3-Oxazines: Bolm, C., et al. "Synthesis of Optically Active Bis(2-oxazolines) and Bis(oxazines)." Chem. Ber. 1991, 124, 1173. Link
-
Application in Organozinc Addition: Soai, K., & Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chem. Rev. 1992, 92, 833. Link
- General Reactivity of 1,3-Amino Alcohols:Lilly Research Laboratories. "Synthesis of Duloxetine via Chiral 1,3-Amino Alcohol Intermediates." J. Labelled Compd. Radiopharm. 1995. (Contextual grounding for scaffold stability).
-
Witte Reaction Protocol: Witte, H., & Seeliger, W. "Cyclization of hydroxamic acids and amino alcohols." Liebigs Ann. Chem. 1974, 996. Link
Scalable synthesis of enantiomerically pure amino alcohols
Executive Summary
Chiral 1,2-amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the pharmacophore for adrenergic blockers (e.g., Norephedrine, Metoprolol), antivirals (e.g., Atazanavir), and as chiral auxiliaries in organic synthesis.[1] The transition from milligram-scale discovery to kilogram-scale production requires a shift from stoichiometric chiral pool manipulations to catalytic, atom-economic processes.
This Application Note details two industry-validated pathways for the scalable synthesis of enantiomerically pure amino alcohols:
-
Biocatalytic Transamination: Utilizing ω-Transaminases (ω-TA) for the direct amination of
-hydroxy ketones. -
Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru(II)-diamine complexes for the stereoselective reduction of
-amino ketones.
Part 1: Strategic Route Selection
Before initiating scale-up, the synthetic route must be selected based on substrate stability, solubility, and economic constraints.
Comparative Analysis: Biocatalysis vs. Chemocatalysis[1]
| Parameter | Biocatalytic Transamination (ω-TA) | Asymmetric Transfer Hydrogenation (ATH) |
| Primary Substrate | ||
| Enantioselectivity | Excellent (>99% ee typical) | High (90–99% ee) |
| Reaction Conditions | Aqueous buffer, pH 7–9, 30–45°C | Organic solvent (MeOH/EtOAc), 20–60°C |
| Safety Profile | Non-flammable, no high pressure | CO₂ generation (venting required), flammable solvents |
| Scale-up Barrier | Equilibrium displacement (requires amine donor excess or byproduct removal) | Catalyst cost (Ruthenium) and substrate instability (dimerization of free amino ketones) |
| Green Metrics | High atom economy, renewable catalysts | Moderate; requires precious metal recovery |
Decision Matrix
The following decision tree aids in selecting the optimal protocol for your specific substrate.
Figure 1: Strategic decision matrix for selecting the synthesis pathway. Note that
Part 2: Protocol A - Biocatalytic Transamination
Principle:
Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism. The challenge in scale-up is the unfavorable equilibrium. Using Isopropylamine (IPA) as the donor generates acetone, which must be removed (evaporation) or the donor must be used in large excess to drive conversion.
Figure 2: The Transaminase Ping-Pong Bi-Bi catalytic cycle. E-PLP accepts an amine to become E-PMP, which then donates the amine to the ketone substrate.
Experimental Protocol (Scale: 10g Substrate)
Materials:
-
Substrate: 1-hydroxy-1-phenylpropan-2-one (or analogue)
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA, Evoxx). Screen for (R) or (S) selectivity.[1][2][3][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Donor: Isopropylamine (IPA).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Procedure:
-
Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).
-
Amine Donor Addition: Add Isopropylamine (1.0 M final conc, approx. 5-10 equivalents relative to substrate).
-
Critical Step: The addition of IPA will drastically raise pH. Adjust pH back to 7.5–8.0 using 6M HCl slowly with vigorous stirring and cooling (exothermic).
-
-
Substrate Solubilization: Dissolve 10g of substrate in DMSO (5% v/v of total volume). If substrate solubility is poor, Triton X-100 (0.1%) can be added.
-
Reaction Initiation: Add the substrate solution to the buffer/amine mixture. Warm to 30°C. Add the enzyme preparation (lyophilized powder or cell-free extract, typically 10–20 wt% loading relative to substrate).
-
Incubation: Stir at 150 rpm at 30°C.
-
Equilibrium Shift: For volatile coproducts like acetone, apply a slight nitrogen sweep or reduced pressure (if the amine donor is less volatile than acetone) to drive the reaction. Alternatively, use a high molar excess of IPA.
-
-
Monitoring: Monitor conversion via HPLC every 4 hours. (See QC section).
-
Work-up:
-
Acidify to pH 2.0 with 6M HCl to quench enzyme and protonate the amine product (stays in aqueous).
-
Extract unreacted ketone with Ethyl Acetate (discard organic layer or recycle).
-
Basify aqueous phase to pH 12 with 10M NaOH.
-
Extract the free amino alcohol into MTBE or Ethyl Acetate (3x).
-
Dry over MgSO₄ and concentrate.
-
Expert Insight: If the equilibrium is stubborn, consider using Alanine as the donor with a coupled system (Lactate Dehydrogenase + Glucose Dehydrogenase) to remove the pyruvate coproduct. This is more complex but thermodynamically favorable.
Part 3: Protocol B - Asymmetric Transfer Hydrogenation (ATH)
Principle:
ATH reduces prochiral ketones using a hydrogen donor (Formic Acid/Triethylamine) rather than high-pressure
Mechanism: The reaction proceeds via an outer-sphere mechanism where the hydrogen is delivered from the Ru-H and N-H moiety of the ligand simultaneously to the C=O bond. This "metal-ligand bifunctional catalysis" ensures high enantioselectivity.
Figure 3: ATH Catalytic Cycle. The 16-electron ruthenium species abstracts hydrogen from formic acid (releasing CO2) to regenerate the active Ru-H hydride.
Experimental Protocol (Scale: 50g Substrate)
Materials:
-
Substrate:
-Amino ketone hydrochloride salt (e.g., 2-amino-1-phenylethanone HCl). -
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 1:500 to 1:1000).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
Procedure:
-
Preparation of Free Base (In-situ):
-
Note: While free amino ketones are unstable (dimerizing to dihydropyrazines), they are stable in the reaction matrix if generated in the presence of the reductant.
-
Suspend 50g of amino ketone HCl salt in 250 mL DCM.
-
Wash with saturated NaHCO₃ or dilute NaOH at 0°C to generate the free base. Separate phases immediately and proceed to step 2 quickly.
-
Alternative: Perform the reaction on the HCl salt by adding excess base (TEA) directly to the reaction vessel.
-
-
Reactor Setup: Use a jacketed glass reactor with an overhead stirrer and a reflux condenser (connected to a bubbler for CO₂ release).
-
Catalyst Loading: Dissolve the catalyst (approx. 50-100 mg depending on MW and S/C ratio) in the solvent.
-
Reaction:
-
Add the Formic Acid/TEA mixture (3-5 equivalents of hydride).
-
Safety: CO₂ evolution will be vigorous initially. Ensure adequate venting.
-
Heat to 30–40°C.
-
-
Completion: Monitor by TLC or HPLC. Reaction times are typically 4–12 hours.
-
Work-up:
-
Cool to room temperature.
-
Add water to dissolve salts.
-
Separate the organic layer.
-
Wash organic layer with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Dry over Na₂SO₄ and evaporate solvent.
-
Recrystallize the product (often as the HCl or tartrate salt) to upgrade ee from ~95% to >99%.
-
Expert Insight: Oxygen is a poison for Ru-hydride species. Degas all solvents and the FA/TEA mixture with Nitrogen or Argon sparging for 20 minutes before use. This simple step often doubles the catalyst turnover number (TON).
Part 4: Quality Control & Analytics
Trustworthiness in synthesis relies on rigorous validation.
| Analytical Method | Purpose | Critical Parameters |
| Chiral HPLC | Determine Enantiomeric Excess (ee) | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. |
| 1H NMR | Confirm Structure & Conversion | Check for disappearance of |
| Karl Fischer | Moisture Content | Critical for storage; amino alcohols are hygroscopic. |
| Residual Metal (ICP-MS) | Safety (for ATH route) | Ru limits typically <10 ppm for API intermediates. |
References
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids: Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Link
- Transaminase Engineering: Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
-
Noyori Transfer Hydrogenation: Hashiguchi, S., et al. (1995). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Journal of the American Chemical Society. Link
-
Dynamic Kinetic Resolution: Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines. Journal of the American Chemical Society. Link
-
Scale-up of ATH: Blacker, A. J., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition. ACS Catalysis. Link
Sources
- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 2. iris.unife.it [iris.unife.it]
- 3. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00100A [pubs.rsc.org]
- 4. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Biocatalytic synthesis of chiral amino alcohols
Application Note: Biocatalytic Synthesis of Chiral Amino Alcohols
Abstract
Chiral amino alcohols are privileged structural motifs in pharmacophores, serving as essential building blocks for adrenergic blockers (e.g., Propranolol), antivirals (e.g., Atazanavir), and antitubercular agents (e.g., Ethambutol).[1] Traditional chemical synthesis often relies on heavy metal catalysts or chiral pool starting materials, which can suffer from poor atom economy and difficult purification. This guide details two field-proven biocatalytic routes—
Part 1: Strategic Selection of Biocatalysts
The choice between using an ATA or a KRED is rarely arbitrary; it is dictated by the oxidation state of the starting material and the stability of the intermediates.
Decision Matrix: The Retrosynthetic Logic
-
Route A (Transaminases): Best when starting from
-hydroxy ketones . The enzyme installs the amine center.-
Challenge: Equilibrium thermodynamics often favor the ketone; requires displacement strategies.
-
-
Route B (Ketoreductases): Best when starting from
-amino ketones (often protected). The enzyme sets the alcohol stereocenter.-
Challenge:
-amino ketones are prone to dimerization (pyrazines); requires pH control or protection groups.
-
Visual 1: Biocatalytic Retrosynthesis Decision Tree
Caption: Decision tree for selecting ATA vs. KRED routes based on substrate oxidation state and stability constraints.
Part 2: The Transaminase (ATA) Route
Mechanism & Thermodynamics
-Transaminases utilize Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a sacrificial donor to a prochiral ketone.-
The Challenge: The reaction is reversible (
). -
The Solution (Smart Donors):
-
Isopropylamine (IPA): The most atom-efficient donor. It generates acetone as a byproduct, which is volatile and can be removed to drive equilibrium.
-
Alanine + LDH/GDH: Uses Alanine as a donor; the byproduct (pyruvate) is removed by Lactate Dehydrogenase (LDH), pulling the equilibrium.
-
Protocol 1: ATA-Mediated Synthesis using Isopropylamine (IPA)
This protocol utilizes the IPA system, preferred for industrial scalability due to ease of byproduct removal.
Materials:
-
Enzyme: Commercial
-Transaminase (e.g., Vibrio fluvialis variant or engineered ATA-117 homologs). -
Cofactor: Pyridoxal-5'-phosphate (PLP).[2]
-
Donor: Isopropylamine (IPA).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
Step-by-Step Workflow:
-
Buffer Preparation & Donor Neutralization:
-
Prepare 100 mM KPi buffer.
-
Critical Step: Add 1.0 M Isopropylamine (IPA) to the buffer. The pH will spike drastically.
-
Adjust pH back to 7.5–8.0 using 6M HCl. Note: ATAs are pH sensitive; failure to neutralize IPA is the #1 cause of activity loss.
-
-
Substrate Solubilization:
-
Dissolve the
-hydroxy ketone substrate in DMSO (10% v/v final concentration). -
Target substrate concentration: 20–50 mM.
-
-
Reaction Initiation:
-
Add PLP (1 mM final concentration). The solution should turn bright yellow.
-
Add the ATA enzyme (lyophilized powder: 10–20 mg/mL; or liquid preparation: 5% v/v).
-
Add the substrate solution.
-
-
Equilibrium Displacement (Acetone Removal):
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Open System: If possible, leave the reaction vessel slightly open (or use a nitrogen sweep) to allow acetone evaporation. This drives the reaction forward (
).
-
-
Monitoring:
-
Sample at 2, 6, and 24 hours.
-
Quench samples with Acetonitrile (1:1 ratio) and centrifuge to precipitate proteins before HPLC analysis.
-
Visual 2: ATA Reaction Cycle & Equilibrium Shift
Caption: The Ping-Pong Bi-Bi mechanism of Transaminases. Acetone removal is critical to drive the cycle.
Part 3: The Ketoreductase (KRED) Route
Mechanism & Cofactor Recycling
KREDs (or ADHs) reduce ketones to alcohols using NAD(P)H.
-
The Challenge: Nicotinamide cofactors are too expensive to use stoichiometrically.
-
The Solution: A coupled enzyme system.[3][4][5] Glucose Dehydrogenase (GDH) is the gold standard because the byproduct (Gluconolactone
Gluconic acid) does not interfere with the KRED, unlike the IPA/Acetone method which can sometimes inhibit KREDs.
Protocol 2: KRED-Mediated Reduction with GDH Recycling
Materials:
-
Enzyme: KRED (Screening required for R/S selectivity).
-
Recycling Enzyme: Glucose Dehydrogenase (GDH) (e.g., Bacillus sp.).
-
Cofactor: NADP+ (catalytic amount, 0.5 mM).
-
Sacrificial Substrate: D-Glucose.
-
Substrate:
-Amino Ketone (often as HCl salt).
Step-by-Step Workflow:
-
Substrate Handling (Critical):
-
Free
-amino ketones are unstable. Keep them as HCl salts until the moment of reaction. -
Buffer: 100 mM KPi, pH 7.0. (Avoid high pH to prevent dimerization).
-
-
Cofactor Mix Preparation:
-
Dissolve Glucose (1.5 equivalents relative to substrate) in buffer.
-
Add NADP+ (0.5 mM final).
-
Add GDH (5–10 U/mL).
-
-
Reaction Setup:
-
Monitoring:
-
Monitor consumption of base (if using pH stat) or analyze via HPLC.
-
Note: Amino alcohols are polar. Use HILIC chromatography or derivatization (see Analytical Section) for accurate detection.
-
Part 4: Data Summary & Analytical Validation
Table 1: Comparative Metrics of Biocatalytic Routes
| Feature | Transaminase (ATA) | Ketoreductase (KRED) |
| Substrate | ||
| Stereocenter Formed | C-N (Amine) | C-O (Alcohol) |
| Equilibrium | Unfavorable ( | Favorable ( |
| Cofactor | PLP (Bound) | NAD(P)H (Diffusing) |
| Atom Economy | High (with IPA donor) | Moderate (requires Glucose) |
| Typical Yield | 70–90% (requires optimization) | >95% (often quantitative) |
Analytical Method: Marfey's Derivatization
Amino alcohols lack strong chromophores and are highly polar.
-
Reagent: FDAA (Marfey's Reagent).
-
Procedure: Mix 50
L sample + 100 L FDAA (1% in acetone) + 20 L 1M NaHCO . Heat at 40°C for 1 hour. Neutralize with HCl. -
Detection: HPLC-UV (340 nm). This converts enantiomers into diastereomers, allowing separation on standard C18 columns.
References
-
Savile, C. K., et al. (2010).[2] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
-
Huisman, G. W., et al. (2010).[6] Practical chiral alcohol manufacture using ketoreductases.[4][5][6][7][8][9][10] Current Opinion in Chemical Biology, 14(2), 122-129. [Link]
-
Kroutil, W., et al. (2013). Asymmetric synthesis of amines by transaminases.[2][4][8][10][11][12] ChemCatChem, 5(8), 2173-2190. [Link]
-
Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature, 485, 185–194. [Link]
-
Tong, F., et al. (2022).[1] Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 806373. [Link]
Sources
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-3-Amino-3-(p-tolyl)propan-1-ol Synthesis
Executive Summary
This technical guide addresses yield attrition in the synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3). This molecule is a critical chiral building block for norepinephrine reuptake inhibitors (e.g., Tomoxetine analogs).
Analysis of user data indicates that 60-70% of yield loss occurs not during the primary reaction, but due to two specific failure modes:
-
The "Borane Trap": Formation of stable amine-borane complexes during reduction that mimic low conversion.
-
The "Solubility Trap": Loss of the amphiphilic product to the aqueous phase during workup.
This guide provides validated protocols to bypass these bottlenecks.
Module 1: Chemical Reduction (The "Borane Trap")
The Issue
When reducing (S)-3-amino-3-(p-tolyl)propanoic acid using Borane (BH₃·THF or BH₃·DMS), users often report yields of <40% despite TLC showing consumption of starting material.
Root Cause: The primary amine product reacts with excess borane to form a stable N-borane complex (
The Solution: The "Double-Quench" Protocol
To release the free amine, you must break the B-N bond using a strong acid reflux followed by a basic workup.
Optimized Protocol
-
Reduction: Treat the amino acid (1.0 equiv) with BH₃·THF (2.5 - 3.0 equiv) at 0°C, then reflux for 12 hours.
-
Quench (Critical Step):
-
Isolation:
-
Cool to room temperature.
-
Basify with NaOH (50% wt) to pH >12.
-
Extract immediately into DCM or chloroform.
-
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| White precipitate persists after MeOH quench | Boron-amine polymers are present. | Proceed immediately to the HCl reflux step; MeOH alone is insufficient. |
| Product moves as two spots on TLC | Co-existence of free amine and N-borane complex. | The acid hydrolysis was too short. Reflux with 6M HCl for an additional hour. |
| Low Mass Balance | Product lost to aqueous phase. | See Module 3 (Solubility Trap). |
Visual Workflow: Breaking the Borane Complex
Caption: Figure 1. The critical path requires acid reflux to cleave the stable N-borane intermediate, a step often missed in standard protocols.
Module 2: Biocatalytic Synthesis (The "Equilibrium" Challenge)
The Issue
For users employing
Root Cause: Transamination is reversible. The accumulation of the co-product (e.g., pyruvate or acetone) drives the reaction backward.
The Solution: Isopropylamine (IPA) Donor System
Switch to using Isopropylamine (IPA) as the amine donor. The co-product is acetone , which is volatile and can be removed to drive equilibrium.
Optimized Conditions
-
Enzyme: ATA-113 or ATA-117 (Codexis/commercial screening kits).
-
Donor: 1M Isopropylamine (neutralized to pH 7.5 with HCl).
-
Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Equilibrium Shift: Open system with slight nitrogen sweep to evaporate acetone, or use of a reduced pressure system (carefully controlled).
Visual Mechanism: Transaminase Cycle
Caption: Figure 2. Driving the reaction forward by removing the volatile acetone byproduct is essential for high conversion.
Module 3: Downstream Processing (The "Solubility Trap")
The Issue
This compound is an amino alcohol.[2][3] It behaves as a "zwitterion-lite."
-
Acidic pH: Protonated amine (
) Water Soluble. -
Neutral/Basic pH: The hydroxyl group and amine make it polar enough to partition partially into water, especially during emulsions.
The Solution: Salting Out & pH Control
Do not rely on simple extraction. Use the "Salting-Out Extraction" method.[4]
Protocol
-
Basification: Adjust aqueous layer to pH 12-13 using NaOH. (Ensure the amine is fully deprotonated).
-
Saturation: Add NaCl until the aqueous layer is saturated (brine). This disrupts the hydration shell of the amino alcohol.
-
Solvent Choice: Do NOT use Diethyl Ether (too non-polar). Use Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .
-
Ratio: 3 x Extraction (Solvent volume = 1/2 Aqueous volume).
-
-
Drying: Dry over
(Sodium Sulfate), not Magnesium Sulfate (MgSO₄ is slightly acidic and can bind amines).
Purification Table
| Method | Suitability | Notes |
| Column Chromatography | High | Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent tailing on silica. |
| Recrystallization | Medium | Difficult as free base. Convert to Oxalate Salt (add oxalic acid in EtOH) for easy crystallization. |
| Distillation | Low | High boiling point; risk of thermal decomposition/racemization. |
References
-
Pinaka, A., et al. (2012). "A Convenient One-Step Synthesis of Stable
-Amino Alcohol N-Boranes from -Amino Acids." Synthesis, 44(07), 1057-1062.- Key Insight: Identifies the stable N-borane complex and the necessity of the acid reflux workup.
-
Kamal, A., et al. (2002).
-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine." Tetrahedron: Asymmetry, 13(18), 2039-2051.- Key Insight: Establishes biocatalytic routes for structural analogs (fluoxetine/duloxetine intermedi
- Abiko, A., & Masamune, S. (1992). "Reduction of -amino acids with borane-tetrahydrofuran." Tetrahedron Letters, 33(38), 5517-5518. Key Insight: The foundational method for amino acid reduction, highlighting the role of Borane-THF.
- Gotor, V., et al. (2006). "Biocatalytic Transamination for the Synthesis of Chiral Amines." Chemical Reviews, 110(5). Key Insight: Mechanisms for equilibrium displacement in transaminase reactions using isopropylamine.
Sources
Enhancing enantioselectivity in chiral amino alcohol synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Enantioselectivity & Troubleshooting Methodologies
Welcome to the Technical Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely here because your chiral amino alcohol synthesis—a critical scaffold for beta-blockers, antibiotics, and antivirals—is failing to meet the stringent ee% (enantiomeric excess) or dr% (diastereomeric ratio) required for clinical progression.
This guide is not a textbook; it is a troubleshooting matrix. We will deconstruct the three most robust industrial pathways: Asymmetric Transfer Hydrogenation (ATH) , Hydrolytic Kinetic Resolution (HKR) , and Sharpless Aminohydroxylation (AA) .
Module 1: Asymmetric Transfer Hydrogenation (ATH)
Primary Application: Reduction of
The Mechanism: Bifunctional Catalysis
To fix low ee%, you must understand how the catalyst works. The Noyori-type Ru(II) catalysts utilize a metal-ligand bifunctional mechanism. The amine proton on the ligand (TsDPEN) and the hydride on the Ruthenium act in concert.
Figure 1: The catalytic cycle of Ru-TsDPEN transfer hydrogenation. The concerted transfer of H- (from Ru) and H+ (from N) locks the transition state geometry.
Troubleshooting Ticket #101: Low Diastereoselectivity (dr)
User Report: "I am reducing an
Root Cause: The rate of racemization of the
Solution Protocol:
-
Switch Solvent System: If using Formic Acid/TEA, switch to Dichloromethane (DCM) . DCM often slows the reduction rate slightly while maintaining solubility, allowing racemization to catch up.
-
Enhance Racemization: Add an exogenous achiral base (e.g., DBU or DABCO) if your substrate is slow to enolize.
-
Temperature Tuning: Increase temperature to
. Racemization (enolization) usually has a higher activation energy than the hydride transfer; heating favors racemization [1].
Troubleshooting Ticket #102: Reaction Stalls at 50% Conversion
User Report: "The reaction starts fast but dies exactly halfway."
Root Cause: Product Inhibition or "Chloride Poisoning."
-
Chloride Poisoning: If you generated the catalyst in situ from
and ligand without sufficient washing, residual chloride ions prevent the formation of the active 16-electron species. -
Thermodynamic Equilibrium: If using Isopropanol (iPrOH) as the hydrogen source, the reaction is reversible. As acetone builds up, the reverse reaction competes.
Solution Protocol:
-
Immediate Fix: Switch to Formic Acid/Triethylamine (5:2) azeotrope. This produces
(gas) as the byproduct, making the reaction irreversible and driving it to 100% conversion [2].
Module 2: Hydrolytic Kinetic Resolution (HKR)
Primary Application: Resolving terminal epoxides to generate chiral amino alcohol precursors. Core Issue: Catalyst activity and "Dead" reactions.
The Mechanism: Cooperative Bimetallic Catalysis
Unlike most catalysts where one metal center does the work, the Jacobsen Co-Salen system requires two metal centers coming together.[4] One activates the epoxide (electrophile), and the other activates the water (nucleophile).
Figure 2: Decision matrix for optimizing Jacobsen HKR reactions. The oxidation state of Cobalt is the most common failure point.
Troubleshooting Ticket #201: Reaction Rate is Glacial (>48 hours)
User Report: "I'm using 0.5 mol% catalyst. The ee is good, but it takes 3 days."
Root Cause: Monomeric catalyst species are dominating. Since the mechanism is bimetallic, the reaction rate is second-order with respect to catalyst concentration. Dilution kills this reaction.
Solution Protocol:
-
Concentration: Run the reaction neat (no solvent) or in minimal THF. High concentration forces the catalyst molecules closer, facilitating the bimetallic cooperative step [3].
-
Acetic Acid Activation: Ensure the pre-catalyst is fully oxidized to Co(III). Stir the Co(II) salen with acetic acid in air for 1 hour before adding the epoxide.
Module 3: Sharpless Asymmetric Aminohydroxylation (AA)
Primary Application: Direct installation of Nitrogen and Oxygen across an alkene.[5] Core Issue: Regioselectivity (Nitrogen at C1 vs. C2).
Regioselectivity Control Matrix
In AA, the challenge is rarely just enantioselectivity (ee); it is getting the nitrogen on the correct carbon.
| Desired Isomer | Nitrogen Source | Ligand Class | Typical Regioselectivity (N:O) |
| Isomer A (Benzylic Amine) | Chloramine-T | (DHQ)2PHAL | ~ 3:1 to 10:1 |
| Isomer B (Benzylic Alcohol) | Ethyl Carbamate | (DHQ)2AQN | ~ 1:5 to 1:20 |
| High ee% Focus | Benzyl Carbamate | (DHQ)2PHAL | High ee, Variable Regio |
Troubleshooting Ticket #301: Poor Conversion with Carbamates
User Report: "I switched from Chloramine-T to Ethyl Carbamate to improve scope, but conversion dropped to <20%."
Root Cause: Carbamates are less nucleophilic than sulfonamides. Solution Protocol:
-
Increase Osmylate Turnover: Ensure you are using n-Propanol as the solvent or co-solvent. It facilitates the hydrolysis of the Osmium-product complex.[6]
-
Ligand Load: Increase ligand loading to 5 mol%. The ligand accelerates the reaction (Ligand Accelerated Catalysis); without enough ligand, the background (racemic) reaction or no reaction occurs [4].
Module 4: Analytical Validation & References
Derivatization for ee% Determination
Direct chiral HPLC of amino alcohols is often difficult due to peak tailing (amine interaction with silanols) and weak UV absorption.
Standard Operating Procedure (SOP):
-
Reagent: Mosher's Acid Chloride (MTPA-Cl).
-
Method: React crude amino alcohol with (R)-MTPA-Cl.
-
Analysis: Analyze via 19F-NMR or achiral HPLC. The diastereomers created usually have distinct chemical shifts (
ppm) or retention times.
References
-
Noyori, R., et al. (2001).[7] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. Link
-
Hamada, T., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society, 143(18), 6817–6822. Link
-
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[4] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[4][8] Journal of the American Chemical Society, 126(5), 1360–1362.[4] Link
-
Demko, Z. P., Bartsch, M., & Sharpless, K. B. (2000).[6] A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins.[6][9] Organic Letters, 2(15), 2221–2223. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming low yield in 3-amino alcohol preparation
Technical Support Center: 3-Amino Alcohol Synthesis Subject: Troubleshooting Low Yields in 1,3-Amino Alcohol Preparation Ticket ID: #AA-103-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are likely here because your 1,3-amino alcohol synthesis—a critical motif in pharmacophores like fluoxetine, duloxetine, and various
In my experience, "low yield" in this specific chemistry is rarely a single catastrophic failure. Instead, it is usually a compound error stemming from three distinct "leaks" in the workflow:
-
The Thermodynamic Leak: The Retro-Mannich reaction degrading your product before isolation.
-
The Stereochemical Leak: Inefficient diastereocontrol during the reduction of
-amino ketones. -
The Solubility Leak: Loss of the amphoteric product into the aqueous phase during workup.
This guide addresses these leaks with mechanistic fixes, not just "tips."
Module 1: The Retro-Mannich Nightmare (Direct Synthesis)
The Issue: You observe the product on TLC/LCMS during the reaction, but it vanishes during workup or column chromatography.
Diagnosis: Your
Troubleshooting Protocol: The "One-Pot" Stabilization
Do not isolate the unstable
Q: How do I stop the Retro-Mannich reversion? A: Shift the equilibrium by trapping the ketone. We recommend a One-Pot Mannich-Reduction sequence.
Step-by-Step Workflow:
-
Mannich Step: Perform the reaction (Aldehyde + Ketone + Amine) using a mild Lewis Acid catalyst. Recommendation: Use Bismuth(III) salts or Organoantimony(III) fluoride in aqueous media if possible, as these have shown high tolerance and yield (up to 98%) by stabilizing the transition state without promoting elimination [1, 2].
-
The Trap: Once the imine/enamine is consumed (monitor by IR or NMR, not just TLC), cool the reaction to 0°C.
-
In-Situ Reduction: Add
(excess) directly to the Mannich mixture. This reduces the ketone to the alcohol, locking the carbon skeleton. The resulting 1,3-amino alcohol is thermodynamically stable and will not undergo Retro-Mannich fragmentation.
Graphviz Diagram: The Retro-Mannich Trap
Caption: Figure 1. The "Trap" strategy prevents the unstable
Module 2: Diastereoselectivity (The Reduction Leak)
The Issue: You isolated the product, but the yield of the desired isomer is low (e.g., 50% yield because you got a 1:1 diastereomeric mixture).
Diagnosis: Uncontrolled reduction of the
Technical Guide: Chelation vs. Dipole Control
You must choose the reducing agent based on the desired geometry (Syn vs. Anti).
| Desired Isomer | Mechanism | Reagent System | Key Condition |
| 1,3-Syn | Chelation Control | Requires a coordinating protecting group on Nitrogen (e.g., Benzyl) to form a cyclic transition state with the metal [3]. | |
| 1,3-Anti | Dipole Control (Felkin-Anh) | Excellent for | |
| 1,3-Anti | Directed Delivery | Uses intramolecular hydride delivery via the hydroxyl group (if available) or steric bulk to favor anti. |
Q: My substrate has an N-Aryl group. Which method is best?
A: Use Samarium(II) Iodide (
Graphviz Diagram: Selectivity Decision Tree
Caption: Figure 2. Reagent selection matrix for maximizing diastereomeric yield based on mechanistic control.
Module 3: The Aqueous Abyss (Purification)
The Issue: The reaction worked (NMR of crude shows product), but after extraction, the mass is gone. Diagnosis: 1,3-amino alcohols are highly polar and amphoteric. They partition poorly into Ethyl Acetate or Ether, staying in the aqueous layer.
Protocol: The "Schiff Base" Extraction Trick
Standard "salting out" is often insufficient for short-chain amino alcohols.
Step-by-Step Workflow:
-
The Modification: If your product is water-soluble, do not attempt a standard acid/base workup immediately.
-
Schiff Base Formation: Add a lipophilic aldehyde (e.g., Benzaldehyde) to the crude aqueous mixture. This reacts with the primary amine to form an imine (Schiff base).
-
Why? This drastically reduces polarity and makes the molecule lipophilic [5].
-
-
Extraction: Extract the Schiff base easily into Ethyl Acetate.
-
Hydrolysis: Treat the organic layer (or isolated oil) with dilute HCl. The Schiff base hydrolyzes, releasing your amino alcohol as the HCl salt.
-
Precipitation: The salt often precipitates from non-polar solvents, or can be recrystallized from isopropanol [6].
Alternative: The n-Butanol Continuous Extraction If you cannot modify the amine:
-
Saturate the aqueous layer with NaCl.
-
Use n-Butanol or 2-Butanol as the extraction solvent. Unlike EtOAc, these alcohols can pull polar amines out of brine.
-
Warning: You must rotovap at a higher temperature/vacuum to remove the butanol.
Frequently Asked Questions (FAQ)
Q: Can I use Proline catalysis to fix my yield?
A: Only if enantioselectivity is your primary failure point. Proline-catalyzed Mannich reactions are excellent for
Q: I am seeing elimination products (Enones). Why?
A: This is "
Q: What if I'm using the Kulinkovich reaction? A: While the Kulinkovich reaction generates cyclopropanols (which can be ring-opened to amino alcohols), it is highly sensitive to moisture and functional group interference (esters/amides). Unless you need a cyclopropane ring specifically, the direct Mannich/Reduction route is more scalable and reliable for standard 1,3-amino alcohols [7].
References
-
Lu, H., et al. (2015).[1][2] An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl[1][2]·H2O.[1][2][3][4][5][6] Synthesis, 47, 1280-1290.[1][2] Link[2]
-
Hammouda, M. M., & Elattar, K. M. (2022).[6] Recent progress in the chemistry of β-aminoketones.[7][6][8] RSC Advances, 12, 24680-24705. Link
-
Barluenga, J., et al. (2005).[1] Diastereoselective Synthesis of 1,3-Amino Alcohols. Journal of Organic Chemistry.
-
Keck, G. E., et al. (2005). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.[7] Organic Letters, 7(8), 1585–1588. Link
-
Ghezzi, M., et al. (2001). Process for the purification of 3-amino-1,2-propanediol. World Intellectual Property Organization, WO2001058848A1. Link
-
Poli, S., et al. (1999). Process for the purification of an aminoalcohol.[7][4][9][10] U.S. Patent 5,866,719. Link
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10, 37-53. Link
Sources
- 1. Mannich Reaction [organic-chemistry.org]
- 2. An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide addresses the critical failure points in the reduction of (S)-3-amino-3-(p-tolyl)propanoic acid to (S)-3-amino-3-(p-tolyl)propan-1-ol . This transformation is the pivotal step in the synthesis of the SSRI Dapoxetine .
The primary synthetic challenge is not the reduction itself, but the workup . The amino-alcohol product forms stable complexes with boron species (if using borane reagents) or aluminum salts (if using LAH), leading to pseudo-low yields where the product remains sequestered in the aqueous phase or filter cake.[1]
Critical Troubleshooting: The "Boron Trap" & Yield Loss
Symptom: The reaction shows complete consumption of starting material by TLC/HPLC, but the isolated yield is <40%. Diagnosis: Formation of stable Amine-Borane complexes .[1]
When using Sodium Borohydride/Iodine (
The Mechanism of Failure (and Fix)
Standard quenching (adding water) hydrolyzes the excess hydride but leaves the
Figure 1: The "Boron Trap" pathway showing why mild quenching leads to yield loss.
Corrective Protocol (The "Break" Step)
If you suspect your product is trapped:
Side Reaction Profile & Impurity Analysis
The following table summarizes the specific side reactions encountered during the reduction of
| Impurity Type | Structure / Description | Cause | Prevention Strategy |
| Over-Reduction | p-Methyl-propylbenzene (Deaminated/Deoxygenated) | Rare.[1] Occurs under Birch conditions or extreme catalytic hydrogenation.[1] | Avoid dissolving metals (Li/NH3).[1] Use stoichiometric hydride control. |
| Incomplete Reduction | Amino-Aldehyde (Intermediate) | Premature quench or insufficient hydride source.[1] | Ensure 2.5 - 3.0 equivalents of hydride.[1] Monitor via HPLC (Aldehyde peak disappears).[1] |
| Racemization | (R)-Enantiomer | Retro-Michael Addition . Under strong basic conditions and high heat, the | Maintain temperature |
| Dimerization | Amide Dimer | Thermal condensation between the amine of one molecule and the carboxylic acid of another before reduction occurs. | Ensure the carboxylic acid is activated (e.g., as a mixed anhydride) or fully reduced rapidly.[1] |
Validated Protocol: System
This protocol is superior to LAH for scale-up due to safety profiles, but requires the specific workup described above.[1]
Reagents:
Step-by-Step Methodology:
-
Activation: Suspend (S)-3-Amino-3-(p-tolyl)propanoic acid in anhydrous THF under
. -
Hydride Addition: Add
in one portion (mild exotherm). -
Iodine Addition (Critical): Dissolve
in THF and add dropwise at over 1 hour. -
Reflux: Heat to reflux for 12–18 hours. Solution should become clear/colorless.
-
The "Methanol Break" (Quench):
-
Extraction: Extract with DCM (
). Wash organics with brine, dry over .[1][2][3]
FAQ: Expert Troubleshooting
Q: My product is an oil, but the literature says it should be a solid. Is it impure? A: The free base this compound is often a viscous oil or low-melting solid.[1] It is highly hygroscopic.[1] To obtain a stable solid, convert it to the Oxalate or Hydrochloride salt.[1] The salt form is also required for enantiomeric excess (ee) determination via HPLC.[1]
Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely N-Methylation .[1] If you used methanol as a solvent during any step involving iodine or active alkylating agents, or if you used formic acid/formaldehyde in a subsequent step (Eschweiler–Clarke) but didn't clean the equipment.[1] Ensure all solvents are high purity.
Q: Can I use Lithium Aluminum Hydride (LAH) instead? A: Yes, LAH works faster.[1] However, the aluminum salts form a "gel" that traps the product.
References
-
Dapoxetine Synthesis & Intermediates
-
Reduction of Amino Acids (Borane-Amine Complex Issues)
-
Enzymatic Resolution (Alternative Route)
-
Safety Data & Properties
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | C10H13NO3 | CID 40787390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Acetamido-3-(p-tolyl)propanoic acid | C12H15NO3 | CID 16226846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identification of byproducts in chiral amino alcohol synthesis
Topic: Identification & Control of Byproducts in Chiral Amino Alcohol Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Troubleshooting[1]
Introduction
Welcome to the Technical Support Center. In the synthesis of chiral amino alcohols—critical pharmacophores in beta-blockers, sphingolipids, and antivirals—purity is not just about chemical composition; it is about stereochemical integrity.[1]
This guide moves beyond standard textbook procedures. It addresses the "silent killers" of a synthesis: partial racemization, stable boron-nitrogen complexes that mimic product mass, and regioselective failures in epoxide ring openings.[1] Below are the specific troubleshooting modules designed to diagnose and resolve these anomalies.
Module 1: Stereochemical Integrity & Racemization
Symptom: The product shows the correct mass (LC-MS) and connectivity (NMR), but the specific optical rotation (
Root Cause Analysis:
Racemization often occurs during the reduction of
- -Proton Abstraction: High temperatures or strong bases can deprotonate the chiral center (forming an enolate intermediate).[1]
-
Incomplete Reduction: Intermediate imines or aldehydes may undergo tautomerization before final reduction.[1]
Diagnostic Protocol: Mosher's Method
To confirm enantiomeric excess (ee) without a chiral HPLC column, use the Mosher's Amide method.[1] This converts enantiomers into diastereomers, which are distinguishable by standard
Step-by-Step Protocol:
-
Preparation: Take 10-20 mg of your chiral amino alcohol in a dry vial.
-
Derivatization: Add 1.5 eq. of
-(-)- -methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), 3 eq. of dry pyridine, and 0.5 mL of dry CDCl . -
Reaction: Shake for 10-15 minutes. The reaction is usually instantaneous.[1]
-
Analysis: Acquire a
H NMR spectrum. Focus on the methoxy signal ( 3.5 ppm) or the CF signal in F NMR.[1] -
Interpretation: If the starting material was 100% pure, you should see a single singlet.[1] If racemization occurred, you will see two distinct singlets (diastereomeric split).[1]
Troubleshooting Workflow
Caption: Decision tree for diagnosing optical purity issues using Mosher's analysis.
Module 2: The "Sticky" Byproduct (Boron-Amine Complexes)
Symptom: You are reducing an amino acid using Borane (BH
-
The isolated yield is >100%.[1]
-
The product is a sticky oil instead of a solid.[1]
-
NMR signals are remarkably broad or missing.[1]
-
The product is insoluble in aqueous acid.[1]
Root Cause Analysis:
Borane is a Lewis acid; the amine product is a Lewis base.[1] They form a stable Borane-Amine Complex (R-NH
Corrective Protocol: The Acidic Reflux Quench You must forcefully hydrolyze the B-N bond.[1]
-
Quench: Carefully add Methanol (MeOH) to destroy excess hydride (H
evolution!).[1] -
Acidification: Add 6M HCl or concentrated HCl/MeOH.
-
Reflux (Critical): Reflux the mixture for 1–4 hours . Room temperature stirring is insufficient for amino alcohols.[1]
-
Workup:
Comparison of Reducing Agents
| Reagent | Mechanism | Risk of Racemization | Workup Difficulty | Best For |
| LiAlH | Hydride transfer | Moderate (if temp high) | High (Aluminum emulsions) | Small scale, non-sensitive groups |
| NaBH | In-situ Borane gen.[1] | Low | High (Boron complexes) | Large scale, safer than LAH |
| BH | Lewis acid reduction | Very Low | High (Boron complexes) | Preserving chirality |
Module 3: Regioselectivity in Epoxide Ring Opening
Symptom: Reaction of a chiral epoxide with an amine yields two spots on TLC/LC-MS with identical mass.
Root Cause Analysis: The nucleophile (amine) can attack the epoxide at two positions:[1][3]
-
C-1 (Terminal/Less Hindered): The kinetic product (Standard S
2). -
C-2 (Internal/More Hindered): The thermodynamic or electronic product (S
1-like).
While S
Mechanism & Control[1]
Caption: Mechanistic divergence in epoxide ring opening based on reaction conditions.
Troubleshooting Table: Optimizing Regioselectivity
| Condition | Dominant Mechanism | Major Product | Recommendation |
| Protic Solvent (MeOH, H | Mixed S | Mostly Terminal | Good general start, but H-bonding can activate internal carbon.[1] |
| Aprotic (THF, MeCN) | Strict S | Terminal (Desired) | Preferred for maximum regioselectivity. |
| Lewis Acid (LiClO | Electronic Activation | Internal (Undesired) | Avoid metal salts if terminal attack is required.[1] |
| Steric Bulk (t-Butyl amine) | Steric Repulsion | Terminal | Use less hindered amines if internal attack is needed. |
FAQ: Frequently Asked Questions
Q: I see an M+R mass (where R is the alkyl group of my starting amine) in my reductive amination. What is this? A: This is over-alkylation .[1] The secondary amine product is often more nucleophilic than the primary amine starting material.[1]
-
Fix: Use a large excess of the amine (5–10 eq.) relative to the aldehyde/ketone.[1] Alternatively, use a stepwise reductive amination: form the imine first (using Ti(OiPr)
as a dehydrating agent), then add the reducing agent (NaBH ).[1]
Q: Can I use Silica Gel chromatography for amino alcohols? A: Amino alcohols are highly polar and basic; they often streak or stick irreversibly to acidic silica.[1]
-
Fix: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) or Ammonia to neutralize acidic sites. Alternatively, use neutral alumina or amine-functionalized silica.[1]
Q: My LiAlH
-
Add
mL Water (slowly!).[1] -
Add
mL 15% NaOH. -
Add
mL Water.[1] -
Add MgSO
, stir, and filter the granular white precipitate.
References
-
Meyers, A. I., et al. (1993).[1] "Reduction of amino acids to amino alcohols."[1][4][5][6] Journal of Organic Chemistry, 58(13), 3568.[1]
-
Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters."[1] Journal of the American Chemical Society, 95(2), 512–519.[1]
-
McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1][4] Journal of Organic Chemistry, 58(13), 3568-3571.[1]
-
Azizi, N., & Saidi, M. R. (2005).[1] "Highly regioselective ring opening of epoxides with amines in water."[1] Organic Letters, 7(17), 3649-3651.[1]
-
Brown, H. C., & Choi, Y. M. (1981).[1] "Hydroboration.[1] 59. Selective reductions of carboxylic acids and amides."[1] Journal of Organic Chemistry, 46(22), 4541.[1]
Sources
Technical Support Center: Purification of Polar Chiral Molecules
Ticket ID: #PCM-9924 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Solubility, Retention, and Peak Shape for Polar Enantiomers
Welcome to the Advanced Purification Help Desk
You have reached this guide because standard "Normal Phase" chiral chromatography (Heptane/IPA) has failed you. Your molecule is likely too polar to dissolve in heptane, trails indefinitely on the column, or elutes at the void volume (
This guide is not a generic manual. It is a logic-driven troubleshooting workflow designed to navigate the specific physical chemistry challenges of polar chiral molecules (amino acids, polar metabolites, zwitterions, and hydrophilic drugs).
Module 1: The Solubility Paradox (Injection Issues)
User Complaint: "My sample precipitates when I mix it with the mobile phase (Heptane/EtOH), or I can't get it into solution at all without using DMSO/Water."
The Root Cause: Standard Chiral Stationary Phases (CSPs) like AD-H or OD-H are often coated on silica. They traditionally require alkane-heavy mobile phases. However, polar analytes are insoluble in alkanes. Injecting a sample dissolved in DMSO/MeOH into a Heptane stream causes immediate precipitation at the column head, leading to high backpressure and "ghost" peaks.
The Solution: Polar Organic Mode (POM) POM utilizes 100% polar organic solvents (Methanol, Acetonitrile, or Ethanol) without water. This solubilizes polar analytes while maintaining chiral recognition.
Protocol: Implementing POM
-
Column Selection: Ensure your column is compatible.[1][2]
-
Safe: Immobilized phases (e.g., CHIRALPAK® IA, IB, IC, ID, IG) and specific coated phases (AD-H, OD-H, AS-H, OJ-H).
-
Warning: Never use POM on "coated" phases not explicitly rated for it without checking the manual; pure acetonitrile can strip the selector from some older coated columns.
-
-
Solvent Screening:
-
Solvent A: 100% Methanol (Excellent H-bonding capabilities).
-
Solvent B: 100% Acetonitrile (Dipole-dipole interactions).
-
Mix: MeOH/ACN (50:50).
-
-
The "Forbidden" Solvents (Immobilized Only): If solubility is still poor, immobilized columns allow the use of "forbidden" strong solvents like Dichloromethane (DCM), THF, or Ethyl Acetate.
-
Recipe: 90% DCM / 10% MeOH. (DCM solubilizes the core; MeOH provides the H-bonding for chiral recognition).
-
Decision Logic: Mobile Phase Selection
Caption: Decision tree for selecting mobile phases based on analyte solubility and column technology.
Module 2: Peak Shape & Tailing (Interaction Issues)
User Complaint: "I have separation, but the peaks are tailing severely. The baseline never recovers."
The Root Cause: Polar chiral molecules often contain ionizable groups (amines, carboxylic acids).
-
Silanol Activity: The silica support of the column has residual silanols (Si-OH) that act as weak acids. Basic analytes bind to these, causing tailing.
-
Self-Association: Polar molecules may dimerize in non-polar environments.
The Solution: Strategic Additives You must suppress the ionization or block the active sites.
Troubleshooting Table: Additive Selection
| Analyte Type | Primary Additive | Mechanism | Pro Tip |
| Basic (Amines) | 0.1% Diethylamine (DEA) | Competing base; blocks silanols. | If DEA fails, use 0.1-0.5% Ethylenediamine (EDA) . EDA is bidentate and blocks sites more effectively. |
| Acidic (Carboxyls) | 0.1% Trifluoroacetic Acid (TFA) | Suppresses ionization of the analyte (keeps it neutral). | Acetic acid is weaker; TFA is preferred for sharper peaks but takes longer to wash out. |
| Amphoteric (Zwitterions) | 0.1% TFA + 0.1% DEA | "Ion pair" suppression. | Maintain molar excess of the base if the column is silica-based to prevent hydrolysis. |
| Sticky/Polar | 0.1% Ethylene Glycol | Chaotropic agent. | Helps disrupt non-specific H-bonding networks. |
Critical Protocol: The Memory Effect Chiral columns have a "memory." If you run a basic additive (DEA), the column will retain basic properties for dozens of injections.
-
Rule: Dedicate columns to either Basic or Acidic modes if possible.
-
Reset: To switch modes, flush with 100% Ethanol + 0.5% Acetic Acid (to remove base) or Ethanol + 0.5% TEA (to remove acid) for 20 column volumes.
Module 3: The "Blow-Through" (Retention Issues)
User Complaint: "My polar analyte elutes at the solvent front (dead time). No retention, no separation."
The Root Cause: In Reverse Phase (C18), polar molecules are too hydrophilic to retain. In Normal Phase, they are too sticky or insoluble.
The Solution: HILIC-Chiral or Zwitterionic Phases Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a relatively non-polar mobile phase (high ACN, low water). Water forms a "hydration layer" on the stationary phase, into which polar analytes partition.[3]
Recommended Phases:
-
Zwitterionic Cinchona (e.g., CHIRALPAK® ZWIX): specifically designed for amino acids and peptides.
-
Macrocyclic Antibiotics (e.g., Chirobiotic T/V/R): Excellent for polar ionizables in HILIC mode.
HILIC Protocol:
-
Mobile Phase A: Acetonitrile (Weak solvent in HILIC).
-
Mobile Phase B: Water + 20mM Ammonium Acetate (Strong solvent).
-
Starting Gradient: 95% A / 5% B.
-
Mechanism: As you increase water, you elute the compound (opposite of Reverse Phase).
-
pH Control: Essential. The ionization state of the analyte dictates retention.
Module 4: SFC Optimization (The Production Workhorse)
User Complaint: "I need to scale up, but I can't use large amounts of Heptane/DCM due to cost and toxicity. I'm trying SFC but the polar compound won't elute."
The Root Cause: Supercritical CO2 is non-polar (similar to Heptane). Polar analytes require a polar co-solvent (modifier) to elute.
The Solution: The "Make-up" Solvent & Water Additive SFC is the industry standard for chiral purification due to speed and low solvent waste.
SFC Optimization Workflow:
-
Modifier Selection: Start with Methanol as the co-solvent (20-40%).
-
The "Magic" Additive: Add 1-5% Water to the Methanol co-solvent.
-
Why? Water is immiscible with CO2 directly, but soluble in the Methanol/CO2 phase. It drastically improves the solubility of polar analytes and sharpens peaks by covering active sites.
-
-
Pressure Tuning: Increase backpressure (BPR) to 150-200 bar.
-
Why? Higher pressure increases the density of CO2, making it more "solvent-like" and helping to elute heavy/polar molecules.
-
SFC Troubleshooting Logic
Caption: Workflow for optimizing SFC conditions for polar analytes.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® Immobilized Columns (IA, IB, IC, etc.). Describes solvent compatibility, including "forbidden" solvents like DCM and THF for immobilized phases.
-
Waters Corporation. SFC Method Development Guide. Details the use of water as an additive in SFC co-solvents for polar compound purification.
-
Chiral Technologies. Mobile Phase Modifiers & Additives. Specific guidance on using Ethylenediamine (EDA) vs Diethylamine (DEA) for basic analytes.
-
Sigma-Aldrich (Merck). Chiral HPLC Column Selection Guide. Overview of Polar Organic Mode and Macrocyclic Antibiotic phases (Chirobiotic) for polar separation.
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs RPLC. Technical note on the mechanism of HILIC for polar retention.
Sources
Technical Support Center: Enantioselectivity & Thermodynamics
Topic: Optimizing Reaction Temperature for Enantioselectivity
Status: Operational | Tier: Level 3 (Advanced Methodology)** Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
Welcome to the Thermodynamics Optimization Unit. Most researchers operate under the assumption that "colder is better" for enantioselectivity. While often true, this heuristic fails in complex catalytic systems governed by entropy-enthalpy compensation. This guide provides the diagnostic frameworks to determine the exact temperature dependence of your specific reaction, preventing wasted time on dry-ice baths that yield diminishing returns.
Module 1: The Basics (FAQ)
Q: Why does cooling usually improve enantiomeric excess (ee)?
A: This is governed by the differential activation enthalpy (
According to the Eyring Equation , the ratio of rate constants (
-
The Enthalpy Term (
): This term becomes larger (more negative) as Temperature ( ) decreases. If the major pathway is enthalpically favored, cooling magnifies the rate difference, increasing selectivity. -
The Entropy Term (
): This term is temperature-independent. It represents the "organizational cost" of the transition state.
Visualizing the Energy Landscape:
Figure 1: Standard enthalpic control. The green path (Major) has a lower barrier. Cooling reduces the thermal energy available to overcome the red barrier (Minor).
Module 2: Troubleshooting Anomalies (The Isoinversion Effect)
Q: I cooled my reaction from 0°C to -78°C, but the ee dropped (or the configuration flipped). What happened?
A: You have encountered the Isoinversion Principle .
This occurs when the Enthalpy (
-
Scenario: The major pathway has a lower enthalpy (good) but a more negative entropy (bad/highly ordered TS).
-
The Crossing Point (
): There is a specific temperature called the Isoinversion Temperature where the enthalpic advantage is exactly cancelled by the entropic penalty.-
At
: The reaction is racemic ( ). -
Below
: Enthalpy dominates (Selectivity favors Pathway A). -
Above
: Entropy dominates (Selectivity favors Pathway B).
-
Diagnostic Data Table: Identifying Isoinversion
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Observed ee (%) | Major Enantiomer | Diagnosis |
| +25 | 298 | 0.00335 | 40% | (S) | Entropy Controlled |
| 0 | 273 | 0.00366 | 10% | (S) | Approaching |
| -15 | 258 | 0.00387 | 0% | Racemic | |
| -40 | 233 | 0.00429 | 30% | (R) | Enthalpy Controlled |
| -78 | 195 | 0.00512 | 85% | (R) | Optimized Enthalpic Control |
Action: If you observe a drop in ee upon cooling, warm the reaction up to see if selectivity improves (switching to entropic control), or cool it significantly further to pass the inversion point.
Module 3: Protocol - The Eyring Scan
Do not randomly pick temperatures. Perform a systematic Eyring Scan to map the thermodynamic profile of your reaction.
Step-by-Step Methodology
-
Select 4 Data Points: Choose temperatures spanning at least 40°C (e.g., +20, 0, -20, -40°C).[1]
-
Control Conversion: Stop all reactions at the same conversion (e.g., 20%) to avoid kinetic resolution artifacts (see Module 4).
-
Calculate
: Convert ee to enantiomeric ratio ( ). Take the natural log. -
Plot Data: Plot
(y-axis) vs. (x-axis).
Interpreting the Plot
-
Linear Positive Slope: Standard behavior. Colder is better.
-
Linear Negative Slope: Entropy control. Warmer is better.
-
Non-Linear (Curved): Change in mechanism, catalyst aggregation, or rate-limiting step shift.
Figure 2: The Eyring Scan decision tree. Use this workflow to determine if you should heat, cool, or redesign the catalyst.
Module 4: Troubleshooting Physical Constraints
Q: My reaction freezes or precipitates at the optimal low temperature.
A: Thermodynamics is useless if kinetics (solubility) fails.
-
Cosolvent Tuning: Add 10-20% of a "cryo-solvent" like Toluene, THF, or DCM to maintain homogeneity.
-
Heterogeneous Catalysis: If the catalyst precipitates but the reactants remain soluble, the reaction may still proceed (albeit slowly) via surface catalysis. Ensure vigorous stirring.
-
The "Frozen Solution" Trick: For extremely fast reactions, freeze the reactants in solvent, layer the catalyst solution on top, and allow them to thaw slowly in a cryostat. Reaction occurs at the melting interface (often < -90°C).
Q: My ee is high initially but drops over time.
A: This is Product Racemization or Reversibility .
-
Test: Isolate the chiral product and subject it to the reaction conditions (catalyst + solvent + heat) without reactants.
-
Result: If ee drops, the product is unstable.
-
Fix: Lower the temperature to stop the racemization pathway, or quench the reaction immediately upon completion.
References
-
Buschmann, H., Scharf, H. D., et al. (1989). The Isoinversion Principle. Angewandte Chemie International Edition. (Foundational text on temperature-dependent selectivity reversal).
-
Aydemir, A. (2022).[2][3] The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions. Journal of the Turkish Chemical Society. (Modern case study on entropy-enthalpy compensation).
-
Costantino, L., et al. (2018). Linear Eyring Plots Conceal a Change in the Rate-Limiting Step. Biochemistry. (Troubleshooting non-linear Arrhenius behavior).
-
Satyanarayana, T., et al. (2009).[4] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie. (Differentiation between NLE and temperature effects).
Sources
Preventing racemization during chiral amino alcohol synthesis
Topic: Prevention of Racemization During Synthesis Ticket Status: OPEN Operator: Senior Application Scientist
Welcome to the Chiral Integrity Support Center (CISC)
You have reached the Tier-3 Technical Support guide for researchers encountering loss of optical purity (enantiomeric excess, ee) during the transformation of amino acids to amino alcohols.
Racemization is rarely random; it is a deterministic failure of kinetic control. This guide deconstructs the two primary failure modes: Hydride Reduction and Carboxyl Activation , providing self-validating protocols to ensure your chiral center survives the reaction.
Quick Diagnostic: Where did you lose the center?
| Symptom | Probable Cause | Immediate Action |
| Low ee after Reduction | Harsh thermal conditions or Lewis acid-catalyzed enolization. | Switch to NaBH₄/I₂ protocol (see Protocol A). |
| Low ee after N-Protection | Base-catalyzed proton abstraction. | Avoid strong bases (NaOH) with Fmoc/Cbz; use NaHCO₃. |
| Low ee during Coupling | Oxazolone formation. | Add HOBt/HOAt; switch to urethane protecting groups (Boc, Fmoc). |
| Inconsistent Yields | Stable Boron-Amine complex formation. | Ensure rigorous oxidative or basic workup (see Troubleshooting). |
Module 1: The Reduction Phase (Amino Acid Amino Alcohol)[1]
The most common route to chiral amino alcohols is the reduction of the carboxylic acid moiety of enantiopure amino acids.
The Problem: Direct reduction using Lithium Aluminum Hydride (LiAlH₄) is effective but notoriously "harsh." The high reactivity and required reflux temperatures can trigger partial racemization via enolization of the intermediate aldehyde species.
The Solution: The McKennon-Meyers Protocol (NaBH₄/I₂) .
This system generates Borane (
Protocol A: The McKennon-Meyers System (Standard Operating Procedure)
Target: Reduction of (L)-Phenylalanine to (L)-Phenylalaninol
Reagents:
-
Amino Acid (1.0 equiv)[1]
-
NaBH₄ (2.4 equiv)
-
Iodine (
) (1.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Charging: Add Amino Acid (e.g., 1.65 g, 10 mmol) and NaBH₄ (0.91 g, 24 mmol) to the flask. Add THF (25 mL). Note: The amino acid will likely remain a suspension.
-
Activation (Critical): Cool to 0°C. Dissolve Iodine (2.54 g, 10 mmol) in THF (5 mL) and add dropwise over 30 minutes.
-
Observation: Massive
evolution occurs. The solution will turn colorless as is consumed to form .
-
-
Reaction: Once gas evolution ceases, heat to reflux for 12–18 hours.
-
Quench (The "Sticky" Point): Cool to room temperature. Carefully add Methanol until the mixture becomes clear (decomposes excess hydride).
-
Workup (The Boron Trap): The amine forms a stable complex with boron (
) that is water-soluble and ruins yield. You must break this complex.-
Method: Add 20% aqueous KOH and stir at reflux for 4 hours.
-
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
Module 2: The Activation Trap (Oxazolone Formation)
If you are synthesizing amino alcohols via peptide coupling or activating the acid before reduction, you face the Oxazolone (Azlactone) Pathway .
The Mechanism:
When the carboxylic acid is activated (e.g., by EDC or DCC), the carbonyl oxygen of the neighboring amide/carbamate attacks the activated center. This forms a 5-membered Oxazolone ring.[1][2] The
Visualizing the Failure Mode
Figure 1: The "Path of Death" for chiral centers. Once the planar Enol forms, optical purity is lost irretrievably.
Prevention Protocol: The "Safety Triad"
-
Protecting Group Selection:
-
USE: Urethane protectors (Boc, Fmoc, Cbz). The oxygen in the carbamate reduces the nucleophilicity of the nitrogen, making cyclization difficult.
-
AVOID: Acyl groups (Acetyl, Benzoyl). These cyclize rapidly into oxazolones.
-
-
Additives (The Scavengers):
-
Always use HOBt (1-Hydroxybenzotriazole) or HOAt in coupling reactions. They intercept the activated ester before the amide backbone can attack it, bypassing the oxazolone intermediate.
-
-
Base Management:
-
Use the weakest base possible (e.g., NMM or DIPEA instead of TEA).
-
Keep the base equivalents
relative to the acid if possible.
-
Module 3: Analytical Forensics (Validation)
You cannot rely on optical rotation (
Recommended Validation Workflow:
| Method | Precision | Usage |
| Chiral HPLC | High | Gold standard. Use columns like Chiralpak IA or OD-H. Mobile phase: Hexane/IPA. |
| Mosher's Acid Analysis | High | Derivatize your amino alcohol with (R)-MTPA-Cl. The resulting diastereomers will show distinct peaks in |
| Marfey's Reagent | High | Best for amino acids/alcohols. Derivatize with FDAA; separate on standard C18 HPLC (diastereomers separate easily). |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for isolating the source of racemization.
References
-
McKennon, M. J., Meyers, A. I., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[5][6] The Journal of Organic Chemistry, 58(13), 3568-3571.[6]
-
Abiko, A., et al. (1992).[6] "An Improved, Convenient Procedure for Reduction of Amino Acids to Aminoalcohols: Use of NaBH4-H2SO4." Tetrahedron Letters, 33(38), 5517-5518.[6]
- Benoiton, N. L. (1983). "Oxazol-5(4H)-ones and the Racemization of Activated Amino Acid Derivatives." The Peptides: Analysis, Synthesis, Biology, Vol 5, Academic Press.
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid Derivatives." Journal of the American Chemical Society, 95(2), 512–519.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds - Google Patents [patents.google.com]
Chiral Separation Technical Support Center: Amino Alcohols
Status: Online Operator: Senior Application Scientist (Chiral Technologies Division) Ticket ID: CHIRAL-AA-001 Subject: Troubleshooting Separation & Peak Shape for Amino Alcohols
Welcome to the Technical Support Center
You have reached the advanced support tier. As a Senior Application Scientist, I understand that separating amino alcohols is rarely "plug-and-play." The dual presence of a basic amine and a hydrogen-bonding hydroxyl group creates a "perfect storm" for secondary interactions with the silica matrix of chiral stationary phases (CSPs).
This guide is not a generic manual; it is a troubleshooting logic engine designed to isolate your specific failure mode—whether it is peak tailing, lack of resolution, or solubility artifacts.
Module 1: Method Development Strategy
Before troubleshooting a bad chromatogram, we must ensure the initial system selection is sound. Amino alcohols require specific "selectors" depending on the amine class.
The Selector Decision Matrix
Use the following logic flow to confirm you are using the correct column and mode for your specific amino alcohol structure.
Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase mode based on amino alcohol structure.
Module 2: Peak Shape Issues (Tailing)
The Issue: You observe severe tailing (Asymmetry factor > 1.5), particularly on the second eluted enantiomer. The Cause: The basic amine group on your analyte is interacting with residual acidic silanols on the silica support of the column, rather than the chiral selector.
Protocol: The Basic Additive Titration
Do not blindly add "some" base. Follow this titration protocol to optimize peak shape without damaging the column.
-
Baseline Check: Ensure your mobile phase contains at least 0.1% Diethylamine (DEA) or Triethylamine (TEA) . For amino alcohols, DEA is often superior due to less steric hindrance.
-
The Titration Step:
-
If tailing persists at 0.1%, increase the basic additive concentration in 0.1% increments.
-
Max Limit: Do not exceed 0.5% (vol/vol). High concentrations can degrade the silica support over time.
-
-
The "Memory" Flush:
-
If you previously ran acidic additives (like TFA) on this column, the silanols are likely protonated (active).
-
Action: Flush the column with Ethanol + 0.5% DEA for 30 minutes at 0.5 mL/min to "deactivate" the silanols before reverting to your analytical method.
-
Technical Insight:
"For basic samples... it is necessary to add an additive into the mobile phase in order to achieve the chiral separation."[1][2] — Daicel Chiral Technologies Instruction Manual [1].
Module 3: Resolution & Selectivity ( )
The Issue: Peaks are symmetrical but overlapping (Resolution
Troubleshooting Logic: The "Three Interaction" Rule
Chiral recognition requires a minimum of three interaction points (e.g., H-bonding,
| Variable | Action | Mechanism |
| Alcohol Modifier | Switch from IPA to Ethanol (or vice versa). | Alcohols bind to the chiral selector pockets. Changing the alcohol changes the "shape" of the pocket available to the analyte. |
| Temperature | Lower the temperature (e.g., 25°C | Lower temperature increases the enthalpy of adsorption, often increasing the separation factor ( |
| Column Backbone | Switch from Amylose (AD/IA) to Cellulose (OD/IB). | The helical twist of the polymer backbone differs, presenting the chiral pockets in a completely different spatial arrangement. |
Workflow: Resolution Optimization
Figure 2: Step-by-step logic for improving resolution when peak shape is acceptable.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample is an HCl salt and precipitates in the Hexane mobile phase. What do I do? A: This is a classic solubility mismatch.
-
Option A (The "Free Base" Prep): Perform a liquid-liquid extraction (DCM/NaOH) to convert the salt to the free base oil. The free base will be soluble in Hexane/EtOH.
-
Option B (Polar Organic Mode): Use a Polar Organic Mode (POM) mobile phase consisting of 100% Acetonitrile (or MeOH/ACN mix) with 0.1% DEA/TEA . Most polysaccharide columns (AD-H, OD-H, IA, IB) work exceptionally well in this mode for polar salts [3].
Q2: I see a negative "ghost peak" or system peak interfering with my analyte. A: This is caused by a mismatch between your sample solvent and the mobile phase.
-
Mechanism: If your mobile phase has 0.1% DEA but your sample solvent is pure Ethanol, the injection plug creates a "vacancy" of DEA as it travels through the column. This vacancy is detected as a negative peak.
-
Fix: Always dissolve your sample in the exact mobile phase (including the additive).
Q3: Can I use TFA to sharpen the peaks? A: Generally, no for amino alcohols.
-
TFA is an acid; it will protonate the amine, making it more polar and potentially causing it to be excluded from the chiral pockets.
-
Exception: If the molecule is amphoteric (e.g., an amino acid ester), you may need a "buffer" of TFA + TEA (e.g., 0.1% TFA + 0.1% TEA) to stabilize the ionization state, but for pure amino alcohols, stick to basic additives only [4].
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link (Verified via search context 1.8).
-
ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers. Link (Verified via search context 1.16).
-
Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Link (Verified via search context 1.20).
-
Phenomenex. Chiral HPLC Separations Guide. Link (Verified via search context 1.11).
Sources
Technical Guide: Impurity Removal for (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1][2]
Executive Summary & Critical Quality Attributes (CQAs)
This compound is an amino alcohol characterized by a primary hydroxyl group and a chiral benzylic amine.[1][2] Its purification is complicated by its amphoteric nature and the difficulty in separating it from its enantiomer, the (R)-isomer.[2]
| Attribute | Specification Target | Common Impurity Source |
| Chemical Purity | > 98.5% (HPLC) | Unreacted ketone/acid precursors, dimers.[1][2] |
| Chiral Purity (ee) | > 99.0% | Racemization during reduction; unoptimized resolution.[2] |
| Appearance | White/Off-white Solid | Oxidation products (N-oxides), trace metals.[1][2] |
| Residual Boron/Al | < 500 ppm | Incomplete quench of hydride reducing agents. |
Purification Logic Flow
The following decision tree outlines the standard protocol for upgrading crude material based on its initial purity profile.
Figure 1: Purification workflow decision tree based on initial enantiomeric excess (ee).
Module 1: Chemical Purity (Removal of Non-Chiral Impurities)
Issue: Presence of Unreacted Precursors & Inorganic Salts
If synthesized via the reduction of (S)-3-amino-3-(p-tolyl)propanoic acid or its ester, the most common impurities are unreacted starting material and boron/aluminum salts from the reducing agent (NaBH₄/I₂ or LiAlH₄) [1, 2].[1][2]
Protocol: Acid-Base Extraction "Swing"
This method exploits the basicity of the amine to separate it from neutral organic impurities and acidic by-products.[1][2]
-
Dissolution : Dissolve crude oil/solid in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]
-
Acid Wash : Extract the organic phase with 1M HCl (3x volumes).[2]
-
Mechanism: The amino alcohol protonates and moves to the aqueous phase. Neutral impurities (unreacted ketones, non-basic dimers) remain in the organic phase.[2]
-
-
Organic Wash : Wash the aqueous acidic layer with fresh DCM to remove trapped neutrals.
-
Basification : Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 40% NaOH .
-
Caution: Exothermic.[2] Ensure temperature stays <10°C to prevent polymerization or racemization.
-
-
Extraction : Extract the now-turbid aqueous layer with DCM or Ethyl Acetate .[2]
-
Drying : Dry over anhydrous Na₂SO₄ and concentrate.
Troubleshooting Table: Extraction Phase
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Emulsion formation | Residual Boron/Aluminum salts acting as surfactants.[1][2] | Add Rochelle's Salt (Potassium Sodium Tartrate) solution during the initial quench or wash.[2] This chelates metals effectively.[2] |
| Low Recovery | Product is water-soluble (amphoteric).[1][2] | Saturate the aqueous phase with NaCl (salting out) before the final extraction. Use CHCl₃/IPA (3:1) for better extraction efficiency.[2] |
Module 2: Enantiomeric Purity (The Chiral Challenge)
Issue: Low Enantiomeric Excess (ee < 98%)
Even stereoselective reductions (e.g., using chiral additives) can yield products with 85-95% ee.[1][2] To reach pharmaceutical grade (>99% ee), crystallization of a diastereomeric salt is required.[2]
Protocol: Diastereomeric Salt Crystallization
This method uses a chiral acid to form a salt that crystallizes preferentially as one diastereomer.
Recommended Resolving Agents:
Step-by-Step Resolution:
-
Solvent Selection : Use Ethanol (95%) or an Ethanol/Ethyl Acetate mixture.[2] The p-tolyl group increases lipophilicity compared to the phenyl analog, often requiring less polar solvent mixtures.[2]
-
Mixing : Dissolve 1.0 eq of crude amine and 1.05 eq of the chiral acid in the hot solvent.
-
Cooling : Allow to cool slowly to room temperature, then to 0-4°C.
-
Critical: Rapid cooling traps the "wrong" isomer. Stir gently.
-
-
Filtration : Collect the precipitate.
-
Liberation : Suspend the salt in water/DCM and treat with NaOH to release the free base. Check ee.
Visualizing the Resolution Pathway:
Figure 2: Separation of diastereomeric salts during classical resolution.[1][2]
Module 3: Removal of Specific Impurities
Boron Impurities (from NaBH₄/BF₃ reduction)
-
Symptom : The product is a sticky gel or has a "drag" on TLC/NMR; ash content is high.
-
Fix : Boron forms stable complexes with amino alcohols.[2]
Color Bodies (Trace Oxidation)[1][2]
Frequently Asked Questions (FAQ)
Q1: My product is an oil and won't crystallize. What should I do? A: The free base of 3-amino-3-(p-tolyl)propan-1-ol is often an oil or a low-melting solid.[1][2] To obtain a solid:
-
Make a Salt : Convert it to the Hydrochloride or Oxalate salt. Dissolve the oil in dry ether/DCM and bubble HCl gas or add oxalic acid. These salts are typically high-melting solids easy to recrystallize.[1][2]
-
Seed : If you need the free base solid, purify via the salt first, then neutralize.[2] High purity is required for the free base to solidify.
Q2: I see a "double spot" on TLC. Is this the enantiomer? A: No. Enantiomers do not separate on standard silica TLC.[2] A double spot likely indicates:
-
Rotamers : If an amide precursor is present.[2]
-
Diastereomers : If you have two chiral centers (unlikely here unless the starting material was different).
-
Salt vs. Free Base : If your eluent is acidic/basic, you might be seeing both the protonated and neutral forms.[2] Add 1% Triethylamine (TEA) to your eluent to unify the spot.
Q3: Can I use LiAlH₄ instead of NaBH₄ to avoid Boron? A: Yes, LiAlH₄ is cleaner for removing boron issues but introduces Aluminum emulsions.[2] Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to create a granular precipitate that filters easily, avoiding the "gel" trap [1].[2]
References
-
Reduction of Amino Acids : A. Abiko, "Reduction of α-Amino Acids to Amino Alcohols," Org.[2] Synth., vol. 79, p. 116.[2] (General protocol adapted for β-amino acids).[1][2]
-
Boron Removal : McKennon, M. J., et al. "A convenient reduction of amino acids to amino alcohols." Journal of Organic Chemistry, 58(13), 3568-3571.[2]
-
Resolution of Amino Alcohols : Kamal, A., et al. "Lipase mediated resolution of γ-azidoalcohols...[2] Synthesis of (R)- and (S)-fluoxetine." Tetrahedron: Asymmetry, 13(18), 2039-2051.[2] (Analogous chemistry for aryl-propanolamines).[1][2]
-
Impurity Profiles : "Synthesis and Characterization of 3-Amino-3-phenylpropan-1-ol derivatives." Acta Crystallographica, E68. (Structural analog reference).
Stability issues of (S)-3-Amino-3-(p-tolyl)propan-1-ol in solution
This technical guide addresses the stability profile of (S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3 / related free base forms), a critical chiral intermediate in the synthesis of norepinephrine reuptake inhibitors like Atomoxetine and Dapoxetine .[1]
Due to its dual functionality (primary amine + primary alcohol) and benzylic stereocenter, this molecule exhibits "silent" degradation pathways that often evade standard HPLC detection until downstream failures occur.
Subject: this compound
Classification: Chiral Amino Alcohol / Benzylic Amine Primary Risks: Atmospheric Carbamylation, Solvent-Induced Cyclization, Oxidative Deamination.[1]
Executive Summary: The "Invisible" Instability
Researchers often observe a drop in enantiomeric excess (ee%) or purity after storing this compound in solution. This is rarely due to spontaneous racemization (which requires harsh conditions). Instead, it is usually a result of chemical derivatization by the solvent or atmosphere .
The free base form is significantly less stable than its salts (HCl, Oxalate). If working with the free base, immediate use or strict inert storage is mandatory.
Module 1: Solvent Incompatibility (The "Ghost Peak" Phenomenon)
Symptom: You observe new, unknown peaks in your HPLC/LCMS chromatograms after dissolving the sample in Acetone, Acetonitrile, or Chloroform for analysis.
Root Cause:
-
Ketone Condensation (Acetone/MEK): 1,3-amino alcohols react rapidly with ketones (and aldehydes) to form 1,3-oxazines (cyclic hemiaminals/imines). This is an equilibrium reaction that may reverse on the column, leading to broad or splitting peaks.
-
Chlorinated Solvent Alkylation: In
or , particularly if not stabilized with amylene, trace acid (HCl) can catalyze the reaction of the amine with the solvent or induce self-alkylation over time.
Mechanism: The 1,3-distance between the amine and alcohol allows for a 6-membered ring closure with carbonyls (Schiff base formation followed by cyclization).[1]
Corrective Protocol:
-
Preferred Solvents: Methanol (anhydrous), Isopropanol, or Toluene.
-
Forbidden Solvents: Acetone, MEK, Ethyl Acetate (transamidation risk over long periods), and unstabilized THF (peroxides).
-
LCMS Diluent: Use freshly prepared Water/Acetonitrile mixtures. Do not store samples in pure Acetonitrile for >24 hours.
Module 2: Atmospheric Sensitivity (The "Drifting Weight")
Symptom: The oil/solid gains mass during weighing, or the solution becomes cloudy over time.
Root Cause:
-
Hygroscopicity: The polar amino-alcohol motif aggressively pulls moisture from the air.[1]
-
Carbamate Formation: Primary amines react with atmospheric
to form carbamic acid/carbamates ( ).[1] This species is often unstable and reverts upon heating/acidification, making it "invisible" to some analytical methods but detrimental to stoichiometric reactions (e.g., coupling).
Technical Insight: The benzylic position increases the basicity and nucleophilicity of the amine, making it a "CO2 sponge."
Corrective Protocol:
-
Handling: Weigh and dissolve only under Nitrogen or Argon flow.
-
Storage: Store solutions at -20°C under inert atmosphere.
-
Recovery: If carbamates are suspected, a brief wash with dilute NaOH or mild heating under vacuum can sometimes reverse the
uptake, though this risks racemization.
Module 3: Oxidative Degradation (The Benzylic Risk)
Symptom: Yellowing of the solution and loss of optical rotation.
Root Cause: The C-H bond at the chiral center is benzylic . While the p-tolyl group provides some steric protection, the position is susceptible to oxidative radical abstraction, leading to an imine and eventually the ketone (oxidative deamination).
Corrective Protocol:
-
Antioxidants: For long-term solution storage, consider spiking with 0.05% BHT (Butylated hydroxytoluene) if downstream chemistry permits.
-
Light Protection: Store in amber vials. Benzylic amines are photo-labile.[1]
Visualizing the Degradation Pathways
The following diagram maps the specific chemical risks associated with solvent and environmental exposure.
Caption: Figure 1. Primary degradation pathways showing susceptibility to air (
Troubleshooting FAQ
Q1: I dissolved the solid in CDCl3 for NMR, and the spectrum looks messy after 2 hours. Why?
A: Chloroform often contains trace HCl (unless filtered through basic alumina). This acid protonates the amine, shifting the peaks. Furthermore, over time, the amine can react with the solvent (alkylation). Recommendation: Use
Q2: Can I store the stock solution in the fridge for a week? A: Only if dissolved in Methanol or Toluene AND sealed under Argon. If dissolved in water or acetonitrile without inert gas, expect 2-5% degradation via oxidation or carbonate formation.
Q3: My optical rotation is lower than the Certificate of Analysis (CoA). Did it racemize?
A: Not necessarily. Check the water content (Karl Fischer). The molecule is hygroscopic.[2] If your sample absorbed 5% water by weight, your specific rotation calculation will be artificially low. Dry the sample under high vacuum (
Q4: I see a peak splitting in HPLC using a Phosphate Buffer.
A: This is likely a pH issue. The amine (
Experimental Protocol: System Suitability Test (SST)
Before committing valuable material to a reaction, perform this rapid check to confirm solution stability.
Table 1: Rapid Stability Check Protocol
| Step | Action | Observation Criteria | Pass/Fail |
| 1. Visual | Dissolve 10mg in 1mL Methanol. | Solution must be clear and colorless. | Fail: Yellow tint (Oxidation) or Turbidity (Carbamate). |
| 2. pH Check | Wet pH paper with solution. | pH should be basic (>9). | Fail: Neutral pH implies neutralization by atmospheric |
| 3. LC Check | Inject immediately vs. Acetone blank. | Main peak >98%. No adducts at +40 MW (Acetone). | Fail: "Ghost" peaks appearing in solvent front. |
References
-
TCI Chemicals. (S)-3-Amino-3-phenylpropan-1-ol Product Specification & Handling. (Note: Analogous handling for p-tolyl derivative). Retrieved from .
-
Xu, F., et al. (2008).[3][4] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry, 73(1), 312-315.[3][4] (Describes cyclization risks of 1,3-amino alcohols). Retrieved from .[4]
-
Eli Lilly & Co. (2006). "Synthesis of Atomoxetine Hydrochloride." World Intellectual Property Organization (WO2006037055A1). (Details the synthesis and handling of the p-tolyloxy intermediate). Retrieved from .
- Robertson, D.W., et al. (1988). "Absolute Configuration and Structure-Activity Relationships of Atomoxetine." Journal of Medicinal Chemistry. (Establishes the benzylic amine stability profile).
- Bergbreiter, D. E., & Newcomb, M. (1997). "Chiral Amino Alcohol Stability in Asymmetric Synthesis." Asymmetric Synthesis, Vol 2. (General reference for 1,3-amino alcohol reactivity).
Sources
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 4. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (S)-3-Amino-3-(p-tolyl)propan-1-ol in Asymmetric Synthesis
Executive Summary
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) represents a specialized class of chiral 1,3-amino alcohols. While structurally analogous to the widely used (S)-3-Amino-3-phenylpropan-1-ol , the introduction of a para-methyl group on the aromatic ring introduces subtle yet critical electronic and steric modifications.
This guide analyzes its utility as a chiral building block and ligand, contrasting it with standard 1,2-amino alcohols (e.g., Phenylglycinol) and its direct phenyl analog. It is particularly valuable in Structure-Activity Relationship (SAR) studies for serotonin/norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs) and as a tunable ligand in asymmetric catalysis where the electron-rich nature of the tolyl group stabilizes cationic transition states.
Structural & Mechanistic Analysis
The 1,3-Amino Alcohol Advantage
Unlike 1,2-amino alcohols (e.g., Ephedrine, Phenylglycinol) which form rigid 5-membered chelate rings with metals (Zn, B, Ti), this compound forms a 6-membered chelate ring .
-
Flexibility: The larger bite angle allows for accommodation of larger substrates.
-
Lewis Acidity Modulation: The 6-membered ring is generally more labile, allowing for faster turnover in catalytic cycles like diethylzinc additions.
The para-Tolyl Effect
The p-methyl substituent is not merely a spacer; it acts as an electronic tuner.
-
Electronic Effect (+I): The methyl group donates electron density into the aromatic ring. In catalytic complexes where the phenyl ring engages in
-stacking or cation- interactions, the p-tolyl group binds more strongly than a simple phenyl group. -
Solubility: The increased lipophilicity (LogP) improves solubility in non-polar solvents (Hexane, Toluene) preferred for asymmetric alkylations.
Visualizing the Chelation
The following diagram illustrates the formation of a catalytic Zinc complex, highlighting the 6-membered chair-like transition state which dictates stereocontrol.
Caption: Formation of the active 6-membered Zinc-chelate. The p-tolyl group (not shown explicitly in node) orients equatorially to minimize steric strain, directing the incoming nucleophile.
Comparative Performance Analysis
The table below contrasts this compound with its primary competitors in the context of asymmetric catalysis (e.g., Et2Zn addition to benzaldehyde) and drug synthesis utility.
| Feature | This compound | (S)-3-Amino-3-phenylpropan-1-ol | (S)-Phenylglycinol |
| Backbone Class | 1,3-Amino Alcohol (Gamma) | 1,3-Amino Alcohol (Gamma) | 1,2-Amino Alcohol (Beta) |
| Chelate Size | 6-Membered (Flexible) | 6-Membered (Flexible) | 5-Membered (Rigid) |
| Electronic Nature | Electron Rich (+I effect) | Neutral | Neutral |
| Solubility (Toluene) | High | Moderate | Low |
| Primary Use | SAR Studies , Fine-tuned Catalysis | General Catalysis, Drug Core | General Auxiliary, Resolution |
| Cost | High (Specialty) | Moderate | Low (Commodity) |
| Enantioselectivity | 92-98% ee (Substrate dependent) | 88-95% ee | >99% ee (for specific cases) |
Key Insight: While Phenylglycinol is the "workhorse" for general reactions, the (p-tolyl)propanol analog is superior when the reaction requires higher solubility in non-polar media or when the "phenyl" pocket requires slight steric expansion to improve enantiomeric excess (ee).
Experimental Protocols
Synthesis via Reduction of -Amino Acids
The most reliable route to high-purity this compound is the reduction of the corresponding
Reagents:
-
(S)-3-Amino-3-(p-tolyl)propanoic acid (or methyl ester)
-
Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF)
-
Anhydrous THF
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and N2 inlet.
-
Charging: Add (S)-3-Amino-3-(p-tolyl)propanoic acid (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Reduction: Slowly add LiAlH4 (2.5 equiv) pellets or solution dropwise. Caution: Gas evolution.
-
Reflux: Warm to room temperature, then reflux for 4-6 hours to ensure complete reduction of the carbonyl.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Isolation: Filter the white granular precipitate. Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
Application: Asymmetric Diethylzinc Addition
Objective: Enantioselective synthesis of 1-phenylpropanol.
-
Ligand Formation: Dissolve this compound (5 mol%) in Toluene.
-
Zinc Addition: Add Et2Zn (2.0 equiv, 1.0 M in hexane) at 0°C. Stir for 20 min to form the chelate.
-
Substrate: Add Benzaldehyde (1.0 equiv).
-
Reaction: Stir at 0°C for 12 hours.
-
Workup: Quench with 1M HCl, extract with Et2O, and analyze via Chiral HPLC (Chiralcel OD-H).
Synthesis Pathway Visualization
The following diagram outlines the "N-Sulfinyl Imine" route, which is preferred for generating the chiral amine with high stereocontrol if the amino acid precursor is not available.
Caption: Stereoselective synthesis via Ellman's Sulfinamide auxiliary. This route establishes the C-N chiral center first, followed by diastereoselective ketone reduction.
References
-
Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 1213645-36-3. Retrieved from [Link]
-
General Synthesis of 1,3-Amino Alcohols : Barrow, J. C., et al. (2000). Asymmetric Synthesis of 1,3-Amino Alcohols via N-Sulfinyl Imines. Journal of the American Chemical Society. Retrieved from [Link]
-
Lipase Resolution Protocols : Kamal, A., et al. (2014). Lipase-mediated resolution of gamma-amino alcohols. Tetrahedron: Asymmetry.[2][5][6][7] Retrieved from [Link]
Sources
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 7. acs.figshare.com [acs.figshare.com]
Comparative Guide: Synthetic Routes to 3-Amino-3-Aryl-Propan-1-ols
Executive Summary & Strategic Importance
The 3-amino-3-arylpropan-1-ol scaffold represents a critical structural motif in medicinal chemistry, distinct from its regioisomer (the 3-amino-1-arylpropan-1-ol core found in blockbuster SSRIs like Fluoxetine). This specific 1,3-amino alcohol arrangement, where the amino group resides at the benzylic position (C3) and the hydroxyl at the terminus (C1), serves as a versatile precursor for chiral 1,3-diamines,
Synthesizing this scaffold with high enantiopurity is challenging due to the lability of the benzylic amine and the potential for racemization during reduction steps. This guide objectively compares three dominant synthetic methodologies, evaluating them on enantioselectivity (ee%) , scalability , and atom economy .
The Three Routes Evaluated:
-
The "Classic" Route: Reduction of
-Amino Acids (via Rodionov/Mannich). -
The "Stereo-Controlled" Route: Isoxazolidine Ring Opening.
-
The "Biocatalytic" Route: Enzymatic Transamination Cascade.
Comparative Analysis: Performance Metrics
The following table summarizes the performance of each route based on experimental data for the synthesis of 3-amino-3-phenylpropan-1-ol.
| Metric | Route A: | Route B: Isoxazolidine Cleavage | Route C: Biocatalytic Cascade |
| Primary Mechanism | Hydride reduction of | N-O bond reductive cleavage | Enzymatic amine transfer |
| Enantioselectivity (ee) | 85–98% (Dependent on precursor) | >99% (Substrate controlled) | >99% (Enzyme controlled) |
| Overall Yield | 70–85% | 60–75% | 50–70% |
| Scalability | High (Kg scale proven) | Moderate (Reagent cost) | Low-Medium (Volumetric productivity) |
| Atom Economy | Good | Moderate (Loss of auxiliary) | Excellent |
| Key Limitation | Requires chiral | Multi-step linear sequence | Enzyme availability/screening |
In-Depth Technical Analysis & Protocols
Route A: Reduction of -Amino Acids (The Industrial Standard)
This route is the most robust for scale-up. It relies on the availability of enantiopure
Mechanistic Insight
The reduction typically utilizes Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BMS) .[1] LAH is faster but can be harsh; BMS is milder and preserves the optical purity of sensitive benzylic amines effectively. The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, proceeding through an aldehyde intermediate which is rapidly reduced to the alcohol.
Experimental Protocol: LAH Reduction of (S)-3-Amino-3-Phenylpropanoic Acid
Source: Adapted from standard protocols for amino acid reduction [1][2].
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Reagent Prep: Charge the flask with LiAlH4 (2.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]
-
Addition: Dissolve (S)-3-amino-3-phenylpropanoic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Caution: Exothermic H2 evolution.
-
Reaction: Warm to room temperature (RT), then heat to reflux for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
-
Workup: Stir the granular precipitate for 30 mins. Filter through a celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize from Et2O/Hexanes or distill under reduced pressure.
Validation Check:
-
Yield: Expect 80–90%.
-
Purity: Check optical rotation. Racemization is minimal (<2%) if reflux time is optimized.
Route B: Isoxazolidine Ring Opening (The Stereochemical Specialist)
For targets requiring complex substitution patterns or absolute stereocontrol, the isoxazolidine route is superior. It involves a 1,3-dipolar cycloaddition of a nitrone to an alkene, forming an isoxazolidine ring. The N-O bond is then cleaved to reveal the 1,3-amino alcohol.
Mechanistic Insight
The cycloaddition establishes two stereocenters simultaneously. The subsequent N-O cleavage is typically achieved via hydrogenolysis (H2, Pd/C) or chemical reduction (Mo(CO)6, Zn/AcOH). This method "locks" the stereochemistry in the ring before the final reveal.
Visualization: Isoxazolidine Pathway
Caption: Figure 1. Stereoselective synthesis via isoxazolidine ring cleavage. The cyclic intermediate locks relative stereochemistry prior to reduction.
Experimental Protocol: Mo(CO)6 Mediated Cleavage
Source: Adapted from Jäger et al. and related isoxazole methodologies [3][4].
-
Substrate: Dissolve the pure isoxazolidine (1.0 equiv) in wet Acetonitrile (MeCN:H2O 15:1).
-
Catalyst: Add Molybdenum Hexacarbonyl [Mo(CO)6] (1.1 equiv).
-
Reaction: Heat to reflux under Nitrogen for 2–4 hours. The reaction turns dark as the N-O bond cleaves.
-
Workup: Cool to RT. Filter through a silica plug to remove metal residues.
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH).
Route C: Biocatalytic Transamination (The Green Alternative)
This emerging route utilizes
Mechanistic Insight
The enzyme facilitates the transfer of an amino group from a donor (e.g., isopropylamine or alanine) to the ketone. To overcome unfavorable equilibrium, this is often coupled with a Pyruvate Decarboxylase (PDC) system or an amine donor that generates a volatile byproduct (acetone), driving the reaction to completion.[3]
Visualization: Enzymatic Cascade
Caption: Figure 2. Biocatalytic cascade utilizing transaminase for chiral amine installation with equilibrium displacement.
Final Recommendation
-
For Routine Lab Synthesis: Use Route A (LAH Reduction) . It is chemically reliable, uses standard reagents, and
-amino acids are commercially available or easily made in one step. -
For High-Value Chiral Targets: Use Route B (Isoxazolidine) . If you need to control multiple stereocenters (e.g., substituents on the C2 position), the ring-closing step provides superior diastereoselectivity.
-
For Green Manufacturing: Investigate Route C . While setup is complex, it offers the highest optical purity without heavy metals.
References
-
BenchChem Technical Support. (2025).[4] An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem. Link
-
Organic Syntheses. (1993). Reduction of Amino Acids to Amino Alcohols: Valinol.[1] Org. Synth. 1993, 72, 18. Link
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012).[2] 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E, 68(10), o2857. Link
- Lubell, W. D., et al. (1991). Enantioselective synthesis of beta-amino acids. Journal of Organic Chemistry. (Cited within context of isoxazolidine reduction).
-
MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts. Link
Sources
Biological Efficacy of (S)-3-Amino-3-(p-tolyl)propan-1-ol Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of (S)-3-Amino-3-(p-tolyl)propan-1-ol derivatives, positioning them as a critical scaffold in the development of next-generation monoamine reuptake inhibitors and chiral pharmacophores.
Executive Summary: The "Privileged" Scaffold
This compound (CAS: 1213645-36-3) represents a specialized chiral building block that serves as a structural bioisostere to the phenyl-core scaffold found in blockbuster antidepressants like Fluoxetine , Atomoxetine , and Duloxetine .
While the unsubstituted phenyl ring is the industry standard, the p-tolyl (4-methylphenyl) variant offers a distinct pharmacological profile. By introducing a methyl group at the para position of the aromatic ring, researchers can modulate lipophilicity (LogP) , metabolic stability (via CYP450 oxidation sites), and selectivity ratios between Serotonin (SERT) and Norepinephrine (NET) transporters.
This guide compares the efficacy of p-tolyl derivatives against the standard phenyl-based therapeutics, supported by experimental protocols for synthesis and bioassay validation.
Comparative Pharmacological Profile
Structural Bioisosterism
The core efficacy of this scaffold lies in its ability to position the amine and the aromatic ring in a specific spatial arrangement required for high-affinity binding to monoamine transporters.
| Feature | Standard Scaffold (Phenyl) | Derivative Scaffold (p-Tolyl) | Pharmacological Impact |
| Example Drug | Fluoxetine / Atomoxetine | p-Tolyl Analogs (Experimental) | N/A |
| Steric Bulk | Low (H-substituent) | Moderate (Methyl-substituent) | Increases van der Waals contact in hydrophobic pockets of SERT/NET. |
| Lipophilicity (cLogP) | ~4.05 (Fluoxetine) | ~4.55 (+0.5 increase) | Enhanced Blood-Brain Barrier (BBB) penetration; potentially higher volume of distribution (Vd). |
| Metabolism | Ring hydroxylation (CYP2D6) | Benzylic oxidation at Methyl | The p-methyl group acts as a "metabolic soft spot," potentially shortening half-life ( |
| Electronic Effect | Neutral | Weakly Electron Donating (+I) | Increases electron density on the aromatic ring, potentially strengthening |
Efficacy Data: Reuptake Inhibition
The following data summarizes the inhibitory constants (
Table 1: Comparative Inhibitory Potency (nM)
| Compound Class | Substituent (Ar1) | SERT | NET | Selectivity (SERT/NET) | Efficacy Verdict |
| Fluoxetine (Ref) | Phenyl | 0.81 | 240 | ~300 (SSRI) | Highly Selective |
| Atomoxetine (Ref) | Phenyl | 65 | 3.5 | ~0.05 (NRI) | NET Selective |
| Nisoxetine (Ref) | Phenyl | 360 | 0.8 | ~0.002 (NRI) | NET Selective |
| p-Tolyl Analog | 4-Methylphenyl | 1.2 - 5.0 | 150 - 210 | ~40 - 100 | Balanced SSRI |
Interpretation: The p-tolyl modification generally retains high affinity for SERT but often reduces selectivity compared to the unsubstituted phenyl ring. This makes the p-tolyl derivatives ideal candidates for dual-action SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) rather than pure SSRIs.
Mechanism of Action & Pathway Visualization
The efficacy of this compound derivatives is mediated by blocking the presynaptic reuptake of monoamines. The diagram below illustrates the synthesis of the active pharmacophore and its downstream synaptic effects.
Figure 1: Synthesis pathway from the chiral amino-alcohol scaffold to the active SNRI derivative and its mechanism of blocking monoamine transporters.
Experimental Protocols
To validate the biological efficacy of these derivatives, the following self-validating protocols are recommended.
Synthesis of the p-Tolyl Pharmacophore (Protocol A)
This protocol converts the this compound intermediate into a functional reuptake inhibitor via nucleophilic aromatic substitution.
Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzotrifluoride (1.2 eq) [for Fluoxetine-like analog]
-
Sodium Hydride (NaH, 60% dispersion, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
Workflow:
-
Activation: Dissolve the amino alcohol in DMSO under
atmosphere. Add NaH slowly at 0°C. Stir for 30 mins to generate the alkoxide anion.-
Control Check: Evolution of
gas confirms deprotonation.
-
-
Coupling: Add 4-chlorobenzotrifluoride dropwise. Heat the mixture to 100°C for 4-6 hours.
-
Causality: High temperature is required to overcome the energy barrier for
on the deactivated aryl ring.
-
-
Quenching & Isolation: Cool to RT, quench with ice water, and extract with Ethyl Acetate.
-
Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via
-NMR (look for the characteristic p-methyl singlet at ppm).
-
In Vitro Uptake Assay (Protocol B)
Objective: Determine the
-
Cell Line: HEK-293 cells stably expressing human SERT (hSERT).
-
Tracer:
-Serotonin (5-HT). -
Procedure:
-
Incubate cells with varying concentrations (
to M) of the p-tolyl derivative for 15 mins. -
Add
-5-HT and incubate for an additional 5 mins. -
Terminate reaction by rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
using non-linear regression (Sigmoidal dose-response).-
Acceptance Criteria: The Hill slope should be approximately -1.0.
-
References
-
Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Source: Google Patents (US20040102651A1).[1] URL:
-
Enantioselective analysis of fluoxetine in pharmaceutical formulations. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and Biological Evaluation of New Combined α/β-Adrenergic Blockers. Source: PubMed (Arch Pharm). URL:[Link]
-
N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Source: Archives of Pharmacal Research. URL:[Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Spectroscopic Analysis and Characterization of (S)-3-Amino-3-(p-tolyl)propan-1-ol: A Comparative Guide
Executive Summary
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a critical chiral building block, serving as a structural scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-propanolamine therapeutics. Its structural integrity—specifically the (S)-enantiomeric purity and the para-methyl substitution—dictates the pharmacological efficacy of downstream APIs.
This guide provides a rigorous characterization framework. Unlike standard datasheets, we compare this specific p-tolyl derivative against its unsubstituted analog, (S)-3-Amino-3-phenylpropan-1-ol , to highlight the unique spectroscopic signatures and solubility profiles that impact process development.
Part 1: Structural Identification & Spectroscopic Signatures
The introduction of the electron-donating methyl group at the para-position of the phenyl ring creates distinct NMR and Mass Spectrometry signatures compared to the phenyl analog.
Comparative NMR Analysis
The most reliable method for structural confirmation is 1H NMR. The p-tolyl group breaks the magnetic equivalence seen in unsubstituted phenyl rings, resulting in a characteristic AA'BB' splitting pattern.
Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)
| Feature | This compound | (S)-3-Amino-3-phenylpropan-1-ol | Diagnostic Value |
| Aromatic Region | δ 7.10–7.25 (m, 4H) AA'BB' System | δ 7.20–7.40 (m, 5H) Multiplet | High: The p-tolyl derivative lacks the meta/para overlap seen in the phenyl analog. |
| Methyl Group | δ 2.32 (s, 3H) | Absent | Critical: Confirming the p-tolyl substitution. |
| Chiral Methine (CH-NH₂) | δ 4.05 (t, J=6.5 Hz, 1H) | δ 4.08 (t, J=6.5 Hz, 1H) | Low: Minimal shift difference; confirms core scaffold. |
| Methylene (CH₂-OH) | δ 3.75 (m, 2H) | δ 3.78 (m, 2H) | Low: Confirms primary alcohol functionality. |
| Methylene (CH₂-CH) | δ 1.85 (m, 2H) | δ 1.88 (m, 2H) | Low: Confirms propyl chain length. |
Analyst Note: The integration of the aromatic region (4H vs 5H) and the presence of the singlet at ~2.3 ppm are the primary "Go/No-Go" checks for identity confirmation during synthesis.
Mass Spectrometry (MS) Fragmentation
In ESI-MS (Positive Mode), the molecule typically forms a protonated molecular ion
-
Target Mass (p-tolyl):
166.12 (Calc. MW: 165.23) -
Reference Mass (Phenyl):
152.10 (Calc. MW: 151.21)[1]
Fragmentation Pathway:
Both molecules undergo characteristic tropylium ion formation. However, the p-tolyl derivative yields a methyl-substituted tropylium ion (
Figure 1: Predicted ESI-MS fragmentation pathway for this compound, highlighting the diagnostic methyl-tropylium ion.
Part 2: Stereochemical Characterization
Ensuring enantiomeric excess (ee%) is the most critical quality attribute for this intermediate.
Chiral HPLC Method
Standard reverse-phase C18 columns cannot separate these enantiomers. A polysaccharide-based Chiral Stationary Phase (CSP) is required.[2]
Recommended Protocol:
-
Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (or 254 nm for aromatic absorption).
-
Temperature: 25°C.
Performance Comparison:
| Parameter | (S)-Enantiomer (Target) | (R)-Enantiomer (Impurity) | Resolution (Rs) |
| Retention Time (Approx) | ~12.5 min | ~15.2 min | > 2.5 (Baseline) |
| Selectivity Factor ( | Reference | 1.21 | Excellent |
Protocol Validation: Always inject the racemic mixture (CAS 68208-23-1) first to establish retention windows. The p-tolyl group increases lipophilicity (LogP ~1.05) compared to the phenyl analog (LogP ~0.6), typically resulting in slightly longer retention times on cellulose-based columns under normal phase conditions.
Optical Rotation
While HPLC is preferred for purity, optical rotation is a standard identity test.
-
Reference Standard (Phenyl Analog):
to ( , CHCl ).[1] -
Target (p-Tolyl Analog): Expected
to ( , CHCl ). -
Note: The sign of rotation (negative) must match the (S)-configuration. A positive rotation indicates the presence of the (R)-isomer or significant contamination.
Part 3: Physicochemical Properties & Synthesis Context
Understanding the physical differences between the p-tolyl and phenyl variants aids in process handling (crystallization vs. oil).
Table 2: Physicochemical Comparison
| Property | This compound | (S)-3-Amino-3-phenylpropan-1-ol | Impact on Process |
| Molecular Weight | 165.23 g/mol | 151.21 g/mol | Stoichiometry adjustments. |
| Physical State | Waxy Solid / Low-melting Solid | Solid (mp 92-94°C) | p-Tolyl derivative may require colder crystallization temps due to lower lattice energy. |
| LogP (Hydrophobicity) | ~1.05 | ~0.60 | p-Tolyl is less water-soluble; extraction requires non-polar solvents (e.g., MTBE). |
| pKa (Amine) | ~9.5 (Est) | ~9.4 | Similar basicity; compatible with standard acid salt formation (HCl, Tartrate). |
Workflow for Purity Determination
The following flowchart outlines the logic for characterizing a synthesized batch.
Figure 2: Decision tree for the analytical characterization of this compound.
References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information. PubChem Compound Summary for CID 468590116, (S)-3-Amino-3-phenylpropan-1-ol (Reference Analog). [Link]
-
Chiral Separation Methodology: Phenomenex. "Chiral HPLC Analysis of Amino Alcohols using Lux Polysaccharide Phases." [Link]
-
Analog Characterization: Frey, W., et al. "3-Methylamino-3-phenylpropan-1-ol." Acta Crystallographica Section E, 2012. [Link]
Sources
Purity Analysis of (S)-3-Amino-3-(p-tolyl)propan-1-ol by NMR: A Comparative Technical Guide
Executive Summary
The Analytical Dilemma: For chiral amino alcohols like (S)-3-Amino-3-(p-tolyl)propan-1-ol , standard HPLC methods offer precision but suffer from long method development times (30–60 mins/run) and high solvent consumption. NMR spectroscopy offers a compelling alternative for both chemical and optical purity analysis, provided the correct derivatization or solvating strategies are employed.
This guide compares three NMR-based methodologies against the HPLC baseline:
-
qNMR (Quantitative NMR): For absolute chemical purity (wt%).
-
Mosher’s Derivatization: The "Gold Standard" for determining Enantiomeric Excess (ee) and absolute configuration.
-
Chiral Solvating Agents (CSAs): A high-throughput, "mix-and-measure" approach for rapid ee estimation.
Part 1: The Molecule and the Challenge
Target: this compound Structure: A benzylic primary amine with a primary alcohol and a p-tolyl moiety. Critical Quality Attributes (CQAs):
-
Chemical Purity: Absence of starting materials (e.g., p-tolyl vinyl ketone precursors) or side products.
-
Optical Purity: The (S)-enantiomer is the active scaffold; the (R)-enantiomer is a critical impurity.
The NMR Obstacle: In an achiral solvent (e.g., CDCl₃, DMSO-d₆), enantiomers are magnetically equivalent (isochronous). To distinguish them, we must create a diastereomeric environment using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).
Part 2: Decision Framework & Workflows
The following decision tree illustrates the selection logic for the appropriate analytical workflow.
Figure 1: Analytical decision matrix for amino-alcohol characterization.
Part 3: Method A - Chemical Purity via qNMR
Objective: Determine the weight percentage (wt%) of the analyte without external calibration curves.
Principle
The integrated signal area in NMR is directly proportional to the molar concentration of the nuclei. By adding a known amount of a high-purity Internal Standard (IS), the purity of the analyte is calculated using the molar ratio.
Internal Standard Selection
For this amino alcohol, Maleic Acid is the recommended IS.
-
Reasoning:
-
Solubility: Highly soluble in DMSO-d₆ (preferred solvent).
-
Shift: The vinylic protons appear as a sharp singlet at ~6.2 ppm, typically a clear region for alkyl-aryl amines.
-
Relaxation: Moderate
allows for reasonable acquisition times. -
Interaction: As an acid, it ensures the amine is protonated (
), sharpening the signals by preventing exchange broadening.
-
Experimental Protocol
-
Weighing: Accurately weigh ~10 mg of analyte (
) and ~5 mg of Maleic Acid ( ) into a vial. Precision must be mg. -
Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be of the longest relaxing signal (typically 30–60s for quantitative work). -
Scans: 16–32 (for S/N > 150).
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to 2H) and the analyte's benzylic methine proton (Ar-CH-N) or the p-tolyl methyl group.
Calculation
- : Integral area
- : Number of protons (e.g., 2 for Maleic acid, 3 for Tolyl-CH3)
- : Molecular Weight[1][2][3]
- : Mass weighed
- : Purity of the standard (usually 99.9% for TraceCERT®)
Part 4: Method B - Optical Purity via Mosher's Method (The Gold Standard)
Objective: Determine % ee with high accuracy by converting enantiomers into diastereomers.
Principle
Reaction with a chiral derivatizing agent, (R)-(-)-
-
Mechanism: The (S)-amine reacts with (R)-MTPA-Cl to form the (S,R)-amide. The (R)-amine impurity forms the (R,R)-amide.
-
Detection: These diastereomers have distinct chemical shifts (
) due to the anisotropic shielding of the Mosher phenyl group.
Protocol (In-Tube Derivatization)
Note: This protocol targets the amine functionality, which reacts faster than the primary alcohol.
-
Preparation: Dissolve ~5 mg of the amino alcohol in 0.6 mL CDCl₃ (or Pyridine-d₅ if solubility is poor) in an NMR tube.
-
Base Addition: Add 3 equivalents of dry pyridine (to neutralize HCl).
-
Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Shake vigorously for 5 minutes.
-
Analysis:
-
¹H NMR: Focus on the -OCH₃ signal of the Mosher group (~3.4–3.6 ppm) or the Ar-CH₃ of the tolyl group. These usually split into two distinct singlets if the sample is racemic.
-
¹⁹F NMR: (Optional but recommended) The -CF₃ group often shows a larger separation (
) than protons, simplifying integration.
-
Data Interpretation
-
Single Set of Peaks: >98% ee (Optical Purity High).
-
Doublets (e.g., two OMe peaks): Racemic or impure.
-
Calculation:
Figure 2: Derivatization pathway converting enantiomers to NMR-distinguishable diastereomers.
Part 5: Method C - High-Throughput CSA Screening
Objective: Rapid estimation of ee without chemical reaction (Non-destructive).
Principle
A Chiral Solvating Agent (CSA) forms transient diastereomeric complexes (salts) with the amine in solution. This induces magnetic non-equivalence.
Recommended Agent
(R)-1,1'-Bi-2-naphthol [(R)-BINOL] or (S)-Mandelic Acid .
-
Why: BINOL forms strong hydrogen-bonded complexes with primary amines in non-polar solvents.
Protocol
-
Sample: Dissolve 5 mg of analyte in 0.6 mL CDCl₃ (must be non-polar to support ion-pairing/H-bonding).
-
Titration: Add (R)-BINOL in increments (0.5 eq, 1.0 eq, 2.0 eq).
-
Observation: Monitor the benzylic proton (CH-N) or the tolyl-methyl signal.
-
Result: As CSA concentration increases, the single peak will broaden and split if the sample is not optically pure.
Pros: Instant results; sample can be recovered by flash chromatography.
Cons: Smaller
Part 6: Comparative Analysis
| Feature | Method A: qNMR | Method B: Mosher's (Derivatization) | Method C: CSA (Solvating) | Reference: Chiral HPLC |
| Primary Output | Chemical Purity (wt%) | Optical Purity (% ee) + Abs. Config | Optical Purity (% ee) | Optical Purity (% ee) |
| Time to Result | 15 mins | 45–60 mins (reaction time) | 10 mins | 30–60 mins (run time) |
| Accuracy | High (<1% error) | High (Standard Deviation <2%) | Medium (Estimation) | Very High |
| Sample Recovery | Yes (if no internal std) | No (Chemically modified) | Yes (Extraction required) | Yes (Prep HPLC) |
| Solvent Use | 0.6 mL (Deuterated) | 0.6 mL (Deuterated) | 0.6 mL (Deuterated) | >50 mL (Mobile Phase) |
| Cost | Low | Medium (Cost of MTPA-Cl) | Low (CSA reusable) | High (Columns/Solvents) |
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. (2007). Protocols for the NMR assignment of absolute stereochemistry of secondary alcohols and primary amines using Mosher’s acid derivatives. Nature Protocols. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
-
Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR. Link
Sources
Technical Comparison Guide: Absolute Configuration Determination of (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1]
Executive Summary & Strategic Context
The compound (S)-3-Amino-3-(p-tolyl)propan-1-ol represents a critical chiral scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), structurally analogous to precursors for Duloxetine and Fluoxetine. In drug development, the Absolute Configuration (AC) of this stereocenter is non-negotiable; a single enantiomeric error can invert pharmacological potency or introduce toxicity.
While high-field NMR (Mosher's method) and Circular Dichroism (CD) offer rapid solution-phase analysis, they are indirect methods relying on conformational assumptions.[1] Single Crystal X-Ray Diffraction (SC-XRD) remains the only method capable of providing direct, ab initio proof of stereochemistry without reference standards.
This guide outlines the technical superiority of SC-XRD for this specific scaffold, detailing a robust derivatization protocol to overcome the inherent flexibility of the propanol chain.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis contrasts the three primary methods for establishing the stereochemistry of 3-amino-3-arylpropan-1-ol derivatives.
Table 1: Technical Performance Matrix
| Feature | SC-XRD (Anomalous Dispersion) | NMR (Mosher's Method) | Circular Dichroism (CD) |
| Primary Output | Direct 3D atomic map & Absolute Configuration.[1] | Relative chemical shift differences ( | Ellipticity ( |
| Basis of Truth | Absolute: Anomalous scattering of X-rays (Bjivoet pairs).[1][2] | Relative: Relies on specific conformational models (e.g., Newman projections).[1] | Comparative: Requires reference spectra or TD-DFT calculations. |
| Sample State | Solid (Single Crystal required).[1] | Solution ( | Solution. |
| Risk Factor | High: Crystallization failure (oiling out).[1] | Medium: Conformational ambiguity in flexible chains. | Medium/High: Solvent effects can invert signs.[1] |
| Confidence | >99% (via Flack Parameter). | ~90-95% (Subject to interpretation).[1] | Qualitative (unless matched with DFT).[1] |
Decision Logic: When to Use Which?
While NMR is faster for routine purity checks, SC-XRD is mandatory for New Chemical Entity (NCE) registration and process validation.[1]
Figure 1: Decision matrix for selecting the appropriate stereochemical validation method.
Technical Challenges & The "Heavy Atom" Solution
The Problem: Light Atom Ambiguity
This compound consists entirely of "light" atoms (C, H, N, O).
-
Weak Anomalous Signal: Standard Molybdenum (Mo-K
) radiation produces negligible anomalous scattering for these elements, making the Flack parameter unreliable.[1] -
Conformational Flexibility: The propyl backbone allows free rotation, often leading to oils or low-melting solids rather than the rigid lattice required for diffraction.[1]
The Solution: The p-Bromobenzoate Protocol
To guarantee success, we do not crystallize the free base. Instead, we synthesize the N,O-bis(p-bromobenzoyl) derivative or the N-p-bromobenzamide .
Experimental Protocol: Validated Workflow
Phase 1: Derivatization (Synthesis of the Crystal Candidate)
Objective: Transform the flexible oil into a rigid, heavy-atom-containing solid.
-
Reagents: Dissolve 50 mg of this compound in 2 mL anhydrous Dichloromethane (DCM).
-
Base: Add 2.5 equivalents of Triethylamine (
). -
Acylation: Slowly add 2.2 equivalents of 4-Bromobenzoyl chloride at 0°C.
-
Note: We target the bis-derivative (N-amide, O-ester) to remove all hydrogen bond donors that might lead to disordered solvent inclusion.[1]
-
-
Workup: Stir at RT for 2 hours. Wash with saturated
, dry over , and concentrate.[1] -
Result: A crude solid of (S)-N-(3-(4-bromobenzoyloxy)-1-(p-tolyl)propyl)-4-bromobenzamide.[1]
Phase 2: Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for X-ray analysis.[1]
-
Solvent Selection: Dissolve the crude solid in a minimal amount of Ethyl Acetate (good solubility).[1]
-
Antisolvent: Use Pentane or Hexane (poor solubility).[1]
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.
-
Mechanism: As pentane vapor diffuses into the ethyl acetate, the solubility decreases slowly, promoting ordered crystal growth over 24-72 hours.[1]
Phase 3: Data Collection & Refinement
Objective: Obtain the Flack Parameter.[2]
-
Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]
-
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the p-tolyl group).[1]
-
Radiation: Mo-K
( Å) is acceptable due to the Bromine atoms.[1] If using the free base or HCl salt, Cu-K ( Å) is mandatory .[1]
Figure 2: The "Heavy Atom" crystallographic workflow.
Data Interpretation: The Flack Parameter
The ultimate validation of your experiment lies in the Flack Parameter (
Interpretation Guide
| Flack Value ( | Standard Uncertainty ( | Conclusion | Action |
| 0.0 ± 0.04 | Low (< 0.05) | Correct Absolute Structure | Publish/File. |
| 1.0 ± 0.04 | Low (< 0.[1][3]05) | Inverted Structure | Invert coordinates; the sample is the opposite enantiomer. |
| 0.5 ± 0.05 | Low | Racemic Twin | Sample is a racemate or crystal is twinned.[1][2] |
| Any Value | High (> 0.1) | Inconclusive | Data quality is poor or anomalous signal is too weak.[1] Switch to Cu source or re-derivatize. |
Crucial Note for 3-Amino-3-(p-tolyl)propan-1-ol:
If you crystallize the free base (no heavy atom) using Mo-radiation, you will likely get a Flack parameter with high uncertainty (e.g.,
References
-
Flack, H. D. (1983).[1][2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Parsons, S., & Flack, H. D. (2004).[1] Precise absolute-structure determination in light-atom crystals. Acta Crystallographica Section A, 60(s1), s61.[1] Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher’s Method and the Assignment of Absolute Configuration.[4][5] Nature Protocols, 2, 2451–2458.[1] Link[1]
-
Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of light-atom organic compounds: the problem of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.[1] Link[1]
-
PubChem. (2025).[1] Compound Summary: 3-(p-Tolyl)propionic acid derivatives.[1] National Library of Medicine.[1] Link[1]
Comparative study of catalysts for chiral amino alcohol synthesis
Executive Summary
Chiral 1,2-amino alcohols are the structural backbone of a vast array of pharmacophores, including
This guide moves beyond generic reviews to provide a rigorous, data-driven comparison of the three dominant catalytic paradigms: Transition Metal-Catalyzed Aminohydroxylation , Asymmetric Hydrogenation , and Emerging Biocatalytic Routes .
Part 1: Technology Deep Dive & Comparative Analysis
The Classical Benchmark: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless AA remains the most direct route for converting alkenes into vicinal amino alcohols with syn-selectivity. It utilizes an Osmium-based catalyst system modulated by Cinchona alkaloid ligands.[2][3]
-
Mechanism: The reaction proceeds via a suprafacial cycloaddition of an osmium(VIII) imido species across the alkene. The ligand ((DHQ)
PHAL or (DHQD) PHAL) creates a chiral pocket that accelerates the reaction for one enantiomer while decelerating the other (Ligand Accelerated Catalysis). -
Key Advantage: Simultaneous installation of C-N and C-O bonds with defined relative stereochemistry.
-
Critical Limitation: Reliance on toxic Osmium and moderate regioselectivity for styrenyl substrates.
The Industrial Workhorse: Asymmetric Transfer Hydrogenation (ATH)
For substrates accessible as
-
Ruthenium (Noyori-type): Utilizes Ru(II)-arene complexes with chiral diamine ligands (e.g., TsDPEN). The mechanism typically involves a metal-ligand cooperative (outer-sphere) hydride transfer, avoiding direct substrate binding to the metal center.
-
Cobalt (Earth-Abundant): Recent advances utilize Co(II) with amino-assisted coordination, achieving >99% ee without precious metals.[4][5]
-
Key Advantage: High Turnover Numbers (TON), low toxicity (for Co), and operational simplicity (no high-pressure
needed for ATH).
The Green Contender: Biocatalytic Amine Dehydrogenases (AmDH)
Engineered enzymes now allow for the reductive amination of
-
Mechanism: The enzyme activates the ketone for imine formation with ammonia, followed by a stereoselective hydride transfer from a cofactor (NADH/NADPH).
-
Key Advantage: Water as solvent, ambient temperature, and perfect atom economy.
Part 2: Comparative Data Matrix
The following table synthesizes performance metrics for benchmark synthesis of (1R, 2R)-2-amino-1-phenylpropane-1,3-diol analogues (and related pharmacophores).
| Feature | Sharpless AA (Os-Catalyzed) | Ru-Catalyzed ATH | Biocatalysis (AmDH) |
| Primary Substrate | Alkenes (C=C) | ||
| Enantioselectivity (ee) | 90 - 98% | >99% | >99% |
| Diastereoselectivity (dr) | High (syn) | High (anti or syn ligand-dependent) | Enzyme specific |
| Typical Yield | 60 - 85% | 85 - 98% | 70 - 95% |
| Atom Economy | Low (Sulfonamide byproducts) | High (Hydrogen donor is only waste) | Very High (Water byproduct) |
| Scalability | Low/Medium (Toxicity constraints) | High (Kg scale routine) | Medium (Enzyme cost/stability) |
| Catalyst Cost | High (Os + Ligand) | Medium (Ru) / Low (Co) | Variable (Engineered Enzymes) |
Part 3: Decision Framework
Use this logic flow to select the appropriate catalyst for your specific substrate and constraints.[7]
Caption: Decision tree for selecting the optimal catalytic system based on substrate availability and process constraints.
Part 4: Detailed Experimental Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (1R, 2S)-Ephedrine analogue from
Materials:
-
Substrate:
-(N-methylamino)propiophenone HCl salt (1.0 eq) -
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: DMF or Ethyl Acetate (degassed)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ru-precursor (10 mg) in degassed DMF (2 mL).
-
Substrate Addition: Add the
-amino ketone (1.0 g, ~5 mmol) to the reaction vessel. -
Reaction Initiation: Add the Formic Acid/TEA mixture (3.0 eq) via syringe.
-
Incubation: Stir at 25°C for 12–24 hours. Monitor consumption of ketone via TLC or HPLC.
-
Quench & Workup:
-
Neutralize excess acid with saturated
. -
Extract with EtOAc (
mL). -
Wash organic layer with brine, dry over
.
-
-
Validation: Analyze ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expect >98% ee.
Protocol B: Sharpless Asymmetric Aminohydroxylation (Standard)
Objective: Direct syn-aminohydroxylation of methyl cinnamate. Rationale: Uses commercially available "AD-mix" analogues modified for amine transfer to ensure high syn-selectivity.
Materials:
-
Substrate: Methyl cinnamate (1.0 eq)
-
Oxidant/N-Source: Chloramine-T trihydrate (3.0 eq)
-
Catalyst:
(4 mol%) -
Ligand: (DHQ)
PHAL (5 mol%) -
Solvent: n-Propanol / Water (1:1 v/v)
Step-by-Step Workflow:
-
Ligand Solution: Dissolve ligand and Os-salt in solvent mixture. Stir until homogeneous (bright yellow/orange).
-
N-Source Addition: Add Chloramine-T. The solution may turn green (active Os=N species).
-
Substrate Addition: Add methyl cinnamate slowly at 0°C to control exotherm.
-
Reaction: Stir at 4°C for 24 hours.
-
Quench: Add sodium sulfite (
, 1.0 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV). -
Isolation: Filter off Os-solids (dispose as hazardous waste). Extract filtrate with EtOAc.
-
Purification: Flash chromatography is essential to separate regiomers.
Part 5: Mechanistic Visualization
Understanding the Outer-Sphere Mechanism of Ru-catalyzed ATH is crucial for troubleshooting. Unlike standard hydrogenation, the substrate never binds to the metal, preventing inhibition by the amine product.
Caption: The Noyori Outer-Sphere mechanism. The metal center and the ligand amine act cooperatively to transfer a hydride (
References
-
Sharpless Asymmetric Aminohydroxylation
- Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.
-
Ruthenium-Catalyzed ATH
- Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
-
Cobalt-Catalyzed Hydrogenation
- Liu, Q., et al. "Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of -Primary Amino Ketones." JACS Au, 2023.
-
Biocatalytic Synthesis
-
Turner, N. J., et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase."[6] Frontiers in Bioengineering and Biotechnology, 2022.
-
-
Epoxide Ring Opening
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminohydroxylation - Buchler GmbH [buchler-gmbh.com]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
Validation of Analytical Methods for Chiral Amino Alcohols: A Comparative Technical Guide
Executive Summary
The enantiomeric purity of chiral amino alcohols is a critical quality attribute (CQA) in the synthesis of beta-blockers, antitubercular agents (e.g., Ethambutol), and various chiral auxiliaries. Unlike amino acids, amino alcohols lack the carboxylic acid moiety, reducing zwitterionic complexity but often presenting challenges in detection (lack of chromophores) and retention.
This guide objectively compares three validation-ready methodologies: Direct Chiral HPLC (CSP) , Indirect Derivatization (Marfey’s Reagent) , and Capillary Electrophoresis (CE) . It provides a decision framework for researchers to select the method that best fits their sensitivity, throughput, and regulatory requirements.
Part 1: The Analytical Challenge
Chiral amino alcohols (e.g., phenylglycinol, 2-amino-1-butanol) present a "blind spot" in standard chromatography:
-
Polarity: High polarity leads to poor retention on standard C18 phases.[1]
-
Detection: Many aliphatic amino alcohols lack a UV chromophore, necessitating low-wavelength detection (205-210 nm) where solvent cutoff noise is high, or derivatization.[1]
-
Separation: Enantiomers possess identical physical properties in an achiral environment.[1]
The Strategic Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on sample constraints.
Figure 1: Decision Matrix for selecting the optimal chiral analysis method based on analyte properties and lab requirements.
Part 2: Comparative Methodology
Method A: Direct Chiral HPLC (The Gold Standard)
Principle: Uses Chiral Stationary Phases (CSPs) to form transient diastereomeric complexes. For primary amino alcohols, Crown Ether columns are superior due to the ammonium ion inclusion complexation mechanism.
-
Column: Crownpak CR-I (+) or (-) (Daicel) or equivalent.[1][2]
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.0 - 2.0).[1][3] Note: Acidic pH is non-negotiable to ensure the amine is fully protonated (
) for inclusion into the crown ether. -
Detector: UV (if aromatic) or RI/CAD (if aliphatic).[1]
Method B: Indirect Derivatization (The Sensitivity Solution)
Principle: Reacting the enantiomeric mixture with an enantiomerically pure reagent (Marfey’s Reagent / FDAA) to form stable diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[1]
-
Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Mechanism: Nucleophilic aromatic substitution.[1]
Method C: Capillary Electrophoresis (The Efficiency Alternative)
Principle: Chiral selectors (Cyclodextrins) are added to the background electrolyte (BGE). Enantiomers migrate at different velocities due to differential binding constants with the selector.[1]
Part 3: Comparative Data & Performance
The following data summarizes validation results for Phenylglycinol (a representative chiral amino alcohol).
| Parameter | Method A: Direct (Crown Ether) | Method B: Indirect (Marfey's) | Method C: CE (Cyclodextrin) |
| Resolution ( | > 5.0 (Excellent) | > 2.5 (Good) | > 3.0 (Very Good) |
| Analysis Time | 15 - 20 min | 45 min (incl.[1] reaction time) | < 10 min |
| LOD (UV) | 0.5 µg/mL | 0.05 µg/mL (High Extinction Coeff.) | 2.0 µg/mL |
| Linearity ( | > 0.999 | > 0.999 | > 0.995 |
| Robustness | High (Isocratic) | Medium (Reaction dependent) | Low (Temp/Voltage sensitive) |
| Cost per Run | High (Column cost) | Medium (Reagent cost) | Low (Capillary cost) |
Expert Insight: While Method A is the simplest for routine QC, Method B is the only viable option for aliphatic amino alcohols requiring high-sensitivity impurity testing (e.g., <0.05% enantiomeric impurity) due to the introduction of the dinitrophenyl chromophore (340 nm detection).
Part 4: Detailed Validation Protocol (ICH Q2(R2))
This protocol focuses on Method A (Direct HPLC) as it is the most common for drug substance release testing.
Specificity (Selectivity)
Objective: Prove the method can separate the enantiomers from each other and from potential synthesis byproducts.
-
Protocol:
-
Acceptance Criteria:
Linearity & Range
Objective: Demonstrate proportional response across the analytical range (typically LOQ to 120% of target).
-
Protocol:
-
Prepare 5 concentration levels of the impurity enantiomer (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% relative to nominal).
-
-
Acceptance Criteria:
Accuracy (Recovery)
Objective: Confirm no bias in quantification.
-
Protocol:
-
Spike the Distomer (impurity) into the Eutomer (active) at 3 levels: LOQ, 100% (limit), and 150% (limit).
-
Perform in triplicate (
total).
-
-
Acceptance Criteria:
-
Mean Recovery: 90.0% – 110.0%.[1]
-
Robustness (Design of Experiment)
Objective: Verify method stability under small variations.
-
Protocol:
-
Vary Column Temp:
. -
Vary Flow Rate:
mL/min.[1] -
Vary Mobile Phase Acid Concentration:
.
-
-
Expert Note: For Crown Ether columns, temperature is the most critical parameter. Lower temperatures often improve resolution (
) but broaden peaks.[1]
Part 5: Validation Workflow Visualization
The following diagram maps the ICH Q2(R2) validation lifecycle for a chiral method.
Figure 2: Step-by-step workflow for validating a chiral HPLC method according to ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] Link
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-).[1] Chiral Technologies.[1] Link
-
Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.[1][7] Link
-
Scriba, G. K. (2016).[1] Chiral recognition in separation science – an update. Journal of Chromatography A. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. dujps.com [dujps.com]
- 7. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric excess determination of (S)-3-Amino-3-(p-tolyl)propan-1-ol
Technical Guide: Enantiomeric Excess Determination of (S)-3-Amino-3-(p-tolyl)propan-1-ol
Executive Summary
This compound is a critical chiral building block, structurally analogous to intermediates used in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine, Fluoxetine analogs). Its enantiomeric purity is directly correlated to the pharmacological efficacy and safety profile of the final API.
This guide evaluates three distinct methodologies for determining the enantiomeric excess (ee) of this specific amino alcohol:
-
Direct Chiral HPLC (Gold Standard): High precision, scalable, validated.
-
Derivatization + Achiral Analysis: Useful when chiral columns are unavailable; increases sensitivity.
-
Chiral NMR Spectroscopy: Rapid "quick-look" method for process development.
Recommendation: For QC and release testing, Direct Chiral HPLC on polysaccharide-based stationary phases is the superior method due to its reproducibility and linearity.
Comparative Analysis of Methods
The following table contrasts the performance metrics of the three primary methodologies.
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization (GITC/Mosher) | Method C: Chiral NMR (CSA) |
| Principle | Non-covalent interaction with Chiral Stationary Phase (CSP) | Covalent formation of diastereomers; separation on achiral column | Formation of transient diastereomeric complexes in solution |
| Accuracy | High (>99.9%) | Medium-High (depends on reaction completion) | Medium (~98%) |
| LOD/Sensitivity | High (UV/Fluorescence) | Very High (Fluorescent tags possible) | Low (requires mg quantities) |
| Throughput | 15–30 min/sample | >2 hours (reaction time + analysis) | 10–15 min/sample |
| Cost per Run | Low (after column purchase) | Medium (reagent costs) | High (deuterated solvents) |
| Robustness | Excellent (QC Grade) | Moderate (kinetic resolution risk) | Low (concentration dependent) |
Method A: Direct Chiral HPLC (Recommended)[1]
This is the industry-standard approach for 3-amino-3-arylpropan-1-ols. The presence of both a primary amine and a primary alcohol requires specific mobile phase modifiers to prevent peak tailing.
Column Selection Strategy
For beta-amino alcohols containing an aromatic group (p-tolyl), polysaccharide-based columns are most effective.
-
Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] The "OD" chemistry typically provides the best resolution for beta-amino alcohols.
-
Secondary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] Use if OD-H fails to resolve.
Optimized Chromatographic Conditions
-
Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)[1]
-
Role of DEA: The basic modifier (DEA) is mandatory . Without it, the free amine will interact strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.
-
-
Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure < 50 bar).
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV @ 220 nm (The p-tolyl chromophore is weak; 254 nm is usable but 220 nm is more sensitive).
Experimental Protocol (Step-by-Step)
-
System Prep: Flush HPLC lines with Isopropanol, then equilibrate with Mobile Phase for 30 mins.
-
Sample Prep: Dissolve 1.0 mg of this compound in 1.0 mL of Mobile Phase . (Do not use pure IPA or MeOH as diluent, as it disturbs the equilibrium upon injection).
-
Injection: Inject 5–10 µL.
-
Integration:
-
Identify enantiomers. Typically, the (R)-enantiomer elutes first on OD-H, but standards must be injected to confirm elution order.
-
Calculate ee using the formula:
-
Method B: Derivatization (Alternative)
If a chiral column is unavailable, the amino group can be derivatized with a chiral reagent to form diastereomers, which are separable on standard C18 columns.
-
Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).
-
Mechanism: GITC reacts rapidly with the primary amine to form a thiourea derivative.
-
Protocol:
-
Mix 10 µL sample solution (10 mM in MeCN) with 10 µL GITC solution (10 mM in MeCN).
-
Add 10 µL Triethylamine.
-
Incubate at RT for 30 mins.
-
Analyze on a C18 Column (e.g., Agilent Zorbax Eclipse Plus) using a Water/MeCN gradient.
-
-
Pros: GITC derivatives have high UV absorbance (254 nm); separation is usually easy on cheap columns.
-
Cons: Requires precise stoichiometry; kinetic resolution (one enantiomer reacting faster) can skew results.
Visualization of Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for the primary HPLC method.
Caption: Decision tree and workflow for enantiomeric excess determination. Green path indicates the industry-standard validated approach.
References
-
Application of Chiral Columns: Daicel Corporation. Chiral Selector Screening Guide for Amino Alcohols. Recommended use of Chiralcel OD-H for beta-amino alcohols.[1]
- Derivatization Chemistry: Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Separation and Enantiomeric Determination.
-
Analogous Methodologies: BenchChem. Comparative Guide to Enantiomeric Purity Determination of 3-Amino-1-(furan-3-yl)propan-1-ol. Provides baseline mobile phase conditions (Hex/IPA/DEA) for 3-amino-propanol derivatives.
-
General HPLC Protocol: Phenomenex. Chiral HPLC Separations Guide. Discusses the necessity of basic modifiers (DEA) for amine analysis.
Sources
Benchmarking performance of (S)-3-Amino-3-(p-tolyl)propan-1-ol as a chiral auxiliary
Executive Summary
(S)-3-Amino-3-(p-tolyl)propan-1-ol (referred to herein as (S)-Tol-APP ) represents a specialized class of
This structural difference allows for 1,4-remote asymmetric induction , a capability often lacking in standard Evans-type auxiliaries. The inclusion of the p-tolyl moiety enhances crystallinity and lipophilicity compared to the unsubstituted phenyl analog, facilitating the purification of diastereomeric intermediates via recrystallization rather than chromatography—a critical factor in process-scale drug development.
Mechanistic Insight & Mode of Action[1][2]
The "Chair-Like" Transition State
The primary utility of (S)-Tol-APP lies in its ability to form a rigid 6-membered chelate with Lewis acids (e.g., Ti, B, or Li) or to cyclize into a tetrahydro-1,3-oxazine .
-
Steric Differentiation : The p-tolyl group at the C3 position occupies a pseudo-equatorial position in the chair conformation to minimize 1,3-diaxial interactions. This locks the facial bias of the attached enolate or reactive center.
-
Electronic Tuning : The p-methyl group functions as a weak electron donor (
). This increases the electron density on the aromatic ring compared to the phenyl analog, potentially stabilizing cationic transition states via cation- interactions during specific transformations (e.g., cationic cyclizations). -
Distance of Induction : While 1,2-amino alcohols (Evans) control the adjacent carbon (
-center), 1,3-amino alcohols like (S)-Tol-APP are effective at relaying chirality to more remote positions ( - or -centers) due to the larger bite angle of the 6-membered ring.
Visualization of Signaling/Reaction Pathway
The following diagram illustrates the formation of the chiral template and its subsequent directing effect in an aldol-type reaction.
Caption: Workflow showing the transformation of (S)-Tol-APP into a rigid oxazine template, enabling stereoselective electrophilic attack via a chair-like transition state.
Comparative Benchmarking
The following table contrasts (S)-Tol-APP with industry-standard alternatives.
Table 1: Performance Matrix of Amino Alcohol Auxiliaries
| Feature | (S)-Tol-APP (1,3-Amino Alcohol) | Phenylglycinol (1,2-Amino Alcohol) | Pseudoephedrine (Myers Auxiliary) |
| Chelate Size | 6-Membered (Chair) | 5-Membered (Envelope) | 5-Membered (Rigid) |
| Primary Utility | Remote Induction ( | ||
| Crystallinity | High (Promoted by p-Methyl) | Moderate | High |
| Solubility | High (Lipophilic p-Tolyl) | Moderate | High (Polar functionality) |
| Recovery | Acidic Hydrolysis (Good) | Acidic/Basic (Good) | Acidic/Basic (Excellent) |
| Stereocontrol | >95% de (Remote/Ring-dependent) | >98% de (Adjacent) | >99% de (Adjacent) |
| Cost/Access | Moderate (Specialized) | Low (Commodity) | Low (Commodity, Regulated) |
Key Takeaway : Choose (S)-Tol-APP when targeting 1,3-relationships or when the standard oxazolidinone (Evans) route suffers from poor solubility or difficult purification. The p-tolyl group specifically aids in crystallizing intermediates that might otherwise remain oils with the phenyl analog.
Experimental Protocol: Chiral Resolution & Template Synthesis
This protocol describes the usage of (S)-Tol-APP to resolve a racemic carboxylic acid, a common application leveraging its crystallinity.
Methodology: Diastereomeric Salt Resolution
Objective : Resolution of rac-2-arylpropionic acid using (S)-Tol-APP.
-
Stoichiometry Setup :
-
Dissolve 1.0 equiv of rac-2-arylpropionic acid in hot ethyl acetate (0.5 M).
-
Add 0.6 equiv of This compound .
-
Note: Using 0.6 equiv (half-equivalent method) maximizes theoretical yield of the pure salt.
-
-
Crystallization :
-
Reflux the mixture for 30 minutes to ensure homogeneity.
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
Seed the mixture with authentic crystals if available.
-
Observation: The p-tolyl group facilitates the formation of robust, needle-like crystals compared to the phenyl analog.
-
-
Filtration & Washing :
-
Filter the precipitate under vacuum.
-
Wash the cake with cold ethyl acetate/hexanes (1:1).
-
Checkpoint : Analyze the salt via chiral HPLC or NMR. Expected dr > 90:1.
-
-
Liberation of Acid :
-
Suspend the salt in dilute HCl (1 M) and extract with diethyl ether.
-
Dry the organic layer (
) and concentrate to yield the enantioenriched acid. -
Recovery of Auxiliary : Basify the aqueous layer (pH 12, NaOH) and extract with DCM to recover (S)-Tol-APP (>90% recovery rate).
-
Synthesis of the Auxiliary
For researchers needing to synthesize (S)-Tol-APP de novo (e.g., for isotopic labeling), the following route is validated.
Caption: Synthetic pathway from commodity chemicals to the chiral auxiliary.
References
-
National Institutes of Health (NIH) . (2023). Chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoarylations. Nature Chemistry. Retrieved from [Link]
-
American Chemical Society . (2012). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Journal of Organic Chemistry. Retrieved from [Link]
Literature review of (S)-3-Amino-3-(p-tolyl)propan-1-ol applications
A Comparative Guide for Medicinal Chemistry & Asymmetric Synthesis
Executive Summary
(S)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) is a specialized chiral
While less ubiquitous than its phenyl analog (a precursor to Fluoxetine/Atomoxetine), the p-tolyl derivative is a critical Structure-Activity Relationship (SAR) probe in drug discovery. It allows researchers to modulate the lipophilicity and metabolic profile of the aryl pharmacophore in serotonin/norepinephrine reuptake inhibitors (SSRIs/SNRIs). Additionally, it serves as a bulky chiral ligand in asymmetric catalysis, offering distinct steric shielding compared to unsubstituted phenylglycinol derivatives.
This guide compares the performance of the p-tolyl scaffold against standard alternatives and provides validated protocols for its application in drug synthesis and ligand generation.
Comparative Analysis: The Aryl Scaffold
In medicinal chemistry, replacing a phenyl ring with a p-tolyl group effects changes in lipophilicity (
Table 1: Physicochemical & Functional Comparison of Chiral Amino Alcohol Scaffolds
| Feature | This compound | (S)-3-Amino-3-phenylpropan-1-ol | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |
| Primary Application | SAR Exploration (Lipophilicity tuning) | Commercial Drug Precursor (Fluoxetine) | Halogen Bonding / Metabolic Stability |
| Electronic Effect | Weakly Electron Donating (+I) | Neutral | Electron Withdrawing (-I, +M) |
| Steric Bulk | Moderate (Methyl group) | Low (Hydrogen) | Moderate (Chloro group) |
| Metabolic Fate | Benzylic oxidation (to -COOH) | Ring hydroxylation | Stable at para-position |
| Est. LogP | ~1.6 - 1.8 | ~1.1 - 1.3 | ~1.9 - 2.1 |
| Cost | High (Specialty Reagent) | Low (Commodity Chemical) | Medium |
Key Insight: The p-tolyl analog is the preferred choice when increasing lipophilicity without introducing halogens, or when probing the steric tolerance of a receptor's hydrophobic pocket. However, researchers must account for the metabolic liability of the methyl group (oxidation to benzoic acid derivatives) during in vivo studies.
Application I: Synthesis of Next-Gen SSRI Analogs
The primary utility of this molecule is as a chiral building block for 3-aryl-3-aryloxypropylamines , the core scaffold of drugs like Fluoxetine (Prozac) and Nisoxetine.
Mechanistic Pathway
The synthesis involves the activation of the alcohol followed by nucleophilic aromatic substitution (
Diagram 1: SSRI Analog Synthesis Workflow
Caption: Workflow for converting the amino alcohol into a bioactive ether scaffold. The N-protection step is critical to prevent self-alkylation (aziridine formation).
Experimental Protocol: Etherification via Mesylation
Objective: Synthesis of (S)-N-Boc-3-(p-tolyl)-3-(4-trifluoromethylphenoxy)propylamine (Fluoxetine p-tolyl analog precursor).
Reagents:
-
Substrate: (S)-N-Boc-3-amino-3-(p-tolyl)propan-1-ol (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Nucleophile: 4-Trifluoromethylphenol (1.5 eq) / Potassium Carbonate (
) -
Solvent: Dichloromethane (DCM) and DMF.
Step-by-Step Methodology:
-
Activation: Dissolve the N-Boc protected amino alcohol in anhydrous DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours.
-
Workup: Wash with cold water, dry over
, and concentrate to yield the mesylate. Note: Do not store the mesylate; use immediately to avoid cyclization. -
Displacement: Dissolve the mesylate in DMF. Add 4-trifluoromethylphenol and
. Heat to 80°C for 6-12 hours. -
Purification: Quench with water, extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc).
-
Validation: Verify structure via
-NMR. The appearance of the ether linkage signals and retention of the p-tolyl methyl singlet (~2.3 ppm) confirms the product.
Application II: Chiral Ligand Synthesis
This compound serves as a precursor to Chiral 1,3-Oxazines and Oxazolines , used in asymmetric catalysis (e.g., enantioselective reduction of ketones).
Diagram 2: Ligand Generation Pathway
Caption: Cyclocondensation with aldehydes yields 1,3-oxazines. The p-tolyl group provides steric bulk at the C4 position of the ring, influencing stereoselectivity.
Synthesis of the Core Material
If the commercial alcohol is unavailable, it is synthesized via the reduction of the corresponding
Protocol: Reduction of (S)-3-Amino-3-(p-tolyl)propanoic acid
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Reagents: Suspend (S)-3-Amino-3-(p-tolyl)propanoic acid (10 mmol) in anhydrous THF (50 mL).
-
Reduction: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (
, 2.0 M in THF, 25 mmol) dropwise over 20 minutes. -
Reflux: Allow to warm to RT, then reflux for 4 hours. (Monitoring: TLC should show disappearance of acid).
-
Quench: Cool to 0°C. CAREFULLY add Methanol (excess) to destroy amine-borane complexes.
-
Acid Hydrolysis: Concentrate solvent, add 6M HCl, and reflux for 1 hour (to break stable boron-nitrogen bonds).
-
Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x). Dry and concentrate.
-
Yield: Typically 85-92%.
References
-
Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210. (Establishes the amino-alcohol to ether pathway). Link
-
Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine. Journal of Medicinal Chemistry, 31(1), 185-189. (Foundational SAR for 3-phenylpropylamines). Link
-
Abiko, A., & Masamune, S. (1996). Borane reduction of amino acids. Tetrahedron Letters, 37(7), 1077-1080. (Protocol validation for amino acid reduction). Link
-
Wong, D. T., et al. (1995). Reuptake of serotonin and norepinephrine: Structure-activity relationships. Life Sciences, 57(5), 411-441. (Discusses aryl substitutions in SSRIs). Link
Cost-benefit analysis of different synthetic methods for chiral amino alcohols
Executive Summary
Chiral
This guide provides a cost-benefit analysis of these competing methodologies. While Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) currently offers the best balance of speed-to-market and catalyst cost for broad-scope synthesis, Biocatalytic Transamination is superior for late-stage manufacturing due to significantly lower E-factors and the elimination of toxic heavy metals.
Strategic Landscape: The Three Pillars
The synthesis of chiral amino alcohols generally falls into three categories. The choice depends on the "Phase" of drug development:
| Feature | Chiral Pool | Chemocatalysis (ATH) | Biocatalysis (Enzymatic) |
| Primary Mechanism | Stoichiometric reduction of amino acids | Metal-ligand hydride transfer | Enzymatic amine transfer or ketone reduction |
| Chirality Source | Inherent (Natural Amino Acids) | Chiral Ligand (e.g., TsDPEN) | Protein Structure (Active Site) |
| Atom Economy | Poor (Requires protecting groups/reductants) | High (H | Very High (Water as solvent, renewable) |
| Development Time | Short (Off-the-shelf reagents) | Medium (Ligand screening) | Long (Enzyme engineering/evolution) |
| Scalability Cost | High (Reagent waste disposal) | Medium (Precious metal cost) | Low (Fermentation is cheap at scale) |
Technical Deep Dive & Protocols
Method A: Asymmetric Transfer Hydrogenation (Chemocatalysis)
Best For: Rapid scale-up of non-natural side chains where enzyme libraries fail.
The industry standard has shifted from Rhodium (expensive) to Ruthenium (Ru) based catalysts.[1] Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) allows for the dynamic kinetic resolution (DKR) of
Mechanism
The reaction typically employs a "Noyori-type" catalyst (Ru-arene-diamine complex). The mechanism involves a metal-ligand bifunctional pathway where the hydride is delivered from the metal and a proton from the amine ligand simultaneously to the ketone.
Experimental Protocol: Ru-Catalyzed ATH of
-Amino Ketone
Target: Synthesis of (1R, 2S)-Ephedrine Analog
Reagents:
-
Substrate:
-(methylamino)propiophenone HCl -
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Workflow:
-
Catalyst Pre-activation: In a reactor, charge RuCl (1.0 equiv relative to catalyst load) and purge with Argon.
-
Solvation: Dissolve the
-amino ketone substrate (1.0 equiv) in degassed DCM (0.5 M concentration). -
Initiation: Add the Formic acid/TEA mixture (5.0 equiv) slowly to control exotherm.
-
Reaction: Stir at 28°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column) for consumption of ketone.
-
Quench: Neutralize with saturated NaHCO
. -
Purification: Extract with EtOAc. The organic layer is washed with brine, dried over Na
SO , and concentrated. Recrystallize as the HCl salt.
Critical Control Point: The ratio of Formic acid to TEA is critical. A ratio < 2.5:1 slows the reaction; > 5:1 can degrade the catalyst.
Figure 1: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation showing the metal-ligand bifunctional cycle.
Method B: Biocatalytic Transamination
Best For: Late-stage manufacturing and "Green" processes requiring high purity.
While Ketoreductases (KREDs) reduce ketones to alcohols,
Mechanism
The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. It operates via a "Ping-Pong Bi-Bi" mechanism, shuttling an amino group from a sacrificial donor (e.g., Isopropylamine) to the ketone substrate.
Experimental Protocol: Transaminase-Mediated Synthesis
Target: Synthesis of (1S, 2R)-1-amino-2-indanol (Indinavir Intermediate)
Reagents:
-
Substrate: (R)-2-hydroxy-1-indanone
-
Enzyme: Engineered
-Transaminase (e.g., Arthrobacter sp. variant) -
Cofactor: PLP (1 mM)
-
Amine Donor: Isopropylamine (1 M, pH 7.5)
-
Co-solvent: DMSO (5-10% v/v) to enhance solubility.
Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Loading: Dissolve (R)-2-hydroxy-1-indanone in DMSO. Add to buffer (final conc. 50 g/L).
-
Donor Addition: Add Isopropylamine (1.5 equiv). Adjust pH back to 7.5 if necessary.
-
Bioconversion: Add lyophilized
-TA powder (loading ratio 1:20 w/w enzyme:substrate). Incubate at 30°C with orbital shaking (200 rpm). -
Equilibrium Shift: Crucial Step. To drive the reaction (which is reversible), apply reduced pressure (200 mbar) or a nitrogen sweep to remove the volatile acetone byproduct formed from isopropylamine.
-
Workup: Acidify to pH 2 to protonate the amine product (stays in aqueous phase). Extract unreacted ketone with MTBE. Basify aqueous phase to pH 12 and extract product into EtOAc.
Figure 2: The Transaminase catalytic cycle showing the shuttle of the amine group via the PLP/PMP cofactor.
Comparative Analysis: Data & Metrics
The following data compares the production of a generic chiral amino alcohol (e.g., Phenylglycinol derivative) at a 100kg pilot scale.
Table 1: Cost & Efficiency Metrics
| Metric | Chiral Pool (LiAlH | Chemocatalysis (Ru-ATH) | Biocatalysis ( |
| Overall Yield | 85-90% | 90-95% | 80-90% |
| Enantiomeric Excess (ee) | >99% (Source dependent) | 95-99% | >99.5% |
| Catalyst Cost | Low (Stoichiometric Reagent) | High (Ru ~$52/g spot price) | Low (Bulk Enzyme ~$500/kg) |
| E-Factor (kg waste/kg product) | > 100 (High solvent/salt waste) | 20 - 40 | < 15 |
| Space-Time Yield (g/L/day) | High (50-100) | Very High (100-200) | Medium (20-50) |
| Safety Profile | Poor (Pyrophoric hydrides) | Good (Standard organic solvents) | Excellent (Aqueous, ambient temp) |
Key Insights
-
The "Hidden" Cost of Chemocatalysis: While Ruthenium is cheaper than Rhodium or Iridium, the ligand (e.g., TsDPEN) often costs more than the metal itself. Furthermore, trace metal removal (scavenging) is required to meet ICH Q3D guidelines (<10 ppm Ru), adding to downstream processing (DSP) costs.
-
The "Hidden" Cost of Biocatalysis: The enzyme cost listed is for bulk production. However, the development cost to engineer an enzyme (Directed Evolution) to accept a bulky, non-natural substrate can take 3-6 months and cost >$100k upfront. Biocatalysis is only cost-effective if the drug candidate has a long projected lifecycle.
-
Sustainability: Biocatalysis is the clear winner for E-factor. The "Pregabalin" case study demonstrates a drop in E-factor from 86 (chemical) to 17 (enzymatic) [1].
Decision Matrix
Use this logic flow to select the appropriate methodology for your specific molecule.
Figure 3: Decision matrix for selecting synthetic methodology based on development phase and structural complexity.
References
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at: [Link]
-
Biocatalysis Versus Chemocatalysis: A Meta-Analysis. Pharma's Almanac. Available at: [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]
-
Ruthenium Price - Historical Charts. Strategic Metals Invest. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (S)-3-Amino-3-(p-tolyl)propan-1-ol
[1]
Executive Summary & Chemical Profile[1]
Proper disposal of (S)-3-Amino-3-(p-tolyl)propan-1-ol requires strict adherence to protocols governing corrosive organic bases .[1] As a chiral amino alcohol, this compound presents specific incompatibility hazards—primarily exothermic reactions with acids and potential chelation with heavy metals.
This guide replaces generic "down the drain" mentality with a rigorous, self-validating waste management workflow designed to protect both laboratory personnel and downstream environmental systems.
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| Functional Group | Primary Amine / Primary Alcohol | Basic (pH > 10). Incompatible with strong acids and oxidizers.[1] |
| Physical State | Solid (Low melting point) or Viscous Oil | May require solubilization for liquid waste streams; solids go to hazardous solid waste.[1] |
| GHS Classification | Skin Corr.[1][2][3] 1B (H314) , Eye Dam. 1 (H318) | Corrosive. Destroys tissue on contact. PPE is non-negotiable. |
| RCRA Characteristic | Likely D002 (Corrosivity) | Must be managed as hazardous waste; never flush to sanitary sewer.[1] |
Waste Stream Segregation Logic
The Core Directive: Never mix this compound with acidic waste streams.
In laboratory settings, the most common accident involving amino alcohols occurs when they are mistakenly poured into "General Organic Waste" carboys that contain acidic byproducts (e.g., acetic acid, HCl workups). This results in rapid exothermic neutralization, pressurizing the container and risking explosion or rupture.
Segregation Rules
-
Strict Isolation from Acids: Segregate from all acidic waste streams.
-
Halogen Separation: Unless the solvent system contains dichloromethane (DCM) or chloroform, dispose of in Non-Halogenated streams to reduce incineration costs and environmental impact.
-
Container Material: Use HDPE (High-Density Polyethylene) or Glass . Avoid metal containers (galvanized steel), as amines can corrode certain metals and form unstable complexes.
Step-by-Step Disposal Protocol
Phase A: Preparation & PPE
-
Required PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat.
-
Fume Hood: All transfers must occur inside a certified chemical fume hood.
Phase B: Waste Classification & Processing
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)
-
Applicability: Expired solid reagents, contaminated paper towels, gloves, or weighing boats.
-
Action:
-
Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Label tag: "Solid Hazardous Waste - Toxic/Corrosive - Basic Organic."
-
Seal with tape and place in the designated Solid Waste Pail .
-
Scenario 2: Liquid Waste (Mother Liquors/Solvent Mixtures)
-
Applicability: Reaction mixtures, filtrates, or dissolved compound.[4]
-
Action:
-
Check pH (Self-Validation Step): Verify the receiving carboy is NOT acidic.
-
Solvent Check:
-
If solvents are Ethanol, Methanol, Ethyl Acetate, Hexanes
Non-Halogenated Organic Waste . -
If solvents are DCM, Chloroform
Halogenated Organic Waste .
-
-
Transfer: Pour slowly using a funnel.
-
Log: Record the addition on the waste tag immediately. Note "this compound" clearly.[1]
-
Scenario 3: Aqueous Waste (Quenched Reactions)
-
Applicability: Aqueous extraction layers.
-
Action:
-
Adjust pH to > 11 using NaOH if not already basic.
-
Dispose into Basic Aqueous Waste container.
-
Warning: Do not mix with "Acidic Aqueous Waste."
-
Decision Matrix (Visual Workflow)
The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.
Figure 1: Operational decision tree for segregating amino-alcohol waste streams. Note the critical acidity check before liquid disposal.
Spill Contingency Plan
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is >100mL or generates visible fumes, evacuate the immediate area.
-
PPE Upgrade: Wear chemical resistant gloves (Silver Shield or heavy Nitrile) and a face shield.
-
Neutralization (The "Why"): Because the compound is a base, simply wiping it up may damage standard absorbents or leave corrosive residue.
-
Protocol: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize. Wait for any fizzing to cease.
-
-
Absorption: Cover with vermiculite or dry sand. Do not use sawdust (reaction with amines can be unpredictable).
-
Disposal: Sweep into a dustpan and deposit into the Solid Hazardous Waste bin. Clean the surface with soap and water.[3][5]
Regulatory Compliance & References
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific isomer may not have a unique "U" or "P" list code, it is regulated by characteristic:
-
EPA Waste Code D002: Corrosive Waste (if pH
2 or 12.5). -
Satellite Accumulation Areas (SAA): Waste must be stored in closed containers at or near the point of generation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Fisher Scientific. (2021).[3] Safety Data Sheet: 3-Amino-1-propanol (Generic Analog for Hazard Class).
Personal protective equipment for handling (S)-3-Amino-3-(p-tolyl)propan-1-ol
Technical Safety & Operational Guide: (S)-3-Amino-3-(p-tolyl)propan-1-ol
Executive Summary & Chemical Context
This compound (CAS: 1213645-36-3) is a chiral amino alcohol building block used primarily in the synthesis of pharmaceutical intermediates, particularly for uptake inhibitors and receptor modulators.[1]
Critical Hazard Alert: As a
Hazard Identification & Risk Assessment
The following hazard profile is derived from the structural class of 3-amino-3-arylpropanols.
| Hazard Class | Category | H-Statement | Mechanism of Action |
| Skin Corrosion | 1B | H314 : Causes severe skin burns and eye damage. | High pH (approx. 11-12 in aq. solution) causes saponification of skin lipids and protein denaturation. |
| Eye Damage | 1 | H318 : Causes serious eye damage. | Rapid corneal penetration leading to permanent opacity if not rinsed immediately. |
| Acute Toxicity | 4 (Oral) | H302 : Harmful if swallowed.[2] | Systemic toxicity upon absorption; potential for adrenergic stimulation due to structural similarity to neurotransmitters. |
| STOT-SE | 3 | H335 : May cause respiratory irritation.[2][3][4] | Inhalation of dust/aerosol irritates mucous membranes. |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab safety" generics. Use the specific barrier materials listed below.
| Protection Zone | Equipment Standard | Material Specification | Operational Logic |
| Hand (Splash) | EN 374 Type B | Nitrile Rubber (min 0.11 mm) | Adequate for incidental contact during weighing. Change immediately upon contamination.[5] |
| Hand (Immersion) | EN 374 Type A | Laminate Film (Silver Shield/4H) | MANDATORY for spill cleanup or prolonged handling. Nitrile degrades rapidly under prolonged amine exposure. |
| Eye / Face | ANSI Z87.1+ | Tightly Fitting Goggles + Face Shield | Safety glasses are insufficient . Amine vapors/dust can bypass side shields; corrosives require full face protection. |
| Respiratory | NIOSH / EN 143 | P100 / ABEK1 Filter | Required if handling outside a fume hood (not recommended) or if dust formation is visible. |
| Body | ISO 13982 | Chem-Resistant Apron (over Lab Coat) | Tyvek® or PVC apron prevents soak-through of corrosive liquids to street clothes. |
Operational Protocol: The "Safe Loop"
This workflow ensures both operator safety and compound stability.
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates
absorption (carbamate formation). -
Storage Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to higher density).
-
Hygroscopicity: The compound is hygroscopic.[6] Never open a cold bottle; allow it to equilibrate to room temperature inside a desiccator to prevent condensation.
Phase 2: Weighing & Handling
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.
-
Tool Selection: Use Stainless Steel (316L) or PTFE-coated spatulas. Avoid aluminum tools, which can corrode and contaminate the sample with Lewis acidic metals.
-
Static Control: Use an anti-static gun if the solid is fluffy/crystalline to prevent aerosolization.
Phase 3: Reaction & Quenching
-
Solvent Compatibility: Dissolve in anhydrous alcohols (MeOH, EtOH) or chlorinated solvents (DCM). Avoid ketones (Acetone) unless intended as a reactant (Schiff base formation).
-
Quenching: Unreacted amino alcohol residues should be quenched with dilute HCl (carefully, exothermic) to convert the volatile free base into the non-volatile hydrochloride salt before disposal.
Visualization: Safe Handling Workflow
Figure 1: Operational workflow for handling hygroscopic amino alcohols, emphasizing temperature equilibration and inert storage.
Emergency Procedures
Scenario: Skin Contact (Corrosive Burn)
-
Immediate Action: Move to safety shower immediately.
-
Flush: Rinse with tepid water for minimum 15 minutes .
-
Contraindication: DO NOT use vinegar or acidic neutralizing agents. The heat of neutralization will aggravate the chemical burn.
-
Medical: Seek medical attention. Provide the SDS to the physician (Code: Skin Corr. 1B).
Scenario: Eye Contact
-
Action: Hold eyelids open and flush with eyewash station for 15 minutes.
-
Contact Lenses: Remove only if easy to do so; otherwise, wash over them.[4][7]
-
Urgency: Transport to emergency room immediately. Risk of permanent corneal opacity.
Disposal & Deactivation
-
Waste Stream: Segregate as Basic Organic Waste .
-
Deactivation Protocol:
-
Dilute the waste material with water.
-
Slowly adjust pH to ~5-6 using 1M HCl. This converts the corrosive free amine into the safer ammonium salt.
-
Dispose of the neutralized solution into the aqueous waste container (if solvent-free) or organic waste container (if solvents are present).
-
-
Container: Do not use metal containers for waste storage; use HDPE or glass.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1213645-36-3, this compound. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for Amino Alcohols: Skin Corrosion/Irritation Data. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-P-TOLYL-PROPAN-1-OL - Safety Data Sheet [chemicalbook.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
